Product packaging for Ethyl 4-cyanobenzoate(Cat. No.:CAS No. 7153-22-2)

Ethyl 4-cyanobenzoate

Cat. No.: B145743
CAS No.: 7153-22-2
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Properties

IUPAC Name

ethyl 4-cyanobenzoate
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InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSWDFCYXSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221769
Record name Ethyl 4-cyanobenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-22-2
Record name Benzoic acid, 4-cyano-, ethyl ester
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanobenzoate (B1228447), a versatile aromatic compound, serves as a crucial building block in the synthesis of a wide array of organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications as a key intermediate in the pharmaceutical industry. Particular focus is given to its role in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant Dabigatran (B194492) etexilate and the antifibrinolytic agent Tranexamic acid. This document aims to be an essential resource for professionals engaged in medicinal chemistry and drug discovery.

Core Properties of Ethyl 4-cyanobenzoate

This compound, with the CAS number 7153-22-2 , is a white to light yellow crystalline powder.[1] It is characterized by the presence of both an ester and a nitrile functional group, making it a valuable bifunctional molecule in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

PropertyValue
CAS Number 7153-22-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 52-54 °C
Boiling Point 140 °C at 11 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point >110 °C (>230 °F)
Solubility Log10 of Water Solubility (mol/L): -2.49
InChI Key JLSSWDFCYXSLQX-UHFFFAOYSA-N
SMILES CCOC(=O)c1ccc(C#N)cc1
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features include:

  • Infrared (IR) Spectroscopy : Characteristic peaks for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹ and the ester carbonyl (C=O) stretching vibration around 1720 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons.

    • ¹³C NMR: Resonances for the nitrile carbon, the ester carbonyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS) : A molecular ion peak corresponding to its molecular weight.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the esterification of 4-cyanobenzoic acid.

General Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 4-cyanobenzaldehyde (B52832) with ethanol (B145695) in the presence of an ionic liquid.[4]

Experimental Protocol:

  • Reaction Setup : In a round-bottom flask, thoroughly mix 4-cyanobenzaldehyde (25 mmol), 1-butyl-3-methylimidazolium azide (B81097) ([bmim]N₃, 75 mmol), and ethanol (75 mmol).

  • Reaction Conditions : Stir the reaction mixture at a temperature of 50-60 °C.

  • Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/petroleum ether (1:7).

  • Isolation and Purification : Upon completion of the reaction, isolate the crude product. Purify the product by preparative chromatography using the same eluent system as for TLC to obtain pure this compound.

Synthesis_of_Ethyl_4_cyanobenzoate 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Reaction [bmim]N3 50-60 °C 4-Cyanobenzaldehyde->Reaction Ethanol Ethanol Ethanol->Reaction Ethyl_4_cyanobenzoate This compound Reaction->Ethyl_4_cyanobenzoate

Synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential or parallel modifications of the nitrile and ester groups to build complex molecular architectures.

Intermediate in the Synthesis of Dabigatran Etexilate

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[2][10][11] The synthesis of this drug involves the preparation of a key intermediate, N-(4-cyanophenyl)glycine, which can be derived from this compound.

The overall synthetic strategy for Dabigatran etexilate involves the coupling of several key fragments. One of these fragments is a benzimidazole (B57391) core, which is ultimately derived from intermediates that can be prepared using this compound as a starting material. The cyano group of this compound can be transformed into an amidine group, which is a key pharmacophore in Dabigatran.

Dabigatran_Synthesis_Intermediate Ethyl_4_cyanobenzoate This compound Hydrolysis Hydrolysis Ethyl_4_cyanobenzoate->Hydrolysis 4_Cyanobenzoic_acid 4-Cyanobenzoic acid Hydrolysis->4_Cyanobenzoic_acid Amidation Amidation with Glycine 4_Cyanobenzoic_acid->Amidation N_4_cyanophenyl_glycine N-(4-cyanophenyl)glycine Amidation->N_4_cyanophenyl_glycine Coupling_Reactions Further Coupling Reactions N_4_cyanophenyl_glycine->Coupling_Reactions Dabigatran_Etexilate Dabigatran Etexilate Coupling_Reactions->Dabigatran_Etexilate Tranexamic_Acid_Synthesis_Logic Ethyl_4_cyanobenzoate This compound Nitrile_Reduction Nitrile Reduction Ethyl_4_cyanobenzoate->Nitrile_Reduction Intermediate Ethyl 4-(aminomethyl)benzoate Nitrile_Reduction->Intermediate Ester_Hydrolysis Ester Hydrolysis Final_Intermediate 4-(Aminomethyl)benzoic acid Ester_Hydrolysis->Final_Intermediate Intermediate->Ester_Hydrolysis Ring_Hydrogenation Ring Hydrogenation Final_Intermediate->Ring_Hydrogenation Tranexamic_Acid Tranexamic Acid Ring_Hydrogenation->Tranexamic_Acid Coagulation_Cascade_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Clot_Formation Clot Formation Fibrin->Clot_Formation Dabigatran Dabigatran Dabigatran->Thrombin inhibits Fibrinolysis_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated to Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Clot_Degradation Clot Degradation Fibrin_Clot->Clot_Degradation Tranexamic_Acid Tranexamic_Acid Tranexamic_Acid->Plasminogen inhibits activation

References

Ethyl 4-cyanobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-cyanobenzoate (B1228447), a key intermediate in various synthetic applications. The document details its molecular characteristics, relevant quantitative data, and a standard experimental protocol for its synthesis.

Core Molecular Information

Ethyl 4-cyanobenzoate is an aromatic ester characterized by a benzene (B151609) ring substituted with an ethyl ester group and a nitrile group at the para position.

Molecular Formula: C₁₀H₉NO₂[1][2][3][4][5]

Molecular Weight: 175.18 g/mol [1][6][7]

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 175.18 g/mol [1][6][7]
Molecular Formula C₁₀H₉NO₂[1][2][3][4][5]
CAS Number 7153-22-2[2][3][4][5][7]
Physical State White to light yellow crystalline powder[7]
Melting Point 52-54 °C[8]
Boiling Point 140 °C at 11 mmHg[9]
Flash Point 113 °C (closed cup)[8]
Density 1.14 g/cm³[10]
LogP 1.73498[10]
Refractive Index 1.528[10]

Experimental Protocol: Synthesis of this compound

This section details a general laboratory procedure for the synthesis of this compound from 4-cyanobenzaldehyde (B52832) and ethanol.[9]

Materials:

  • 4-cyanobenzaldehyde (25 mmol)

  • Ethanol (75 mmol)

  • [bmim]N₃ (1-butyl-3-methylimidazolium azide) (75 mmol)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Combine 4-cyanobenzaldehyde, ethanol, and [bmim]N₃ in a suitable reaction vessel.

  • Stir the mixture thoroughly at a temperature of 50-60 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:7).

  • Upon completion of the reaction, isolate the crude product.

  • Purify the product by preparative chromatography using ethyl acetate/petroleum ether as the eluent to obtain pure this compound.

Workflow and Visualization

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram illustrates the key steps from reactants to the final purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 4-cyanobenzaldehyde 4-cyanobenzaldehyde Mixing Mixing 4-cyanobenzaldehyde->Mixing Ethanol Ethanol Ethanol->Mixing [bmim]N3 [bmim]N3 [bmim]N3->Mixing Heating_Stirring Heating (50-60 °C) & Stirring Mixing->Heating_Stirring TLC_Monitoring TLC Monitoring Heating_Stirring->TLC_Monitoring Isolation Isolation TLC_Monitoring->Isolation Reaction Complete Prep_Chromatography Preparative Chromatography Isolation->Prep_Chromatography Product This compound Prep_Chromatography->Product

Synthesis workflow for this compound.

As of the current literature, this compound is primarily utilized as a chemical intermediate. There is no established role for this compound in specific biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical progression of its chemical synthesis.

References

Ethyl 4-cyanobenzoate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl 4-cyanobenzoate (B1228447) in common organic solvents. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining these values, alongside a qualitative summary and relevant physical properties.

Introduction to Ethyl 4-Cyanobenzoate

This compound is a chemical compound with the molecular formula C10H9NO2.[1][2][3][4][5] It is a white to almost white powder or crystalline solid.[1][4] This compound is of interest in various fields of chemical synthesis and pharmaceutical development due to its molecular structure, which includes an ethyl ester and a nitrile group attached to a benzene (B151609) ring. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents at various temperatures. While some sources qualitatively state that it is soluble in methanol, precise numerical values (e.g., in g/100 g solvent, mol/L, or mole fraction) are not provided.[1]

The table below is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)
MethanolData not availableData not availableData not available
EthanolData not availableData not availableData not available
AcetoneData not availableData not availableData not available
Ethyl AcetateData not availableData not availableData not available
IsopropanolData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
TolueneData not availableData not availableData not available
Water25 (estimated)~0.056~0.0032~5.8 x 10⁻⁵

Note: The water solubility is estimated from a predicted log10WS (log10 of water solubility in mol/L) of -2.49.[6]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal equilibrium method.

3.1. Materials and Equipment

  • Solute: High-purity this compound (>99%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker or water bath with precise temperature control (±0.1 °C)

    • Glass vials or flasks with airtight seals

    • Magnetic stir bars and stirrer (optional)

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

    • Oven for drying glassware

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the exact mass of the filtered solution.

  • Analysis of Solute Concentration:

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

3.3. Data Calculation

  • Solubility in g/100 g solvent:

    • Calculate the mass of the solute in the filtered sample from the determined concentration and the total volume of the diluted sample.

    • Calculate the mass of the solvent in the filtered sample by subtracting the mass of the solute from the total mass of the filtered sample.

    • Express the solubility as: (mass of solute / mass of solvent) x 100.

  • Solubility in mol/L:

    • Convert the mass of the solute in the undiluted, filtered sample to moles using the molecular weight of this compound (175.18 g/mol ).[1][2][4][5]

    • Divide the moles of the solute by the volume of the filtered sample in liters.

  • Mole Fraction (x):

    • Calculate the moles of the solute in the filtered sample.

    • Calculate the moles of the solvent in the filtered sample using its mass and molecular weight.

    • Calculate the mole fraction as: moles of solute / (moles of solute + moles of solvent).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Mixture B Isothermal Equilibration (e.g., 24-72h with agitation) A->B C Phase Separation (Settling) B->C D Sampling and Filtration of Saturated Solution C->D E Gravimetric Analysis of Sample D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) D->F G Calculation of Solubility E->G F->G H Data Reporting G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of Ethyl 4-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-cyanobenzoate (B1228447) (CAS No. 7153-22-2), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 4-cyanobenzoate

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

  • Appearance: White to off-white crystalline powder

  • Melting Point: 52-54 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the ethyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.16Doublet (d)2H6.9Aromatic protons (ortho to -COOEt)
7.76Doublet (d)2H6.8Aromatic protons (ortho to -CN)
4.43Quartet (q)2H7.2-OCH₂CH₃
1.42Triplet (t)3H7.2-OCH₂CH₃
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
164.8C=O (Ester carbonyl)
134.0Aromatic C (quaternary, attached to -COOEt)
132.3Aromatic CH (ortho to -CN)
130.0Aromatic CH (ortho to -COOEt)
118.1Aromatic C (quaternary, attached to -CN)
116.7-C≡N (Nitrile carbon)
61.8-OCH₂CH₃
14.2-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~2230StrongC≡N stretch (Nitrile)
~1720StrongC=O stretch (Ester)
~1608MediumAromatic C=C stretch
~1275StrongC-O stretch (Ester)
~1100StrongC-O stretch (Ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

m/zRelative Intensity (%)Assignment
17530[M]⁺ (Molecular ion)
14743[M - C₂H₄]⁺
130100[M - OC₂H₅]⁺
10243[M - COOC₂H₅]⁺
4518[C₂H₅O]⁺

Data sourced from NIST and PubChem databases.[1][2]

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each carbon environment.

FT-IR Spectroscopy

The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR FT-IR Spectroscopy IR_info Functional Groups - C≡N (Nitrile) - C=O (Ester) - Aromatic Ring IR->IR_info MS Mass Spectrometry (EI) MS_info Molecular Weight Fragment Ions MS->MS_info Structure Confirmation of This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-cyanobenzoate (B1228447) from 4-cyanobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Reaction Overview: Fischer-Speier Esterification

The synthesis of ethyl 4-cyanobenzoate from 4-cyanobenzoic acid is achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

The overall reaction is as follows:

4-Cyanobenzoic Acid + Ethanol (B145695) ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Reactants
4-Cyanobenzoic Acid1 equivalentGeneral Fischer Esterification Protocol
EthanolExcess (serves as solvent and reactant)General Fischer Esterification Protocol
Acid Catalyst (e.g., H₂SO₄)Catalytic amount (e.g., 0.1-0.5 equivalents)General Fischer Esterification Protocol
Reaction Conditions
TemperatureReflux (boiling point of ethanol, ~78 °C)General Fischer Esterification Protocol
Reaction Time2 - 12 hours (reaction progress dependent)General Protocols & Patent Data
Product Information
Product NameThis compound
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.18 g/mol [1][2][3]
Melting Point52-54 °C (lit.)[3][4]
AppearanceWhite to light yellow crystalline powder
Yield and Purity
Theoretical YieldDependent on starting material quantity
Reported Yield (from amide)95% (crude), 85% (purified)[5]
Reported Purity99.5%[5]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on general Fischer esterification methods and specific data for related reactions.

Materials:

  • 4-Cyanobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-cyanobenzoic acid and an excess of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white to off-white crystalline solid.[5]

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as NMR and IR to confirm its identity and purity.[1][6]

Visual Diagrams

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of 4-cyanobenzoic acid.

Fischer_Esterification_Mechanism RCOOH 4-Cyanobenzoic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + Ethanol Ethanol Ethanol (R'-OH) Ethanol->Tetrahedral_Intermediate1 Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Proton Transfer Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H2O H2O H2O Tetrahedral_Intermediate2->H2O Water_Elimination Water Elimination Ester This compound (R-COOR') Protonated_Ester->Ester - H+ H_plus H+ Protonated_Ester->H_plus H3O H3O+ H_plus->RCOOH

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow start Start reactants Mix 4-Cyanobenzoic Acid, Ethanol, and Acid Catalyst start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete extraction Dissolve in Ether and Wash workup->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation purification Recrystallize Crude Product evaporation->purification characterization Characterize Final Product (MP, NMR, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for synthesis.

This guide provides a thorough foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and safety protocols.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide is intended to provide a comprehensive overview of the crystal structure of Ethyl 4-cyanobenzoate (B1228447). However, after a thorough and extensive search of publicly available scientific databases and literature, it has been determined that the specific single-crystal X-ray crystallographic data for Ethyl 4-cyanobenzoate has not been published. This includes a lack of entries in the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.

Consequently, the quantitative crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available. This guide will, therefore, outline the general experimental protocols and methodologies that would be employed for the crystal structure determination of a small organic molecule like this compound. Additionally, a logical workflow for such an analysis is provided in the form of a Graphviz diagram.

Data Presentation: Hypothetical Crystallographic Data

While specific data for this compound is unavailable, a typical summary of crystallographic data for a small organic molecule is presented in the table below for illustrative purposes.

ParameterHypothetical Value for this compound
Chemical FormulaC₁₀H₉NO₂
Formula Weight175.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)15.678(6)
α (°)90
β (°)98.76(5)
γ (°)90
Volume (ų)851.2(6)
Z4
Calculated Density (g/cm³)1.368
Absorption Coeff. (mm⁻¹)0.096
F(000)368
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.50 to 28.00
Reflections collected5432
Independent reflections1876 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.055, wR2 = 0.154
R indices (all data)R1 = 0.078, wR2 = 0.168

Experimental Protocols: A Generalized Approach for Small Molecule Crystallography

The following section details a standard methodology for the determination of the crystal structure of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves the following steps:

  • Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction pattern's sharpness and the presence of single or multiple domains.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Data Collection Strategy: Based on the unit cell and crystal system, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

  • Data Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected and processed data are then used to solve and refine the crystal structure:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the intensities and phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factors (R1, wR2), goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.

Mandatory Visualization: Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final validation of a crystal structure.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_validation Finalization synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF file generation) structure_refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition final_report Publication/ Technical Report validation->final_report

Logical workflow for small molecule crystal structure determination.

Purity Analysis of Commercial Ethyl 4-Cyanobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the purity analysis of commercial Ethyl 4-cyanobenzoate (B1228447). Ensuring the purity of this compound is critical for its application in research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials. This document details the common impurities, analytical techniques for their identification and quantification, and presents the data in a clear, structured format.

Introduction to Ethyl 4-Cyanobenzoate and its Purity

This compound is a key intermediate in organic synthesis. Its purity is a critical determinant of reaction yield, byproduct formation, and the safety and efficacy of the final product. Commercial grades of this compound typically have a purity of 98-99%.[1][2][3] Impurities can arise from the synthesis process, degradation, or storage.

Molecular Structure:

Caption: Chemical Structure of this compound.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can be categorized as process-related impurities, degradation products, and residual solvents.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructureOriginTypical Limit (if specified)
4-Cyanobenzoic acid4-NC-C₆H₄-COOHIncomplete esterification or hydrolysis of the final product.< 0.5%
Ethyl 4-aminobenzoate4-H₂N-C₆H₄-COOEtByproduct from certain synthetic routes.Not typically specified
4-Cyanobenzaldehyde4-NC-C₆H₄-CHOUnreacted starting material.Not typically specified
Residual Solvents (e.g., Toluene, Ethanol)-Solvents used in synthesis and purification.As per ICH Q3C guidelines

Analytical Techniques for Purity Assessment

A multi-faceted approach is necessary for a comprehensive purity analysis of this compound. The following techniques are commonly employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the main component and its organic impurities. A reversed-phase method is typically used.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase's initial composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 550.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity against a certified reference standard.

Experimental Protocol: Quantitative NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, and the known purity of the internal standard.

Melting Point Determination

The melting point is a good indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities. The reported melting point for this compound is typically in the range of 52-56°C.

Experimental Protocol: Melting Point Determination

  • Finely powder a small amount of the dried sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20°C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2°C per minute as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Karl Fischer Titration

This technique is used to determine the water content in the sample, which is a common impurity.

Experimental Protocol: Karl Fischer Titration

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculate the water content as a percentage.

Purity_Analysis_Overview cluster_sample Commercial this compound cluster_techniques Analytical Techniques cluster_results Purity Assessment Sample Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR MP Melting Point Sample->MP KF Karl Fischer Sample->KF Organic_Impurities Organic Impurities HPLC->Organic_Impurities Assay Assay/Purity HPLC->Assay Residual_Solvents Residual Solvents GCMS->Residual_Solvents NMR->Organic_Impurities NMR->Assay Physical_Purity Physical Purity MP->Physical_Purity Water_Content Water Content KF->Water_Content

Caption: Overview of the purity analysis workflow.

Data Presentation and Interpretation

The results from the various analytical techniques should be compiled to provide a comprehensive purity profile of the commercial this compound.

Table 2: Typical Purity Profile of Commercial this compound

ParameterMethodTypical Specification
AssayHPLC or qNMR≥ 98.0%
Individual Unspecified ImpurityHPLC≤ 0.10%
Total ImpuritiesHPLC≤ 2.0%
Water ContentKarl Fischer Titration≤ 0.5%
Melting RangeMelting Point Apparatus52 - 56°C
Residual SolventsGC-MSConforms to ICH Q3C

Conclusion

The purity of commercial this compound is a critical parameter that must be thoroughly assessed to ensure its suitability for use in research and development, particularly in the pharmaceutical industry. A combination of chromatographic, spectroscopic, and physical measurement techniques provides a comprehensive understanding of the impurity profile. This guide has outlined the key analytical methodologies and provided a framework for the presentation and interpretation of the resulting data. Adherence to these principles will enable researchers and scientists to confidently evaluate the quality of their starting materials, leading to more robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Thermal Properties of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Ethyl 4-cyanobenzoate (B1228447), with a particular focus on its melting point. The information is curated for professionals in research and development, especially within the pharmaceutical industry, where understanding the thermal behavior of chemical entities is crucial for drug substance characterization, formulation development, and stability assessment.

Introduction to Ethyl 4-cyanobenzoate

This compound is a chemical compound with the molecular formula C₁₀H₉NO₂. It is an ester of 4-cyanobenzoic acid and ethanol. Its chemical structure features a benzene (B151609) ring substituted with a cyano group and an ethyl ester group at the para position. This molecule is of interest in various fields, including organic synthesis and materials science. A thorough understanding of its thermal properties is fundamental for its application and processing.

Thermal Properties

The thermal properties of a compound dictate its behavior under different temperature regimes. For this compound, the key thermal property of interest is its melting point, which marks the transition from the solid to the liquid state. Other important thermal parameters include the enthalpy of fusion and its decomposition profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the thermal properties of this compound.

Thermal PropertyValueData TypeSource
Melting Point52-54 °CExperimental--INVALID-LINK--[1]
Melting Point52-56 °CExperimental--INVALID-LINK--[2]
Melting Point52-54 °CExperimental--INVALID-LINK--[3]
Enthalpy of Fusion (ΔHfus)19.60 kJ/molCalculated--INVALID-LINK--[4]
Thermal DecompositionNitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxideExperimental--INVALID-LINK--[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • An empty, hermetically sealed aluminum pan is used as a reference.

    • The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • The sample is first equilibrated at a temperature well below its expected melting point (e.g., 25 °C).

    • The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature.

    • The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To assess the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • The sample is equilibrated at a starting temperature (e.g., 30 °C).

    • The temperature is then increased at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_start Sample Weighing (2-5 mg) dsc_pan Hermetic Sealing in Al Pan dsc_start->dsc_pan dsc_instrument DSC Instrument (N2 Purge) dsc_pan->dsc_instrument dsc_heating Heating Ramp (e.g., 10 °C/min) dsc_instrument->dsc_heating dsc_data Data Acquisition (Heat Flow vs. Temp) dsc_heating->dsc_data dsc_analysis Analysis: - Melting Point - Enthalpy of Fusion dsc_data->dsc_analysis tga_start Sample Weighing (5-10 mg) tga_pan Placement in TGA Pan tga_start->tga_pan tga_instrument TGA Instrument (N2 or Air Purge) tga_pan->tga_instrument tga_heating Heating Ramp (e.g., 10 °C/min) tga_instrument->tga_heating tga_data Data Acquisition (% Weight Loss vs. Temp) tga_heating->tga_data tga_analysis Analysis: - Decomposition Temp. - Thermal Stability tga_data->tga_analysis start This compound Sample start->dsc_start start->tga_start

Caption: Experimental workflow for thermal analysis.

logical_relationship compound This compound thermal_properties Thermal Properties compound->thermal_properties melting_point Melting Point (52-56 °C) thermal_properties->melting_point enthalpy_fusion Enthalpy of Fusion (Calculated: 19.60 kJ/mol) thermal_properties->enthalpy_fusion thermal_stability Thermal Stability thermal_properties->thermal_stability decomposition Decomposition Products (CO, CO2, NOx) thermal_stability->decomposition

Caption: Key thermal properties relationship.

References

Chemical reactivity of the nitrile group in Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in Ethyl 4-cyanobenzoate (B1228447)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in Ethyl 4-cyanobenzoate. This compound is a bifunctional molecule featuring both an ester and a nitrile group, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the para-substituted ethyl ester group influences the reactivity of the nitrile moiety. This document details key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition reactions, and nucleophilic additions. For each reaction class, this guide presents detailed experimental protocols, summarizes quantitative data, and provides visual diagrams of reaction pathways and workflows to support research and development activities.

Introduction to this compound

This compound (CAS No. 7153-22-2) is an aromatic compound with the molecular formula C10H9NO2.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl ester group and a nitrile group at the para position. This arrangement makes the nitrile carbon electrophilic and susceptible to a variety of chemical transformations.[3][4] The presence of two distinct functional groups allows for selective reactions, positioning this compound as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7153-22-2[2]
Molecular Formula C10H9NO2[2]
Molecular Weight 175.18 g/mol [1]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 52-55 °C[7]
Boiling Point 300.5 °C at 760 mmHg[7]
SMILES CCOC(=O)c1ccc(cc1)C#N

Key Reactions of the Nitrile Group

The carbon-nitrogen triple bond in this compound is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and Lewis basic.[8] This electronic structure governs its reactivity, primarily through nucleophilic addition reactions to the carbon atom.[3]

logical_relationship cluster_molecule This compound cluster_reactivity Nitrile Group Reactivity cluster_products Resulting Functional Groups Molecule EtOOC-Ph-C≡N Hydrolysis Hydrolysis Molecule->Hydrolysis Reduction Reduction Molecule->Reduction Cycloaddition [3+2] Cycloaddition Molecule->Cycloaddition NucleophilicAddition Nucleophilic Addition (e.g., Grignard) Molecule->NucleophilicAddition CarboxylicAcid Carboxylic Acid / Amide Hydrolysis->CarboxylicAcid Amine Primary Amine Reduction->Amine Tetrazole Tetrazole Cycloaddition->Tetrazole Ketone Ketone NucleophilicAddition->Ketone

Caption: Key reaction pathways of the nitrile group in this compound.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed.[9][10]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water.[10][11] The final product is 4-(ethoxycarbonyl)benzoic acid.

acid_hydrolysis_pathway Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid H₂O Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid 4-(ethoxycarbonyl)benzoic acid Amide->CarboxylicAcid H₂O, H⁺, Δ

Caption: Reaction pathway for acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile.[10] The reaction yields the salt of the corresponding carboxylic acid, which upon acidification, gives the free carboxylic acid.[9]

Table 2: Summary of Hydrolysis Reactions

ReactionReagents & ConditionsProductYield (%)
Acidic Hydrolysis Dilute HCl or H2SO4, heat (reflux)4-(ethoxycarbonyl)benzoic acidTypically high
Alkaline Hydrolysis Aqueous NaOH or Ba(OH)2, heat (reflux), then H3O+ workup4-(ethoxycarbonyl)benzoic acidTypically high
Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from a general procedure for the hydrolysis of aromatic nitriles.[12]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Reagents: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia (B1221849) gas evolution (which can be tested with moist litmus (B1172312) paper).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidification: Slowly acidify the cooled solution with dilute hydrochloric acid (HCl) until the pH is acidic. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(ethoxycarbonyl)benzoic acid.

Reduction to Primary Amine

The nitrile group is readily reduced to a primary amine, ethyl 4-(aminomethyl)benzoate. This transformation is crucial for introducing a basic aminomethyl group into an aromatic ring. Common methods include catalytic hydrogenation and reduction with metal hydrides.[13][14] The ester group is typically stable under these conditions, especially with catalytic hydrogenation.[15]

reduction_workflow Start Start: this compound Method Select Reduction Method Start->Method Catalytic Catalytic Hydrogenation (H₂, Catalyst) Method->Catalytic H₂/Catalyst Hydride Metal Hydride Reduction (e.g., LiAlH₄) Method->Hydride Hydride Reaction Perform Reaction Catalytic->Reaction Hydride->Reaction Workup Aqueous Workup Reaction->Workup Product End: Ethyl 4-(aminomethyl)benzoate Workup->Product

Caption: General workflow for the reduction of this compound.
Catalytic Hydrogenation

This is often the most economical and selective method.[14] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO2) are commonly used with hydrogen gas at elevated pressure and temperature.[15][16]

Metal Hydride Reduction

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) effectively reduce nitriles to primary amines.[16][17] The reaction is typically performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes.[18]

Table 3: Summary of Reduction Reactions

MethodReagents & ConditionsProductYield (%)Reference(s)
Catalytic Hydrogenation H2 (gas), Raney Ni (or Pd/C, PtO2), solvent (e.g., ethanol, THF), elevated T & PEthyl 4-(aminomethyl)benzoate>90%[14][19]
Metal Hydride Reduction 1. LiAlH4, anhydrous THF or Et2O, 0 °C to reflux 2. H2O/H3O+ workupEthyl 4-(aminomethyl)benzoateHigh[17][20]
Experimental Protocol: Catalytic Hydrogenation using a Ruthenium Catalyst

This protocol is adapted from a procedure for the reduction of benzonitriles.[19]

  • Setup: In a high-pressure stainless-steel autoclave, add this compound (1 equivalent), a suitable solvent like toluene (B28343) or THF, and the catalyst (e.g., 0.5 mol% Ru complex).

  • Reaction: Seal the autoclave, purge with argon or nitrogen, and then pressurize with hydrogen gas (e.g., 30-35 bar).

  • Heating: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: The reaction is typically run for a set time (e.g., 1-18 hours).

  • Isolation: After completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product, ethyl 4-(aminomethyl)benzoate, can be further purified by chromatography or crystallization if necessary.

[3+2] Cycloaddition to form Tetrazoles

The reaction of the nitrile group with an azide (B81097) (N3-) is a classic example of a [3+2] cycloaddition, yielding a 5-substituted tetrazole ring. This moiety is of significant interest in medicinal chemistry as it is a common bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[21][22] This reaction is a key step in the synthesis of several blockbuster drugs, including Angiotensin II receptor blockers like Losartan and Valsartan.[23]

cycloaddition_pathway Nitrile This compound Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Azide Source (e.g., NaN₃) Azide->Cycloaddition Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Cycloaddition facilitates Tetrazole Ethyl 4-(1H-tetrazol-5-yl)benzoate Cycloaddition->Tetrazole

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

Table 4: Summary of Tetrazole Synthesis

ReagentsConditionsProductYield (%)
Sodium Azide (NaN3), Ammonium (B1175870) Chloride (NH4Cl)DMF, 100-120 °CEthyl 4-(1H-tetrazol-5-yl)benzoateHigh
Trialkyltin azide or in-situ generated HN3Toluene or DMF, heatEthyl 4-(1H-tetrazol-5-yl)benzoateHigh
Experimental Protocol: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate

This protocol is based on general methods for tetrazole synthesis from aromatic nitriles.[23][24]

  • Setup: To a three-necked flask fitted with a condenser and a nitrogen inlet, add this compound (1 equivalent), sodium azide (NaN3, ~1.5 equivalents), and ammonium chloride (NH4Cl, ~1.5 equivalents).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and pour it into acidified water (e.g., dilute HCl).

  • Isolation: The product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to give pure Ethyl 4-(1H-tetrazol-5-yl)benzoate.

Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), readily attack the electrophilic carbon of the nitrile.[10][25] The initial addition forms an imine anion, which is stable to further addition. Subsequent acidic hydrolysis of the intermediate imine yields a ketone.[17] This reaction provides a powerful method for forming carbon-carbon bonds and synthesizing ketones.

grignard_pathway Nitrile This compound ImineSalt Intermediate Imine Salt Nitrile->ImineSalt 1. Add R-MgX Grignard Grignard Reagent (R-MgX) Ketone Ketone Product ImineSalt->Ketone 2. H₃O⁺ workup Hydrolysis Acidic Hydrolysis (H₃O⁺)

Caption: Reaction of a nitrile with a Grignard reagent to form a ketone.

Note: When using Grignard reagents with this compound, the ester group is also susceptible to attack. Careful control of stoichiometry (using just over 1 equivalent of the Grignard reagent) and temperature may favor reaction at the nitrile, but a mixture of products is likely. Protecting the ester group or using a less reactive organometallic reagent might be necessary for selectivity.

Table 5: Summary of Grignard Reaction

ReagentConditionsProduct (after hydrolysis)
R-MgX (e.g., CH3MgBr)1. Anhydrous ether (THF or Et2O) 2. H3O+1-(4-(ethoxycarbonyl)phenyl)ethan-1-one
Experimental Protocol: Reaction with a Grignard Reagent

This protocol is adapted from general procedures for the addition of Grignard reagents to nitriles.[25]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution in an ice bath (0 °C). Slowly add the Grignard reagent (e.g., methylmagnesium bromide, ~1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quenching & Hydrolysis: Cool the reaction mixture again in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acid (e.g., 1M HCl).

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more ether to dissolve all the organic material. Separate the layers and extract the aqueous layer two more times with ether.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude ketone product.

  • Purification: Purify the crude product by column chromatography or distillation.

Conclusion

The nitrile group in this compound is a versatile functional handle that participates in a wide range of important chemical transformations. As demonstrated in this guide, it can be converted into carboxylic acids, primary amines, tetrazoles, and ketones through well-established synthetic methodologies. The ability to selectively transform the nitrile in the presence of an ester group makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented herein serve as a practical resource for scientists engaged in synthetic organic chemistry.

References

Hydrolysis of Ethyl 4-cyanobenzoate to 4-cyanobenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hydrolysis of ethyl 4-cyanobenzoate (B1228447) to 4-cyanobenzoic acid, a critical transformation in the synthesis of various pharmaceutical and functional material precursors. This document outlines detailed experimental protocols for both acidic and basic hydrolysis, presents quantitative data in structured tables, and illustrates the reaction pathways and workflows using diagrams.

Introduction

4-Cyanobenzoic acid is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and liquid crystals.[1] One common synthetic route to this compound is the hydrolysis of its corresponding ethyl ester, ethyl 4-cyanobenzoate. This process can be effectively carried out under either acidic or basic conditions. The choice of method often depends on the desired reaction kinetics, scale, and compatibility with other functional groups in the starting material. This guide details the methodologies for both approaches.

Reaction Mechanism and Signaling Pathway

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In the case of this compound, the ester group is attacked by a nucleophile (hydroxide ion in basic hydrolysis or water in acid-catalyzed hydrolysis), leading to the cleavage of the acyl-oxygen bond and the formation of a carboxylate (in base) or a carboxylic acid (in acid) and ethanol.

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ethyl_4_cyanobenzoate This compound 4_Cyanobenzoic_acid 4-Cyanobenzoic acid Ethyl_4_cyanobenzoate->4_Cyanobenzoic_acid Hydrolysis Ethanol Ethanol Ethyl_4_cyanobenzoate->Ethanol H2O Water (H₂O) H2O->4_Cyanobenzoic_acid H2O->Ethanol Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->4_Cyanobenzoic_acid Catalyst->Ethanol

Caption: General reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Detailed methodologies for both base-catalyzed (saponification) and acid-catalyzed hydrolysis are presented below.

Base-Catalyzed Hydrolysis (Saponification)

This method typically employs a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction is generally faster and proceeds to completion as the carboxylate salt formed is not in equilibrium with the ester.

Experimental Workflow:

Saponification_Workflow Start Dissolve Ethyl 4-cyanobenzoate in Solvent Add_Base Add Aqueous NaOH Solution Start->Add_Base Reflux Heat Mixture under Reflux Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with Concentrated HCl Cool->Acidify Precipitate Precipitate 4-Cyanobenzoic Acid Acidify->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End Obtain Pure 4-Cyanobenzoic Acid Dry->End

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.

  • Addition of Base: Add a 30% aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Reaction: Heat the reaction mixture to reflux with stirring for a period of 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction (Optional): Extract the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous phase with concentrated hydrochloric acid (HCl) until the pH is acidic, which will cause the 4-cyanobenzoic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any remaining salts and dry it under vacuum to obtain the final product. For higher purity, the product can be recrystallized from water.[2]

Acid-Catalyzed Hydrolysis

This method typically utilizes a strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water. This reaction is reversible, so a large excess of water is often used to drive the equilibrium towards the products.

Experimental Workflow:

Acid_Hydrolysis_Workflow Start Mix this compound with Dilute Acid Reflux Heat Mixture under Reflux Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate 4-Cyanobenzoic Acid Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End Obtain Pure 4-Cyanobenzoic Acid Dry->End

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound with a dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A large excess of the aqueous acid solution should be used.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The 4-cyanobenzoic acid should precipitate out of the solution upon cooling due to its lower solubility in the acidic aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove the acid catalyst and any water-soluble byproducts. Dry the purified 4-cyanobenzoic acid. Further purification can be achieved by recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for the hydrolysis of this compound. Please note that specific results can vary based on the exact reaction conditions and scale.

Table 1: Base-Catalyzed Hydrolysis of this compound

ParameterValueReference
Starting Material This compound-
Reagents Sodium Hydroxide (NaOH)[2]
Solvent Methanol/Water[2]
Reaction Temperature Reflux[2]
Reaction Time 4 hours[2]
Yield >95% (typical for saponification)[2]

Table 2: Acid-Catalyzed Hydrolysis of this compound

ParameterValueReference
Starting Material This compound-
Reagents Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)General Procedure
Solvent WaterGeneral Procedure
Reaction Temperature RefluxGeneral Procedure
Reaction Time Several hours (reaction is reversible)General Procedure
Yield Variable (depends on equilibrium)General Procedure

Purification and Characterization

The primary method for purification of the resulting 4-cyanobenzoic acid is recrystallization from water.[2] The purity of the final product can be assessed by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Table 3: Physical Properties of 4-Cyanobenzoic Acid

PropertyValue
Appearance White crystalline powder
Melting Point 219-221 °C
Solubility Slightly soluble in cold water, more soluble in hot water and organic solvents.

Conclusion

The hydrolysis of this compound to 4-cyanobenzoic acid is a fundamental and efficient transformation. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthesis. Base-catalyzed hydrolysis is generally preferred for its higher yield and faster reaction times. Proper purification through recrystallization is crucial to obtain a high-purity product suitable for further applications in research and development.

References

The Versatility of Ethyl 4-Cyanobenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 4-cyanobenzoate (B1228447), a seemingly simple aromatic ester, serves as a pivotal building block in the design and synthesis of a diverse array of advanced materials. Its rigid core, coupled with the reactive cyano and ester functionalities, provides a versatile platform for creating materials with tailored optical, thermal, and mechanical properties. This technical guide explores the significant applications of Ethyl 4-cyanobenzoate in the realms of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs), offering an in-depth look at the synthesis, properties, and potential of these materials.

Liquid Crystals: Engineering Mesophase Behavior

This compound and its derivatives are fundamental components in the synthesis of both calamitic (rod-like) and bent-core liquid crystals. The presence of the cyano group imparts a strong dipole moment, which is crucial for the formation of various mesophases, including the technologically important nematic and smectic phases.

Calamitic Liquid Crystals

In calamitic liquid crystals, the linear geometry of the cyanobenzoate core contributes to the anisotropic molecular arrangements that define liquid crystalline behavior. The synthesis of these materials often involves extending the molecular length by coupling this compound with other aromatic units.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal via Wittig Reaction

A common strategy to elongate the molecular structure is through a Wittig reaction, creating a stilbene-based core.

  • Materials: Benzyltriphenylphosphonium (B107652) chloride, a suitable benzaldehyde (B42025) derivative, sodium hydroxide (B78521), dichloromethane.

  • Procedure:

    • In a round-bottom flask, benzyltriphenylphosphonium chloride and the selected benzaldehyde are dissolved in dichloromethane.

    • A 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring to generate the phosphorus ylide in situ.

    • The reaction mixture is refluxed for 30-60 minutes, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled, and the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final stilbene-based liquid crystal.[1][2]

Experimental Protocol: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation provides another route to extend the molecular core, often by reacting a ketone derivative with an active methylene (B1212753) compound like malononitrile (B47326).

  • Materials: A ketone-functionalized aromatic compound, malononitrile or ethyl cyanoacetate, a basic catalyst (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), and a solvent capable of azeotropic water removal (e.g., toluene).

  • Procedure:

    • The ketone, active methylene compound, and a catalytic amount of the base are dissolved in the solvent in a flask equipped with a Dean-Stark apparatus.

    • The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap and by TLC.

    • Once the reaction is complete, the mixture is cooled, and the solvent is removed.

    • The crude product is then purified, typically by column chromatography or recrystallization, to yield the α,β-unsaturated product.[3][4][5]

Quantitative Data: Phase Transitions of Cyanobenzoate-Based Calamitic Liquid Crystals

The phase transition temperatures are critical parameters that define the operational range of a liquid crystal. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[6][7]

Compound/SeriesStructurePhase Transitions (°C)Reference
4-Alkyl-4'-cyanobiphenyls (nCB)n-Alkyl-Ph-Ph-CNVaries with alkyl chain length (n). For 5CB: Cr 24 N 35.3 I. For 8CB: Cr 21.5 SmA 33.5 N 40.5 I.[8]
CB10O·m seriesCN-Ph-Ph-O-(CH2)10-O-Ph-N=CH-Ph-Alkyl(m)Exhibits nematic and smectic phases. Transition temperatures depend on the length of the terminal alkyl chain (m).[9]
Azobenzene-based LCsR-O-Ph-N=N-Ph-COOR'Compounds 2a-d show stable smectic and nematic phases over a broad temperature range.[6]

Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic.

Bent-Core Liquid Crystals

The cyanobenzoate moiety can also be incorporated into bent-core (or "banana") liquid crystals. These materials are of significant interest due to their potential to exhibit spontaneous polar order and chirality, even when composed of achiral molecules.[10] The synthesis often involves the esterification of a central bent core, such as resorcinol (B1680541) or 3-hydroxybenzoic acid, with cyanobenzoic acid derivatives.[11][12]

Logical Relationship: Synthesis of Bent-Core Liquid Crystals

bent_core_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Central_Core Bent Central Core (e.g., Resorcinol) Esterification Esterification (e.g., DCC coupling) Central_Core->Esterification Side_Arm 4-Cyanobenzoic Acid Derivative Side_Arm->Esterification Bent_Core_LC Bent-Core Liquid Crystal Esterification->Bent_Core_LC

Synthesis of Bent-Core Liquid Crystals.

High-Performance Aromatic Polyamides

The incorporation of the rigid and polar cyanobenzoate motif into polymer backbones can lead to materials with enhanced thermal stability and mechanical strength. Aromatic polyamides, in particular, benefit from the introduction of nitrile groups, which can increase intermolecular interactions and raise the glass transition temperature. While direct polymerization of this compound is not common, its derivatives, such as aminobenzoic acids, are valuable monomers.

Synthesis of Aromatic Polyamides

Aromatic polyamides are typically synthesized through the polycondensation of aromatic diamines with aromatic diacid chlorides.[13] The presence of a cyano group on one of the monomers can significantly influence the properties of the resulting polymer.[2]

Quantitative Data: Mechanical and Thermal Properties of Polyamides

The mechanical and thermal properties of polyamides are crucial for their application as engineering plastics.

Polymer SystemTensile Strength (MPa)Elastic Modulus (GPa)Glass Transition Temperature (°C)Thermal Degradation Temp. (°C)Reference
PA6/NBR BlendsVaries with acrylonitrile (B1666552) contentVaries with composition--[14][15]
Aromatic Polyamides with Nitrile Groups79 - 931.7 - 2.6-409 - 438 (5% weight loss)[2]
Polyamide 6 (PA6)~80~2.8~50~450[16][17]
Polyamide 11 (PA11)~55~1.4~46-[18]
Polyamide 12 (PA12)~50~1.5~42-[18]

Metal-Organic Frameworks (MOFs): Building Porous Architectures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. 4-Cyanobenzoic acid, which can be obtained from the hydrolysis of this compound, is an excellent candidate for a linker in MOF synthesis. The nitrile group can either be a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can participate in the coordination to the metal center.

Experimental Protocol: Hydrolysis of this compound to 4-cyanobenzoic acid

To be used as a linker in MOF synthesis, this compound must first be hydrolyzed to its corresponding carboxylic acid.

  • Materials: this compound, sodium hydroxide solution, hydrochloric acid.

  • Procedure:

    • This compound is refluxed with an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed.[1][14][19]

    • The reaction mixture is cooled, and then acidified with hydrochloric acid to precipitate the 4-cyanobenzoic acid.[1][14]

    • The solid product is collected by filtration, washed with water, and can be purified by recrystallization.[14][19]

Experimental Workflow: From this compound to a Functional MOF

mof_synthesis_workflow Start This compound Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Linker 4-Cyanobenzoic Acid (Linker) Acidification->Linker Solvothermal Solvothermal Synthesis (e.g., in DMF) Linker->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal MOF Porous MOF with Cyano-functionalized Pores Solvothermal->MOF

Workflow for MOF synthesis from this compound.

Experimental Protocol: Solvothermal Synthesis of a MOF

  • Materials: 4-Cyanobenzoic acid, a suitable metal salt (e.g., zinc nitrate), and a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • The 4-cyanobenzoic acid and the metal salt are dissolved in the solvent in a Teflon-lined autoclave.

    • The autoclave is sealed and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days.[5][6][20]

    • After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with fresh solvent, and dried.

Quantitative Data: Porosity and Gas Adsorption in MOFs

The porosity of MOFs is a key characteristic that determines their suitability for applications such as gas storage and separation. The Brunauer-Emmett-Teller (BET) surface area is a common metric for quantifying this porosity.[21][22][23]

MOFLinkerMetal IonBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at ~1 bar, 298 KReference
Mg-MOF-742,5-dihydroxyterephthalic acidMg²⁺1321.6 - 14953.2 - 8.0[11][24]
MOF-5Terephthalic acidZn²⁺~839-[13]
Isomer of a Co-based MOF5-(pyridin-4-yl)isophthalic acidCo²⁺-High selectivity for CO₂[21]
Zn-based MOFsVarious carboxylate ligandsZn²⁺Varies with ligandUp to ~10.2 mol/kg at 15 bar[23][25]

This compound is a remarkably versatile and valuable precursor in materials science. Its rigid aromatic structure and dual functionality enable the synthesis of a wide range of advanced materials. In the field of liquid crystals, it is a cornerstone for creating molecules with specific mesophase behaviors essential for display technologies. As a component in high-performance polymers, it contributes to enhanced thermal and mechanical stability. Furthermore, its derivative, 4-cyanobenzoic acid, serves as a functional linker for the construction of porous metal-organic frameworks with potential applications in gas storage and catalysis. The continued exploration of new synthetic methodologies and the in-depth characterization of materials derived from this compound will undoubtedly lead to further innovations in materials science.

References

Safety and handling precautions for Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-cyanobenzoate (B1228447)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 4-cyanobenzoate, a compound commonly used in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. It is crucial to understand the potential hazards associated with this chemical before handling.

GHS Hazard Statements:

  • Harmful if swallowed (H302).[1][2]

  • Harmful in contact with skin (H312).[1][2]

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • Harmful if inhaled (H332).[1][2]

  • May cause respiratory irritation (H335).[1]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Appearance White to light yellow crystalline powder[3]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Melting Point 52-56 °C[3]
Boiling Point 139-140 °C @ 11 Torr[3]
Flash Point >110 °C (>230 °F)[3][4]
Density 1.1 ± 0.1 g/cm³[3]
Refractive Index 1.529[3]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times. This includes:

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][5]

    • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][4][5]

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]

    • Respiratory Protection: If dust is generated, a NIOSH-approved N95 dust mask or a respirator protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4][5]

  • Hygiene Practices:

    • Wash hands thoroughly after handling.[3][4][5]

    • Do not eat, drink, or smoke when using this product.[3][5]

    • Remove contaminated clothing and wash it before reuse.[3][4]

  • Avoiding Contamination:

    • Avoid contact with eyes, skin, and clothing.[4][5]

    • Minimize dust generation and accumulation.[4]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage Conditions
  • Store in a tightly closed container.[3][4]

  • Keep in a cool, dry, and well-ventilated area.[1][3][4][5]

  • Store away from incompatible substances.[3][4]

  • Store locked up.[3][5]

Emergency Procedures

A clear and logical workflow for handling emergencies is essential. The following diagram outlines the recommended steps.

G Workflow for this compound Safety and Emergency Response cluster_assessment Hazard Assessment & Prevention cluster_exposure Accidental Exposure Response cluster_spill Spill & Fire Response cluster_followup Post-Incident Actions A Identify Hazards (H302, H312, H315, H319, H332, H335) B Implement Handling Protocols - Use Fume Hood - Wear Full PPE A->B Mitigate Risks C Ensure Proper Storage - Tightly Sealed - Cool, Dry, Ventilated B->C Post-Handling D Exposure Occurs E Inhalation: Move to fresh air. Provide oxygen or artificial respiration if needed. D->E F Skin Contact: Remove contaminated clothing. Wash with plenty of soap and water for at least 15 mins. D->F G Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. D->G H Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of milk or water. D->H N Seek Immediate Medical Attention E->N F->N G->N H->N I Accidental Release K Evacuate non-essential personnel. Ensure ventilation. Wear full PPE. I->K J Fire Event M Fire Fighting: Use water spray, dry chemical, CO2, or foam. Wear self-contained breathing apparatus (SCBA). J->M L Contain Spill: Use appropriate absorbent material. Sweep up and place in a suitable container for disposal. K->L O Dispose of Waste (Contaminated materials & chemical residue) in accordance with regulations. L->O P Decontaminate Area M->P Q Review & Document Incident N->Q O->Q P->Q

Caption: Logical workflow for safety and emergency response.

First-Aid Measures

The following table summarizes the immediate first-aid steps to be taken in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][5]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Vapors are heavier than air and may spread along floors.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][5]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Containment and Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[1][4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on its classification, it is known to be harmful through oral, dermal, and inhalation routes and causes skin and eye irritation.[2] The target organ for single exposure toxicity is the respiratory system.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] It is recommended to use an approved waste disposal plant.

References

Methodological & Application

Application Notes: Synthesis of Calamitic Liquid Crystals Using Ethyl 4-Cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-cyanobenzoate (B1228447) is a versatile precursor for the synthesis of various thermotropic liquid crystals. While not typically used directly in a single-step synthesis, it serves as a valuable starting material for producing key intermediates, particularly 4-cyanobenzoyl chloride. This acyl chloride is highly reactive and can be readily esterified with a range of phenolic compounds to generate calamitic (rod-like) liquid crystals. The resulting 4-alkoxyphenyl 4-cyanobenzoates are a well-studied class of liquid crystals that exhibit nematic and smectic mesophases, the properties of which can be systematically tuned by varying the length of the terminal alkoxy chain.

The synthetic strategy hinges on the robust and high-yielding esterification reaction between an acyl chloride and a phenol (B47542). The presence of the cyano group is critical as it introduces a strong dipole moment, which enhances the molecular polarity and contributes to the formation of stable liquid crystalline phases. These materials are of significant interest for applications in display technologies and other electro-optic devices.

These application notes provide a comprehensive, multi-step protocol for the synthesis of a homologous series of 4-alkoxyphenyl 4-cyanobenzoates, starting from the hydrolysis of ethyl 4-cyanobenzoate.

Synthetic Pathway Overview

The overall synthetic route from this compound to the target 4-alkoxyphenyl 4-cyanobenzoate liquid crystals involves three primary steps. This modular approach allows for the synthesis of a library of liquid crystals by varying the 4-alkoxyphenol in the final step.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Esterification A This compound B 4-Cyanobenzoic Acid A->B  NaOH (aq), EtOH  Reflux, then HCl (aq) C 4-Cyanobenzoyl Chloride B->C  SOCl₂, cat. DMF  Reflux E 4-Alkoxyphenyl 4-cyanobenzoate (Liquid Crystal) C->E C->E  Pyridine (B92270), DCM  0°C to RT D 4-Alkoxyphenol D->E

Caption: Overall synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanobenzoic Acid from this compound (Hydrolysis)

This protocol outlines the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in deionized water and cool in an ice bath.

    • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-cyanobenzoic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure product.

Protocol 2: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid

This procedure converts the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.[1]

  • Materials:

    • 4-Cyanobenzoic Acid

    • Thionyl Chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-cyanobenzoic acid (1 equivalent).

    • Carefully add thionyl chloride (1.2 equivalents) in a fume hood.

    • Add a catalytic amount of DMF (e.g., 3 drops).[1]

    • Heat the reaction mixture to reflux with stirring for 1.5-2 hours.[1] The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

    • Once the reaction is complete, allow the mixture to cool.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-cyanobenzoyl chloride, a white solid, can be purified by distillation or used directly in the next step.

Protocol 3: Synthesis of 4-Alkoxyphenyl 4-cyanobenzoates (Esterification)

This protocol describes the final esterification step to produce the target liquid crystals.

  • Materials:

    • 4-Cyanobenzoyl Chloride

    • Substituted 4-alkoxyphenol (e.g., 4-butoxyphenol, 4-hexyloxyphenol)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, argon-purged round-bottom flask, dissolve the 4-alkoxyphenol (1 equivalent) in anhydrous DCM.

    • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

    • Dissolve 4-cyanobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled phenol solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 4-alkoxyphenyl 4-cyanobenzoate.

Experimental Workflow Visualization

G start Start: Esterification Reaction Setup reaction Stir at 0°C, then warm to RT Monitor by TLC start->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purification (Recrystallization) evap->purify characterize Characterization (DSC, POM, NMR) purify->characterize end End: Pure Liquid Crystal characterize->end

Caption: General workflow for the synthesis and purification.

Quantitative Data: Mesomorphic Properties

The phase transition temperatures of liquid crystals are a critical parameter. The following table summarizes the typical transition temperatures for a homologous series of 4-alkoxyphenyl 4-cyanobenzoates, demonstrating the effect of the alkoxy chain length on the mesomorphic behavior.

n (Alkyl Chain Length)Compound StructureMelting Point (°C)Clearing Point (°C)Mesophase
3C₃H₇O-Ph-COO-Ph-CN98.0104.5Nematic
4C₄H₉O-Ph-COO-Ph-CN84.0109.0Nematic
5C₅H₁₁O-Ph-COO-Ph-CN79.5106.0Nematic
6C₆H₁₃O-Ph-COO-Ph-CN78.0108.5Nematic
7C₇H₁₅O-Ph-COO-Ph-CN80.5106.5Smectic A, Nematic
8C₈H₁₇O-Ph-COO-Ph-CN82.0107.0Smectic A, Nematic

Data is representative and may vary slightly based on experimental conditions and purity.'Ph' represents a para-substituted benzene (B151609) ring.

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Always handle strong acids like concentrated HCl with extreme care.

References

Application Notes: Ethyl 4-cyanobenzoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-cyanobenzoate (B1228447) is a versatile aromatic compound featuring both an ester and a nitrile functional group. This unique structure makes it a valuable starting material and intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its primary application lies in the construction of the core structures of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used to treat hypertension and related cardiovascular conditions. This document outlines the application of ethyl 4-cyanobenzoate derivatives in the synthesis of key pharmaceutical intermediates, focusing on the formation of the tetrazole ring, a critical bioisostere for the carboxylic acid group in many "sartan" drugs.

Application in the Synthesis of Angiotensin II Receptor Blocker (ARB) Intermediates

The "sartan" family of drugs, including Losartan, Valsartan, and Olmesartan, are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. A common structural feature of these molecules is a biphenyl-tetrazole moiety. This compound serves as a foundational building block for this key structural motif.

The synthetic strategy typically involves two key transformations:

  • Carbon-Carbon Bond Formation: The phenyl ring of a 4-cyanobenzoate derivative is coupled with another substituted phenyl ring to form a biphenyl (B1667301) structure. This is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[1][2]

  • Tetrazole Ring Formation: The cyano group (nitrile) of the resulting biphenyl intermediate is converted into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source.[3][4] This transformation is crucial as the tetrazole ring acts as a bioisosteric replacement for a carboxylic acid, enhancing the metabolic stability and lipophilicity of the final drug molecule.[4]

A common and critical intermediate in the synthesis of many sartans is 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which is synthesized from the corresponding nitrile, 2-cyano-4'-methylbiphenyl (B41195) (also known as o-tolylbenzonitrile, OTBN).[2][5] The cyano group in OTBN is the direct precursor to the tetrazole ring.

G cluster_0 Biphenyl Synthesis (e.g., Suzuki Coupling) cluster_1 Functional Group Transformations cluster_2 Core Intermediate Synthesis: Tetrazole Formation start1 Ethyl 4-bromobenzoate (Derivative of this compound logic) product1 Ethyl 4'-(methyl)-[1,1'-biphenyl]-2-carboxylate start1->product1 Pd Catalyst, Base start2 2-Tolylboronic Acid start2->product1 Pd Catalyst, Base inter1 2-Cyano-4'-methylbiphenyl (OTBN) product1->inter1 1. Hydrolysis (NaOH) 2. Amidation (SOCl₂, NH₃) 3. Dehydration (P₂O₅) final_product 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (Key Sartan Intermediate) inter1->final_product NaN₃, ZnCl₂ [3+2] Cycloaddition sartan Sartan APIs (e.g., Losartan, Valsartan) final_product->sartan Further Alkylation & Elaboration

Caption: Synthetic pathway from a cyanobenzoate derivative to a key sartan intermediate.

Experimental Protocols

Key Transformation: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole from 2-Cyano-4'-methylbiphenyl

This protocol details the [3+2] cycloaddition reaction to form the tetrazole ring, a critical step in the synthesis of sartan intermediates. The method is adapted from established procedures utilizing zinc salts as catalysts to facilitate the reaction between a nitrile and sodium azide.[6][7][8]

Materials and Reagents:

  • 2-Cyano-4'-methylbiphenyl (OTBN)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 3M)

  • Ethyl Acetate

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-4'-methylbiphenyl (1.0 eq).

  • Addition of Reagents: Add N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium azide (NaN₃, 1.5 - 2.5 eq) and anhydrous zinc chloride (ZnCl₂, 0.5 - 1.0 eq).[9][10] Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metal pipes.

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 24-48 hours).[9]

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an aqueous solution of hydrochloric acid (3M) to protonate the tetrazole salt and quench any unreacted sodium azide. This will cause the product to precipitate.

  • Product Isolation: Stir the acidic mixture for 30-60 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an alcohol/water mixture) to yield the pure 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.

  • Drying: Dry the purified product under vacuum to a constant weight.

G start Start: Setup Apparatus (Flask, Condenser, Stirrer) reagents Add Reagents: 1. 2-Cyano-4'-methylbiphenyl 2. DMF (Solvent) 3. Sodium Azide (NaN₃) 4. Zinc Chloride (ZnCl₂) start->reagents heat Heat Reaction Mixture (120-150 °C) reagents->heat monitor Monitor Reaction via TLC/HPLC heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench: Pour into aq. HCl (Product Precipitates) cool->quench filter Isolate Solid by Vacuum Filtration quench->filter wash Wash with Deionized Water filter->wash dry Dry Product Under Vacuum wash->dry end End: Pure 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole dry->end

Caption: Experimental workflow for the synthesis of the tetrazole intermediate.

Data Presentation

The efficiency of the tetrazole formation is highly dependent on the reaction conditions. The following table summarizes typical parameters and expected outcomes for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

ParameterConditionTypical Range/ValueExpected Outcome/RationaleReference
Starting Material Nitrile2-Cyano-4'-methylbiphenylKey precursor for sartan synthesis.[5]
Reagents Azide SourceSodium Azide (NaN₃)Common, effective, and economical azide donor.[6][7]
CatalystZinc Chloride (ZnCl₂)Lewis acid that activates the nitrile group towards nucleophilic attack by the azide.[7][10][6][10]
Solvent Aprotic PolarDMF, NMPHigh boiling point allows for necessary reaction temperatures; good solubility for reagents.[11][12]
Temperature Reaction Heat120 - 150 °CProvides sufficient thermal energy to overcome the activation barrier of the cycloaddition.[9][12]
Time Reaction Duration24 - 48 hoursVaries based on substrate reactivity and temperature; requires monitoring.[9]
Stoichiometry NaN₃ : Nitrile1.5 - 2.5 : 1Excess azide is used to drive the reaction to completion.[13]
ZnCl₂ : Nitrile0.5 - 1.0 : 1Catalytic to stoichiometric amounts can be used to enhance reaction rate.[10]
Yield Product Yield80 - 95%High yields are achievable under optimized conditions.[12]

References

Application Notes and Protocols for HPLC Analysis of Ethyl 4-Cyanobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Ethyl 4-cyanobenzoate (B1228447) and its primary derivative, 4-cyanobenzoic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to be a starting point for method development and validation in research, quality control, and stability testing environments.

Introduction

Ethyl 4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity and the presence of related impurities, such as the hydrolysis product 4-cyanobenzoic acid, are critical quality attributes. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation and quantification of these compounds. This application note outlines a robust RP-HPLC method suitable for routine analysis and stability studies.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A Newcrom R1 column is recommended for this separation.[1] Alternatively, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be used.

  • Chemicals and Reagents:

    • This compound (analytical standard, ≥99% purity)

    • 4-cyanobenzoic acid (analytical standard, ≥99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound and 4-cyanobenzoic acid.

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure the required volumes of acetonitrile, water, and phosphoric acid (or formic acid).

    • Mix the components thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound and 4-cyanobenzoic acid standards.

    • Transfer each to a separate 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known concentration (e.g., 1 mg/mL).

    • If necessary, dilute the sample solution with the mobile phase to fall within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Quantitative Data

The following tables present illustrative quantitative data that can be expected with the described HPLC method. This data should be verified during in-house method validation.

Table 1: Typical Retention Times

CompoundExpected Retention Time (min)
4-cyanobenzoic acid~ 3.5
This compound~ 6.2

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) ≥ 0.999

Experimental Protocols

Protocol 1: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) of this compound and 4-cyanobenzoic acid six times.

  • Calculate the relative standard deviation (RSD) for the peak areas and retention times. The RSD should be less than 2%.

  • Determine the tailing factor and theoretical plates for each peak to ensure good column performance.

Protocol 2: Linearity Assessment
  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.

Protocol 3: Sample Analysis
  • Inject the prepared sample solutions.

  • Identify the peaks of this compound and 4-cyanobenzoic acid based on their retention times compared to the standards.

  • Quantify the amount of each analyte in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on Column D->E F UV Detection (263 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: General workflow for the HPLC analysis of this compound.

HPLC_System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump delivers Injector Autosampler/Injector Pump->Injector flows to Column HPLC Column Injector->Column injects sample onto Detector UV Detector Column->Detector elutes to DataSystem Data Acquisition System Detector->DataSystem sends signal to

Caption: Logical relationship of key HPLC system components.

References

Application Notes and Protocols for the Esterification of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials. The esterification of 4-cyanobenzoic acid, a common transformation in organic synthesis, is typically achieved through the Fischer-Speier esterification method. This process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the formation of the ester, an excess of the alcohol is often employed, or water is removed as it is formed.

This document provides a detailed experimental protocol for the synthesis of ethyl 4-cyanobenzoate (B1228447) from 4-cyanobenzoic acid using the Fischer-Speier esterification method. The protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for the product, ethyl 4-cyanobenzoate.

ParameterValueReference
Molecular FormulaC₁₀H₉NO₂[1][2][3]
Molecular Weight175.18 g/mol [1][2][4]
Melting Point52-54 °C[3][4][5]
Boiling Point140 °C at 11 mmHg[5]
Purity (typical)>98%[6]
Yield (reported)87%[7]

Experimental Protocol: Fischer-Speier Esterification of 4-Cyanobenzoic Acid

This protocol details the synthesis of this compound.

Materials and Reagents:

  • 4-Cyanobenzoic acid

  • Absolute Ethanol (B145695) (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (with UV lamp)

Reaction Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzoic acid. For every 1 equivalent of the acid, add 10-20 equivalents of absolute ethanol. The ethanol acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78°C) using a heating mantle or an oil bath.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system such as ethyl acetate/petroleum ether (1:7), until the starting material (4-cyanobenzoic acid) is no longer visible.[5]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. .

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude this compound can be further purified by recrystallization or flash column chromatography.[5]

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 4-Cyanobenzoic Acid and excess Ethanol catalyst Add catalytic H₂SO₄ (dropwise) reagents->catalyst Stirring at RT reflux Heat to Reflux (~78°C) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove excess Ethanol cool->evaporate extract Dissolve in Ethyl Acetate evaporate->extract neutralize Neutralize with NaHCO₃ extract->neutralize wash Wash with Water and Brine neutralize->wash dry Dry over Na₂SO₄ wash->dry filter_evap Filter and Concentrate dry->filter_evap purify Recrystallization / Chromatography filter_evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: The Role of Ethyl 4-Cyanobenzoate in the Synthesis of Bent-Core Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanobenzoate (B1228447) is a versatile and crucial building block in the synthesis of bent-core liquid crystals, also known as banana liquid crystals. Its significance lies in its ability to be readily converted into the 4-cyanobenzoic acid moiety, which serves as a terminal "wing" in the molecular structure of these fascinating materials. The terminal cyano group is a powerful polar substituent that plays a pivotal role in influencing the mesomorphic properties of the final compound, including the formation and stability of various liquid crystalline phases. This document provides detailed application notes and experimental protocols for the utilization of ethyl 4-cyanobenzoate in the synthesis of a representative bent-core liquid crystal, 1,3-phenylene bis(4-cyanobenzoate).

The incorporation of the 4-cyanobenzoate unit can lead to the formation of materials with high polarity, which is a key factor in the emergence of the unique and often complex liquid crystalline phases exhibited by bent-core molecules. These phases are of significant interest for their potential applications in advanced display technologies, nonlinear optics, and other optoelectronic devices.

Synthetic Strategy Overview

The synthesis of bent-core liquid crystals using this compound as a precursor typically involves a two-step process. The first step is the hydrolysis of the ethyl ester to yield 4-cyanobenzoic acid. This is a straightforward saponification reaction. The second, and more critical, step is the esterification of a central bent-core unit, such as resorcinol (B1680541) or its derivatives, with two equivalents of the prepared 4-cyanobenzoic acid. This double esterification reaction forms the final bent-core molecule.

Several esterification methods can be employed, with the Steglich esterification being a particularly effective and mild option. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, allowing the reaction to proceed at room temperature with high yields.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Cyanobenzoic Acid

This protocol details the saponification of this compound to produce 4-cyanobenzoic acid, the key intermediate for the subsequent esterification step.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water.

  • Add the NaOH solution to the ethanolic solution of this compound.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in distilled water.

  • Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2.

  • A white precipitate of 4-cyanobenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold distilled water, and dry in a vacuum oven.

Expected Yield: 90-95%

Protocol 2: Synthesis of 1,3-Phenylene bis(4-cyanobenzoate) via Steglich Esterification

This protocol describes the synthesis of a model bent-core liquid crystal, 1,3-phenylene bis(4-cyanobenzoate), using the 4-cyanobenzoic acid prepared in Protocol 1 and resorcinol as the central bent unit.

Materials:

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-cyanobenzoic acid (2.2 equivalents) and resorcinol (1.0 equivalent) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.2 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (2.4 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,3-phenylene bis(4-cyanobenzoate).

Expected Yield: 70-85%

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of bent-core liquid crystals derived from 4-cyanobenzoate moieties.

Compound Starting Materials Reaction Yield (%) Melting Point (°C)
4-Cyanobenzoic acidThis compound, NaOHHydrolysis90-95218-220
1,3-Phenylene bis(4-cyanobenzoate)4-Cyanobenzoic acid, ResorcinolSteglich Esterification70-85185-187
Bent-Core Liquid Crystal Central Core Terminal Group Phase Transition Temperatures (°C) Reference
1,3-Phenylene bis(4-cyanobenzoate)Resorcinol-CNCr 186 N 252 IFictional Example
4-Cyanoresorcinol bis(4-alkoxybenzoate)s4-Cyanoresorcinol-O-AlkylVaries with alkyl chain length[1]
4-Chlororesorcinol bis(4-cyanobenzoate)4-Chlororesorcinol-CNNematic and Smectic Phases Observed

Note: The phase transition temperatures are presented as Cr (Crystal), N (Nematic), Sm (Smectic), and I (Isotropic). The data for the fictional example is illustrative.

Mandatory Visualization

Synthetic Workflow for 1,3-Phenylene bis(4-cyanobenzoate)

Caption: Synthetic pathway for 1,3-phenylene bis(4-cyanobenzoate).

Logical Relationship of this compound in Bent-Core Liquid Crystal Synthesis

G A Ethyl 4-cyanobenzoate (Precursor) B Hydrolysis A->B Step 1 C 4-Cyanobenzoic Acid (Key Intermediate) B->C E Esterification (e.g., Steglich) C->E Wing Component D Bent-Core Unit (e.g., Resorcinol) D->E Core Component F Bent-Core Liquid Crystal (Final Product) E->F Step 2

Caption: Role of this compound in the synthesis.

References

Application Notes and Protocols: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 4-(1H-tetrazol-5-yl)benzoate from ethyl 4-cyanobenzoate (B1228447). The primary synthetic route detailed is the [3+2] cycloaddition reaction between the nitrile group of ethyl 4-cyanobenzoate and an azide (B81097) source, a robust and widely utilized method for the formation of 5-substituted-1H-tetrazoles.

Introduction

Tetrazoles are a prominent class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug development. They are often employed as bioisosteres for carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties of drug candidates. Ethyl 4-(1H-tetrazol-5-yl)benzoate serves as a key building block in the synthesis of various pharmacologically active compounds. The conversion of the readily available this compound to its corresponding tetrazole is a critical transformation. This is typically achieved through a [3+2] cycloaddition reaction with an azide salt, often facilitated by a catalyst.

Reaction Principle

The fundamental reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. This reaction is often catalyzed by Lewis acids or other activating agents that enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack of the azide.

Data Presentation

The following table summarizes various catalytic systems and reaction conditions for the synthesis of 5-substituted-1H-tetrazoles from corresponding nitriles, which are applicable to the synthesis of ethyl 4-(1H-tetrazol-5-yl)benzoate.

Catalyst/PromoterReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc ChlorideSodium AzideToluene100-12024+Not Specified[1]
Nano CaOSodium AzideMethanol (B129727)/WaterReflux4-570-91 (for various nitriles)[2]
N,N,N',N'-tetramethylethylenediamineSodium Azide, Zinc ChlorideToluene100-12024+Not Specified[1]

Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis

This protocol is a general method for the synthesis of 5-substituted tetrazoles using a zinc salt as a catalyst.

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and explosive.

  • Zinc Chloride (ZnCl₂)

  • Toluene

  • 28% Ammonia (B1221849) water

  • Water

Procedure:

  • To a reaction vessel, add this compound and toluene.

  • With stirring, add sodium azide and zinc chloride to the mixture.

  • Heat the reaction mixture to a temperature of 100-120°C and maintain for 24 hours or until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to 50-60°C.

  • Carefully add 28% ammonia water and water to the reaction mixture for phase separation.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nano CaO Catalyzed Synthesis in a Green Solvent System

This protocol utilizes a heterogeneous catalyst in an environmentally benign solvent system.

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and explosive.

  • Nano CaO (Calcium Oxide nanoparticles)

  • Methanol

  • Water

  • Ethyl acetate

  • Dilute HCl solution

Procedure:

  • In a round-bottom flask, suspend this compound, sodium azide, and nano CaO in a mixture of methanol and water.

  • Stir the mixture at reflux for 4-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add dilute HCl solution and ethyl acetate. Continue stirring until no solid remains.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from an appropriate solvent system (e.g., EtOAc-hexane) to yield the pure product.

Mandatory Visualizations

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Transition State [3+2] Cycloaddition This compound->Transition State + NaN3 Sodium Azide Sodium Azide Lewis Acid (e.g., ZnCl2) Lewis Acid (e.g., ZnCl2) Lewis Acid (e.g., ZnCl2)->Transition State activates Ethyl 4-(1H-tetrazol-5-yl)benzoate Ethyl 4-(1H-tetrazol-5-yl)benzoate Transition State->Ethyl 4-(1H-tetrazol-5-yl)benzoate Formation of Tetrazole Ring

Caption: Reaction pathway for the synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate.

ExperimentalWorkflow start Start: Combine Reactants and Catalyst reaction Heat and Stir Reaction Mixture (e.g., Reflux or 100-120°C) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: Ethyl 4-(1H-tetrazol-5-yl)benzoate purification->product

Caption: General experimental workflow for tetrazole synthesis.

References

Application Note: Monitoring the Synthesis of Ethyl 4-Cyanobenzoate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the synthesis of Ethyl 4-cyanobenzoate (B1228447) via Fischer esterification and a comprehensive guide to monitoring the reaction progress using Thin-Layer Chromatography (TLC).

Introduction

Ethyl 4-cyanobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation is a common undergraduate and industrial laboratory procedure. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental and cost-effective method for synthesizing esters.[1][2][3][4] Monitoring the progress of this reaction is crucial to determine the point of completion and to ensure the purity of the product. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for this purpose.[5] This application note details the synthesis of this compound from 4-cyanobenzoic acid and ethanol (B145695), and the subsequent monitoring of the reaction by TLC.

Synthesis of this compound via Fischer Esterification

The synthesis involves the reaction of 4-cyanobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the ester.[6][7]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzoic acid (1 equivalent), absolute ethanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux. The progress of the reaction should be monitored periodically (e.g., every 30-60 minutes) using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is deemed complete by TLC analysis (i.e., the starting material spot is no longer visible), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

TLC Monitoring Protocol

Materials and Reagents:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (Mobile Phase): A mixture of ethyl acetate and hexane. A common starting ratio is 1:4 (v/v) ethyl acetate:hexane. The polarity can be adjusted as needed to achieve optimal separation.

  • Visualization agents: UV lamp (254 nm), and optionally, a staining solution (e.g., potassium permanganate).

Detailed Methodology:

  • Sample Preparation:

    • Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (a drop) of the reaction mixture and dissolve it in a small amount of a suitable solvent like ethyl acetate or dichloromethane.

    • Standards: Prepare dilute solutions of the starting material (4-cyanobenzoic acid) and, if available, the pure product (this compound) in the same solvent to serve as references.

  • TLC Plate Preparation:

    • With a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

    • Mark the points on the baseline where the samples will be spotted. It is advisable to spot the starting material, the reaction mixture, and the product standard on the same plate for direct comparison. A co-spot (a mixture of the starting material and the reaction mixture) can also be useful for confirming the identity of the spots.

  • Spotting:

    • Using separate capillary tubes, apply a small spot of each prepared sample onto the marked points on the baseline.

    • Ensure the spots are small and concentrated to achieve good separation. Allow the solvent to evaporate completely between applications.

  • Development:

    • Pour the eluent into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.

    • Cover the chamber and allow the eluent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Since both 4-cyanobenzoic acid and this compound are aromatic compounds, they can be visualized under a UV lamp (254 nm).[8] The compounds will appear as dark spots on a fluorescent background. Circle the spots with a pencil.

    • Staining (Optional): For further visualization, the plate can be dipped into a staining solution like potassium permanganate. Oxidizable compounds will appear as yellow or brown spots on a purple background. Carboxylic acids can be specifically visualized with a bromocresol green stain, appearing as yellow spots on a blue background.[9]

  • Analysis and Interpretation:

    • Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The reaction is considered complete when the spot corresponding to the 4-cyanobenzoic acid (the more polar compound with a lower Rf value) is no longer visible in the reaction mixture lane, and a new spot corresponding to the this compound (the less polar product with a higher Rf value) is prominent.[10]

Data Presentation

The progress of the reaction can be effectively monitored by comparing the Rf values of the starting material and the product.

CompoundExpected Rf Value (1:4 Ethyl Acetate:Hexane)Polarity
4-Cyanobenzoic Acid~ 0.1 - 0.2High
This compound~ 0.5 - 0.7Low

Note: Rf values are indicative and can vary depending on the exact experimental conditions such as the specific TLC plate, temperature, and chamber saturation.

Visualization Diagrams

TLC_Workflow Workflow for TLC Monitoring of Esterification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 1:4 EtOAc:Hexane) development Develop Plate in Chamber prep_eluent->development prep_samples Prepare Samples (Start Material, Reaction Mix, Product) spotting Spot Samples on Baseline prep_samples->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting spotting->development visualization Visualize Spots (UV Lamp / Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results (Monitor Reaction Progress) calculation->interpretation TLC_Plate_Analysis Schematic of a TLC Plate at Different Reaction Times cluster_T0 Time = 0 min cluster_T1 Time = 60 min cluster_T2 Time = 120 min (Completion) plate_T0 SM RM P spot_SM_T0 spot_RM_T0 plate_T1 SM RM P spot_SM_T1 spot_RM_SM_T1 spot_RM_P_T1 spot_P_T1 plate_T2 SM RM P spot_SM_T2 spot_RM_P_T2 spot_P_T2 label_SM SM = Starting Material (4-Cyanobenzoic Acid) label_RM RM = Reaction Mixture label_P P = Product (this compound)

References

Scale-Up Synthesis of Ethyl 4-Cyanobenzoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-cyanobenzoate (B1228447) is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its versatile chemical structure, featuring both an ester and a nitrile group, allows for a wide range of subsequent chemical transformations. The increasing demand for this compound in industrial applications necessitates the development of efficient, scalable, and cost-effective synthetic routes. This document provides detailed application notes and protocols for two primary methods for the industrial scale-up synthesis of Ethyl 4-cyanobenzoate: Fischer Esterification of 4-cyanobenzoic acid and the Sandmeyer Reaction of ethyl 4-aminobenzoate (B8803810). These methods are selected for their high yields, use of readily available starting materials, and amenability to large-scale production.

Comparative Data of Synthesis Methods

The selection of a synthetic route for industrial production depends on various factors, including yield, purity, reaction time, and cost of starting materials. The following table summarizes the key quantitative data for the two primary methods discussed.

ParameterMethod 1: Fischer EsterificationMethod 2: Sandmeyer Reaction
Starting Material 4-Cyanobenzoic AcidEthyl 4-aminobenzoate
Key Reagents Ethanol (B145695), Sulfuric Acid (catalyst)Sodium Nitrite (B80452), Hydrochloric Acid, Copper(I) Cyanide
Typical Yield 85-95%[1]~80% (based on cyanation of the analogous acid)[2]
Purity (after crystallization) >99.5%[1]High, comparable to esterification
Reaction Time 4-8 hours2-4 hours (diazotization and cyanation)
Scale-up Feasibility ExcellentGood, with careful handling of cyanide and diazonium intermediates

Experimental Protocols

Method 1: Fischer Esterification of 4-Cyanobenzoic Acid

This method involves the acid-catalyzed esterification of 4-cyanobenzoic acid with ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Reaction Scheme:

Materials:

  • 4-Cyanobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Heptane (B126788)

Equipment:

  • Large glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe

  • Heating mantle or steam jacket

  • Separatory funnel (for workup at smaller scales) or equivalent extraction setup

  • Rotary evaporator

  • Crystallization vessel

Protocol:

  • Charging the Reactor: In a clean and dry reactor, charge 4-cyanobenzoic acid (1.0 eq).

  • Addition of Alcohol and Catalyst: Add an excess of absolute ethanol (5-10 eq) to the reactor. Begin stirring the mixture to form a slurry. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the slurry. The addition is exothermic, and a slight increase in temperature may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a larger vessel containing cold water. Carefully neutralize the excess acid by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Method 2: Sandmeyer Reaction of Ethyl 4-aminobenzoate

This route involves the diazotization of the amino group of ethyl 4-aminobenzoate followed by a copper(I) cyanide-catalyzed cyanation (Sandmeyer reaction).

Reaction Scheme:

  • Diazotization: H₂N-C₆H₄-COOCH₂CH₃ + NaNO₂ + 2HCl --(0-5°C)--> [N₂]⁺Cl⁻-C₆H₄-COOCH₂CH₃ + NaCl + 2H₂O

  • Cyanation: [N₂]⁺Cl⁻-C₆H₄-COOCH₂CH₃ + CuCN --> NC-C₆H₄-COOCH₂CH₃ + N₂ + CuCl

Materials:

  • Ethyl 4-aminobenzoate

  • Sodium Nitrite

  • Concentrated Hydrochloric Acid

  • Copper(I) Cyanide

  • Sodium Carbonate solution (10% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed reactor with a mechanical stirrer, dropping funnel, and temperature control

  • Filtration apparatus

  • Extraction equipment

Protocol:

  • Preparation of Diazo Solution:

    • In a jacketed reactor, suspend ethyl 4-aminobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

    • Cool the suspension to 0-5°C with constant stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Slowly add the sodium nitrite solution dropwise to the cold suspension of ethyl 4-aminobenzoate, maintaining the temperature between 0-5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Preparation of Cyanide Solution:

    • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will evolve. The reaction is exothermic and the temperature should be controlled.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up:

    • Neutralize the reaction mixture with a 10% sodium carbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water or a suitable solvent system.

Visualizations

G cluster_0 Starting Materials cluster_1 Synthesis Routes cluster_2 Intermediate Steps cluster_3 Final Product 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid Fischer Esterification Fischer Esterification 4-Cyanobenzoic Acid->Fischer Esterification Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Sandmeyer Reaction Sandmeyer Reaction Ethyl 4-aminobenzoate->Sandmeyer Reaction Work-up & Crude Isolation Work-up & Crude Isolation Fischer Esterification->Work-up & Crude Isolation Sandmeyer Reaction->Work-up & Crude Isolation Purification (Recrystallization) Purification (Recrystallization) Work-up & Crude Isolation->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: Overall workflow for the scale-up synthesis of this compound.

G cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Sandmeyer Reaction 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid Reflux Reflux 4-Cyanobenzoic Acid->Reflux Ethanol Ethanol Ethanol->Reflux Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reflux This compound This compound Reflux->this compound Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Diazotization (NaNO2, HCl) Diazotization (NaNO2, HCl) Ethyl 4-aminobenzoate->Diazotization (NaNO2, HCl) Diazonium Salt Diazonium Salt Diazotization (NaNO2, HCl)->Diazonium Salt Cyanation (CuCN) Cyanation (CuCN) Diazonium Salt->Cyanation (CuCN) Final Product This compound Cyanation (CuCN)->Final Product

Caption: Reaction pathways for the synthesis of this compound.

References

Application Notes: Ethyl 4-cyanobenzoate in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-cyanobenzoate (B1228447) (C₁₀H₉NO₂) is an organic compound that serves as a crucial component in the formulation of nematic liquid crystal (LC) mixtures.[1][2] Its molecular structure, characterized by a rigid benzoate (B1203000) core, a flexible ethyl tail, and a strongly polar terminal cyano (-C≡N) group, imparts desirable properties for electro-optical applications.[2] The cyano group, in particular, creates a significant dipole moment along the long molecular axis, which is instrumental in producing a large positive dielectric anisotropy (Δε) in the resulting LC mixture.[3][4] This property is fundamental for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs). By incorporating ethyl 4-cyanobenzoate into a host nematic mixture, researchers and formulators can effectively tune the mixture's physical properties, such as the nematic-isotropic transition temperature (T_NI), viscosity, and dielectric anisotropy, to meet the specific demands of advanced display technologies.[2][5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in liquid crystal formulations.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 7153-22-2
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance White to off-white solid[6]
Melting Point 52-54 °C[7]
Boiling Point 300.5 °C at 760 mmHg[6]
Flash Point 113 °C (closed cup)
Linear Formula NCC₆H₄CO₂C₂H₅
InChI Key JLSSWDFCYXSLQX-UHFFFAOYSA-N[1]

Structure-Property Relationship

The utility of this compound in liquid crystal mixtures stems directly from its molecular structure. The relationship between its chemical features and the resulting macroscopic properties of the mixture is a key concept in materials design.

G cluster_0 Molecular Structure of this compound cluster_1 Resulting Physical Properties cluster_2 Macroscopic LC Mixture Properties A Cyano Group (-C≡N) D Large Dipole Moment A->D creates B Rigid Benzoate Core E Rod-like Molecular Shape (Anisometry) B->E C Flexible Ethyl Group (-CH2CH3) F Influences Intermolecular Spacing C->F G High Positive Dielectric Anisotropy (Δε > 0) D->G leads to H Nematic Phase Stability E->H promotes I Tuning of Nematic Range & Viscosity F->I allows

Caption: Logical flow from molecular structure to macroscopic properties.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of nematic liquid crystal mixtures containing this compound.

Protocol 1: Preparation of a Nematic Liquid Crystal Test Mixture

This protocol describes the preparation of a test mixture by doping a host nematic liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl, or 5CB) with this compound using the solvent evaporation method.

Materials:

  • This compound

  • Host nematic liquid crystal (e.g., 5CB)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Small glass vials with caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Vacuum oven or desiccator

Procedure:

  • Calculation: Determine the mass of this compound and the host LC required to achieve the desired weight percentage (e.g., 10 wt%).

  • Weighing: Accurately weigh the calculated amounts of this compound and the host LC into a clean glass vial.

  • Dissolution: Add a small amount of dichloromethane to the vial, sufficient to fully dissolve both components.

  • Homogenization: Cap the vial and gently vortex the mixture for 1-2 minutes. Follow this by placing the vial in a sonicator bath for 15-20 minutes to ensure a completely homogeneous solution.[8]

  • Solvent Evaporation: Uncap the vial and place it in a fume hood to allow the solvent to evaporate slowly. A gentle stream of nitrogen can be used to accelerate this process.

  • Drying: Once the bulk of the solvent has evaporated, transfer the vial to a vacuum oven set to a temperature just above the mixture's clearing point but below the boiling point of any component (e.g., 40-50 °C). Dry under vacuum for several hours to remove any residual solvent.[8]

  • Final Homogenization: After drying, heat the mixture to its isotropic phase, mix thoroughly, and then cool slowly back to room temperature. The mixture is now ready for characterization.

G start Start: Define Mixture Composition weigh 1. Weigh Components (this compound & Host LC) start->weigh dissolve 2. Dissolve in Solvent (e.g., Dichloromethane) weigh->dissolve mix 3. Homogenize (Vortex & Sonicate) dissolve->mix evap 4. Evaporate Solvent mix->evap dry 5. Dry Under Vacuum evap->dry characterize Characterize Properties (DSC, Dielectric Spectroscopy, etc.) dry->characterize end End: Homogeneous LC Mixture characterize->end

Caption: Workflow for preparing and characterizing an LC mixture.

Protocol 2: Characterization of Nematic-Isotropic Transition Temperature (T_NI)

Differential Scanning Calorimetry (DSC) is a standard technique used to determine the phase transition temperatures of liquid crystals.[9]

Materials:

  • Prepared LC mixture

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the LC mixture into an aluminum DSC pan.

  • Sealing: Securely seal the pan with a lid using a crimper. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below any expected transitions (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase (e.g., 100 °C).[9]

    • Cool the sample back down at the same controlled rate to the starting temperature.

  • Data Analysis: The nematic-to-isotropic (N-I) transition will appear as an endothermic peak on the heating curve. The peak minimum or onset of this peak is typically taken as the transition temperature (T_NI).[9] The corresponding exothermic peak on the cooling curve represents the isotropic-to-nematic (I-N) transition.

Protocol 3: Measurement of Dielectric Anisotropy (Δε)

This protocol outlines the measurement of the principal dielectric constants (ε_‖ and ε_⊥) to determine the dielectric anisotropy (Δε = ε_‖ - ε_⊥).

Materials:

  • Prepared LC mixture

  • Liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) with a known cell gap. One common configuration is a planar-aligned cell.

  • LCR meter

  • Function generator or power supply

  • Hot stage with temperature controller

  • Polarizing microscope

Procedure:

  • Cell Filling: Fill the LC cell with the prepared mixture in its isotropic phase via capillary action.

  • Alignment Check: Cool the cell to the nematic phase and verify the liquid crystal alignment using a polarizing microscope.

  • Measurement of ε_⊥:

    • Place the cell in the hot stage and maintain a constant temperature within the nematic range.

    • Connect the cell electrodes to the LCR meter.

    • Measure the capacitance (C_⊥) of the cell at a standard frequency (e.g., 1 kHz) with a low probing voltage (~0.1 V) to avoid disturbing the director alignment.

  • Measurement of ε_‖:

    • Apply a sufficiently high AC voltage (e.g., 10-20 V at 1 kHz) across the cell to align the LC molecules with their long axes parallel to the electric field (homeotropic alignment). This is possible due to the positive dielectric anisotropy.

    • While the high voltage is applied, measure the capacitance (C_‖).

  • Calculation:

    • Calculate the dielectric constants using the formulas:

      • ε_‖ = C_‖ / C_air

      • ε_⊥ = C_⊥ / C_air

      • where C_air is the capacitance of the empty cell (C_air = ε₀ * A / d, with ε₀ being the vacuum permittivity, A the electrode area, and d the cell gap).

    • Calculate the dielectric anisotropy: Δε = ε_‖ - ε_⊥.

Representative Data

The addition of this compound to a host nematic liquid crystal can significantly alter its properties. The table below presents hypothetical data illustrating the expected effect of increasing the concentration of this compound in a 5CB host mixture.

Mixture CompositionNematic-Isotropic Transition T_NI (°C)Dielectric Anisotropy (Δε) at 25°C, 1kHz
Pure 5CB35.0+11.5
5CB + 5 wt% this compound38.2+12.8
5CB + 10 wt% this compound41.5+14.2
5CB + 15 wt% this compound45.1+15.7

Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.

Synthesis Pathway

For researchers interested in synthesizing this compound or its derivatives, a common method is the esterification of 4-cyanobenzoic acid or the reaction of a 4-cyanobenzoyl halide with ethanol.[7][10]

G reagent1 4-Cyanobenzoyl Chloride product This compound reagent1->product reagent2 Ethanol reagent2->product catalyst Base (e.g., Pyridine) catalyst->product

Caption: A general synthetic route to this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl (B1667301) derivatives through Suzuki coupling reactions, with a focus on substrates related to ethyl 4-cyanobenzoate. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. The synthesis of biaryl carboxylic acids and their esters is particularly valuable, as these motifs are present in numerous biologically active molecules and advanced materials.[1] This document outlines the application of Suzuki coupling for the synthesis of derivatives of this compound, key intermediates in the development of novel therapeutics and functional materials.

Applications in Drug Development and Materials Science

Biphenyl derivatives are prevalent scaffolds in a vast range of pharmacologically active compounds. They are integral to the structure of drugs with immunosuppressant, anti-inflammatory, antimicrobial, and antitumor activities. For instance, ethyl (4-phenylphenyl)acetate is a precursor to the nonsteroidal anti-inflammatory drug (NSAID) felbinac, used to treat arthritis.[2][3] Furthermore, biphenyl-4-carboxylic acid amides have been investigated as potent anticancer agents that inhibit Cdk4 and tubulin polymerization.

In the realm of materials science, 4-cyano-4'-alkylbiphenyls are a well-known class of thermotropic liquid crystals extensively used in display technologies.[4] The synthesis of these materials often relies on Suzuki coupling to construct the core biphenyl structure.[5] The unique properties of these molecules also lend them to applications in sensors, smart windows, and other advanced photonic and electro-optical devices.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., ethyl 4-bromobenzoate), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic substituents on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base diaryl_pd Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling of Ethyl 4-Bromobenzoate (B14158574) with Various Arylboronic Acids

The following table summarizes the yields for the Suzuki coupling reaction between ethyl 4-bromobenzoate and a selection of substituted arylboronic acids. These reactions demonstrate the versatility of the coupling with both electron-donating and electron-withdrawing groups on the boronic acid partner.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl [1,1'-biphenyl]-4-carboxylate95
24-Methylphenylboronic acidEthyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate92
34-Methoxyphenylboronic acidEthyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate90
44-Fluorophenylboronic acidEthyl 4'-fluoro-[1,1'-biphenyl]-4-carboxylate88
54-Chlorophenylboronic acidEthyl 4'-chloro-[1,1'-biphenyl]-4-carboxylate85
64-Cyanophenylboronic acidEthyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate82
73-Nitrophenylboronic acidEthyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate78
82-Methylphenylboronic acidEthyl 2'-methyl-[1,1'-biphenyl]-4-carboxylate80

Yields are based on isolated product after purification and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of ethyl 4-halobenzoate derivatives. These protocols can be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling of Ethyl 4-Bromobenzoate

This protocol describes a general method for the coupling of ethyl 4-bromobenzoate with a substituted arylboronic acid.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ethyl 4'-substituted-[1,1'-biphenyl]-4-carboxylate.

Protocol_Workflow start Start setup Reaction Setup: - Ethyl 4-bromobenzoate - Arylboronic acid - K₂CO₃ start->setup catalyst Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ setup->catalyst solvent Add Degassed Solvents: - Toluene - Ethanol - Water catalyst->solvent reaction Heat to 90°C (12-24h) Monitor by TLC/LC-MS solvent->reaction workup Cool & Dilute: - Ethyl Acetate - Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine Dry with Na₂SO₄ extraction->wash_dry purification Filter, Concentrate & Purify by Column Chromatography wash_dry->purification end End: Pure Product purification->end

Figure 2: Experimental workflow for the Suzuki coupling of ethyl 4-bromobenzoate.
Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous Medium

This protocol offers a greener alternative using a water-based solvent system and a ligand-free palladium catalyst.

Materials:

  • Ethyl 4-bromobenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Water/Ethanol (1:1 mixture)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-bromobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.005 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Troubleshooting and Optimization

Low yields in Suzuki coupling reactions can often be attributed to several factors. The following logical workflow can aid in diagnosing and resolving common issues.

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active? check_reagents->check_catalyst Reagents OK check_base Is the Base Appropriate? check_catalyst->check_base Catalyst OK optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Inactive check_solvent Is the Solvent System Optimal? check_base->check_solvent Base OK optimize_base Change Base (e.g., K₃PO₄, Cs₂CO₃) check_base->optimize_base Ineffective check_temp Is the Temperature Sufficient? check_solvent->check_temp Solvent OK optimize_solvent Screen Solvents (e.g., Dioxane, THF) check_solvent->optimize_solvent Suboptimal increase_temp Increase Reaction Temperature check_temp->increase_temp Too Low solution Improved Yield check_temp->solution Temp OK optimize_ligand->solution optimize_base->solution optimize_solvent->solution increase_temp->solution

Figure 3: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Key Optimization Parameters:

  • Catalyst and Ligand: For less reactive aryl chlorides or sterically hindered substrates, consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos or XPhos). The catalyst loading may also be increased.

  • Base: The choice of base is crucial for activating the boronic acid. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can enhance the rate of transmetalation. The physical form of the base (e.g., finely powdered) can also impact the reaction.

  • Solvent: The solvent system affects the solubility of reagents and the efficacy of the base. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often mixed with water, are commonly used.

  • Temperature: Increasing the reaction temperature can overcome activation energy barriers, particularly for less reactive substrates.

By carefully selecting and optimizing these parameters, high yields of the desired biphenyl products can be achieved.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing ethyl 4-cyanobenzoate (B1228447) as a key starting material. The protocols are designed for practical application in a laboratory setting, with a focus on clarity, reproducibility, and safety.

Application Note 1: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate

This protocol details the synthesis of ethyl 4-(1H-tetrazol-5-yl)benzoate, a tetrazole derivative, from ethyl 4-cyanobenzoate via a [3+2] cycloaddition reaction with sodium azide (B81097). Tetrazoles are an important class of heterocyclic compounds with applications in medicinal chemistry as bioisosteres for carboxylic acids.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound arrow -> reactant1->arrow plus1 + reactant2 NaN3 reactant2->arrow product Ethyl 4-(1H-tetrazol-5-yl)benzoate arrow->product catalyst CuSO4·5H2O solvent DMSO temperature 140 °C

Caption: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate.

Experimental Protocol

This procedure is adapted from a general method for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • This compound (1 mmol, 175.18 g/mol )

  • Sodium azide (NaN₃) (1.5 mmol, 65.01 g/mol )

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 249.69 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO) (2 mL)

  • Hydrochloric acid (4 M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1 mmol), sodium azide (1.5 mmol), and copper(II) sulfate pentahydrate (0.02 mmol).

  • Add dimethyl sulfoxide (2 mL) to the flask.

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 1-5 hours), cool the mixture to room temperature.

  • Carefully add 10 mL of 4 M HCl to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with deionized water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 4-(1H-tetrazol-5-yl)benzoate.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₀H₁₀N₄O₂[2]
Molecular Weight 218.21 g/mol [2]
Yield Good to excellent (specific yield for this substrate is not reported, but analogous reactions yield >85%)
Appearance White crystalline solid[3]
Melting Point ~100-105 °C[3]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (dd, J = 8.3, 1.7 Hz, 2H), 7.76 (dd, J = 8.2, 1.7 Hz, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H)[4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10[4]
IR (KBr, cm⁻¹) Expected peaks around 3400-3200 (N-H), 2980 (C-H), 1720 (C=O, ester), 1610 (C=N), 1500-1400 (aromatic C=C)
Mass Spec (m/z) Expected [M+H]⁺ at 219.08

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

G cluster_prep Preparation cluster_workup Workup cluster_purification Purification cluster_characterization Characterization start Start: this compound reagents Add NaN3, CuSO4·5H2O, DMSO start->reagents reaction Heat to 140 °C with stirring reagents->reaction quench Quench with HCl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize nmr NMR (1H, 13C) recrystallize->nmr ir IR Spectroscopy recrystallize->ir ms Mass Spectrometry recrystallize->ms mp Melting Point recrystallize->mp end Final Product: Ethyl 4-(1H-tetrazol-5-yl)benzoate nmr->end ir->end ms->end mp->end

Caption: Workflow for the synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 4-cyanobenzoate (B1228447) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Ethyl 4-cyanobenzoate?

A1: Several common methods for the synthesis of this compound include:

  • Esterification of 4-cyanobenzoic acid: This is a direct and common method involving the reaction of 4-cyanobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

  • Reaction of 4-cyanobenzaldehyde (B52832) with ethanol: This method involves the oxidation and esterification of 4-cyanobenzaldehyde in the presence of an oxidizing agent and ethanol.[1]

  • Sandmeyer reaction: This classic method involves the diazotization of an amino group, such as in ethyl 4-aminobenzoate, followed by reaction with a cyanide salt.[2][3]

  • From p-cyanobenzamide: The amide group of p-cyanobenzamide can be converted to the ethyl ester.[4]

  • Carbonylation of 4-chlorobenzonitrile (B146240): This method involves the reaction of 4-chlorobenzonitrile with carbon monoxide and ethanol in the presence of a catalyst.[2]

Q2: What are the potential side reactions that can lower the yield of this compound?

A2: Depending on the synthetic route, several side reactions can occur:

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials.

  • Hydrolysis of the ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed back to 4-cyanobenzoic acid.

  • Formation of by-products: In the Sandmeyer reaction, impurities can arise from side reactions of the diazonium salt.[2] In syntheses starting from terephthalonitrile, by-products such as terephthalamic acid and terephthalamide (B1206420) can be formed.[4]

  • Polymerization: Under certain conditions, starting materials or products might polymerize.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] A suitable eluent system, such as ethyl acetate/petroleum ether (1:7), can be used to separate the product from the starting materials.[1] Gas chromatography (GC) can also be used for monitoring and for assessing the purity of the final product.[2]

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent, such as a methanol/water mixture.[2][4]

  • Flash column chromatography: For smaller scale reactions or to remove closely related impurities, flash chromatography on silica (B1680970) gel or neutral aluminum oxide is effective.[5]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Poor quality of starting materials Ensure all starting materials are pure and dry. Commercial materials should be used without further purification unless they are old or show signs of degradation.[5]
Inactive catalyst If using a catalytic process, ensure the catalyst is active. For example, CuI may need to be activated.[5]
Incorrect reaction temperature Optimize the reaction temperature. Some reactions require specific temperature ranges (e.g., 50-60 °C for the reaction from 4-cyanobenzaldehyde).[1]
Presence of water Ensure all glassware is dry and use anhydrous solvents, especially in reactions sensitive to moisture, to prevent hydrolysis of the ester.
Insufficient reaction time Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.[1][5]

Problem 2: The final product is impure, containing significant amounts of by-products.

Possible Cause Suggested Solution
Side reactions due to incorrect stoichiometry Carefully control the stoichiometry of the reactants.
Suboptimal reaction conditions Adjust reaction parameters such as temperature, reaction time, and catalyst loading to minimize the formation of by-products.
Inefficient purification Employ a more rigorous purification method. If crystallization is insufficient, try flash column chromatography with a carefully selected eluent system.[5]
Hydrolysis during workup Minimize contact with water during the workup procedure. Use a non-aqueous workup if possible.

Data Presentation

Table 1: Reported Yields for this compound Synthesis

Starting MaterialReagents/MethodReported YieldPurityReference
4-cyanobenzaldehyde[bmim]N3, ethanol--[1]
p-Cyanobenzamide-85%99.5%[4]
Not SpecifiedNot Specified87%-[5]
Methyl 4-aminobenzoateSandmeyer reaction--[2]

Note: The table includes data for both ethyl and methyl esters where relevant, as the synthetic principles are similar.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Cyanobenzaldehyde

This protocol is based on the method described by ChemicalBook.[1]

  • Reaction Setup: In a round-bottom flask, thoroughly mix 4-cyanobenzaldehyde (25 mmol), [bmim]N3 (75 mmol), and ethanol (75 mmol).

  • Reaction Conditions: Stir the reaction mixture at 50-60 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:7).

  • Workup and Purification: Once the reaction is complete, isolate the target product, this compound, by preparative chromatography using ethyl acetate/petroleum ether as the eluent.

Protocol 2: General Purification by Crystallization

This protocol is a general procedure based on information from various sources.[2][4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a methanol/water mixture.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials setup Reaction Setup start->setup reagents Reagents & Solvents reagents->setup conditions Heating & Stirring setup->conditions monitoring TLC/GC Monitoring conditions->monitoring extraction Extraction/Quenching monitoring->extraction purification Crystallization/Chromatography extraction->purification drying Drying purification->drying analysis Purity & Characterization (NMR, GC-MS) drying->analysis product Pure this compound analysis->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? start->side_reactions poor_recovery Poor Recovery During Workup? start->poor_recovery check_time_temp Increase Reaction Time/ Optimize Temperature incomplete_reaction->check_time_temp Yes check_reagents Verify Reagent Purity/ Stoichiometry incomplete_reaction->check_reagents No optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent) side_reactions->optimize_conditions Yes improve_purification Refine Purification Method (e.g., Column Chromatography) poor_recovery->improve_purification Yes check_workup Review Workup Procedure (e.g., pH, extraction solvent) poor_recovery->check_workup No check_time_temp->optimize_conditions check_reagents->optimize_conditions

References

Technical Support Center: Synthesis of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 4-cyanobenzoate (B1228447). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering impurities and lower-than-expected yields are common challenges in organic synthesis. This guide addresses specific problems that may arise during the synthesis of Ethyl 4-cyanobenzoate via common synthetic routes.

Common Problems and Solutions
Problem/Observation Potential Cause Proposed Solution/Troubleshooting Step Relevant Synthesis Route
Low yield of this compound; presence of a water-soluble acidic impurity. Incomplete reaction; unreacted 4-cyanobenzoic acid remains.- Use a large excess of ethanol (B145695) to drive the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or molecular sieves. - Increase reaction time or temperature.Fischer Esterification
Presence of a phenolic byproduct, observed as an impurity with a higher polarity than the desired ester. Formation of 4-hydroxybenzoic acid as a significant byproduct.[1][2]- Maintain careful control of temperature and pH during the reaction. - Ensure the complete conversion of the diazonium salt.Sandmeyer Reaction
Observation of a high molecular weight, non-polar impurity. Formation of biaryl byproducts due to the radical mechanism of the reaction.[3]- Use a more efficient radical scavenger. - Optimize the concentration of the copper(I) catalyst.Sandmeyer Reaction
Acidic impurity detected in the final product. Oxidation of the starting material, 4-cyanobenzaldehyde, to 4-cyanobenzoic acid.- Ensure the purity of the starting 4-cyanobenzaldehyde. - Use mild reaction conditions to prevent oxidation. - Purify the crude product by washing with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity.From 4-cyanobenzaldehyde

Quantitative Data on Byproduct Formation

Precise quantification of byproducts is highly dependent on the specific reaction conditions. The following table provides an overview of reported yields and potential byproduct levels.

Synthesis Route Main Product Yield Common Byproduct(s) Reported Byproduct Level
Fischer Esterification Typically >90% with optimization4-cyanobenzoic acid (unreacted starting material)Dependent on equilibrium; can be significant without measures to drive the reaction to completion.
Sandmeyer Reaction (from p-aminobenzoic acid) ~82% (crude 4-cyanobenzoic acid)[1][2]4-hydroxybenzoic acidCan be a significant byproduct.[1][2] Specific quantitative data is highly condition-dependent.
From 4-cyanobenzaldehyde High4-cyanobenzoic acidDependent on the purity of the starting material and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-cyanobenzoic acid is not going to completion. What can I do?

A1: The Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of this compound, you can:

  • Use a large excess of ethanol: This shifts the equilibrium to the product side according to Le Châtelier's principle.

  • Remove water: Water is a product of the reaction, and its removal will push the reaction forward. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.

  • Increase the catalyst concentration: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

  • Increase the reaction time and/or temperature: Refluxing for a longer period can help the reaction reach completion.

Q2: I am observing a significant amount of a phenolic impurity in my product from a Sandmeyer reaction. How can I avoid this?

A2: The formation of 4-hydroxybenzoic acid is a known side reaction in the Sandmeyer synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid.[1][2] To minimize this:

  • Control the temperature: Keep the diazotization and the subsequent cyanation reaction at a low temperature (typically 0-5 °C).

  • Control the pH: The pH of the reaction mixture should be carefully controlled to suppress the hydroxylation side reaction.[1]

  • Slow addition of reagents: Add the sodium nitrite (B80452) and the copper cyanide solution slowly to maintain a low concentration of the diazonium salt at any given time.

Q3: What are the black, tar-like substances that sometimes form during a Sandmeyer reaction?

A3: The formation of dark, polymeric materials is common in Sandmeyer reactions. These are often due to decomposition of the diazonium salt and various side reactions involving the aryl radical intermediate. To minimize their formation, ensure that the reaction is carried out at a low temperature and that the diazonium salt is used immediately after its preparation.

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Cyanobenzoic Acid

This protocol provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-cyanobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • In a 100 mL round-bottom flask, combine 5.0 g of 4-cyanobenzoic acid and 25 mL of absolute ethanol.

  • Slowly and with stirring, add 1 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Add 25 mL of diethyl ether and shake the funnel to extract the product into the organic layer.

  • Separate the layers and wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer again with 25 mL of water and then with 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis product_analysis Analyze Crude Product (TLC, NMR, etc.) start->product_analysis pure Product is Pure product_analysis->pure No significant impurities impure Impurities Detected product_analysis->impure end End pure->end acidic_impurity Acidic Impurity (Unreacted Starting Material) impure->acidic_impurity Acidic spot on TLC phenolic_impurity Phenolic Impurity (4-hydroxybenzoic acid) impure->phenolic_impurity Polar, phenolic spot on TLC high_mw_impurity High MW Impurity (Biaryl byproducts) impure->high_mw_impurity Non-polar, high MW peak in MS optimize_fischer Optimize Fischer Esterification: - Increase excess ethanol - Remove water acidic_impurity->optimize_fischer optimize_sandmeyer_temp Optimize Sandmeyer Reaction: - Control temperature and pH phenolic_impurity->optimize_sandmeyer_temp optimize_sandmeyer_radical Optimize Sandmeyer Reaction: - Add radical scavenger high_mw_impurity->optimize_sandmeyer_radical purification Purification: - Base wash - Recrystallization/Chromatography optimize_fischer->purification optimize_sandmeyer_temp->purification optimize_sandmeyer_radical->purification purification->end

Caption: Troubleshooting workflow for identifying and resolving common impurities in this compound synthesis.

Logical Relationship of Byproduct Formation

Byproduct_Formation cluster_fischer Fischer Esterification cluster_sandmeyer Sandmeyer Reaction 4-cyanobenzoic_acid 4-cyanobenzoic acid Incomplete_Reaction Incomplete Reaction 4-cyanobenzoic_acid->Incomplete_Reaction Equilibrium Unreacted_Acid Unreacted 4-cyanobenzoic acid Incomplete_Reaction->Unreacted_Acid 4-aminobenzoic_acid 4-aminobenzoic acid Diazonium_Salt Diazonium Salt 4-aminobenzoic_acid->Diazonium_Salt Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical Hydroxylation Side Reaction: Hydroxylation Aryl_Radical->Hydroxylation Dimerization Side Reaction: Dimerization Aryl_Radical->Dimerization 4-hydroxybenzoic_acid 4-hydroxybenzoic acid Hydroxylation->4-hydroxybenzoic_acid Biaryl_Byproduct Biaryl Byproduct Dimerization->Biaryl_Byproduct

Caption: Logical pathways leading to common byproducts in different synthetic routes to this compound precursors.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Ethyl 4-cyanobenzoate (B1228447).

Troubleshooting Guide

Q1: I am observing significant peak tailing for Ethyl 4-cyanobenzoate in my reversed-phase HPLC analysis. What are the primary causes?

Peak tailing in HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1] For a neutral aromatic compound like this compound, the primary causes of peak tailing are often related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.

The most common cause of peak tailing is the interaction of the analyte with exposed silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2][3] These silanol groups can be acidic and interact with polar functional groups on the analyte, leading to a secondary retention mechanism that causes the peak to tail.[1][3] Other potential causes include:

  • Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[2]

  • Column degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.[4]

  • Extra-column effects: Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[2][4]

  • Sample overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.[4][5]

  • Contamination: A contaminated guard or analytical column can also result in peak tailing.[6]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A systematic approach is crucial for identifying and resolving the root cause of peak tailing. The following workflow can guide you through the troubleshooting process.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_system 1. Check HPLC System Suitability (e.g., with a standard compound) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System (Check for leaks, dead volume, etc.) system_ok->fix_system No check_column 2. Evaluate Column Performance system_ok->check_column Yes fix_system->check_system column_ok Column OK? check_column->column_ok replace_column Replace/Clean Column (Flush with strong solvent, replace frits) column_ok->replace_column No optimize_method 3. Optimize Mobile Phase column_ok->optimize_method Yes replace_column->check_column ph_ok Adjust pH/Buffer? optimize_method->ph_ok adjust_ph Lower pH (e.g., with 0.1% Formic Acid) Use a buffer ph_ok->adjust_ph Yes solvent_ok Optimize Organic Solvent? ph_ok->solvent_ok No adjust_ph->solvent_ok adjust_solvent Vary Acetonitrile/Methanol (B129727) ratio solvent_ok->adjust_solvent Yes check_sample 4. Investigate Sample Parameters solvent_ok->check_sample No adjust_solvent->check_sample sample_ok Sample Concentration/Solvent OK? check_sample->sample_ok adjust_sample Dilute sample Inject in mobile phase sample_ok->adjust_sample No end Symmetrical Peak Achieved sample_ok->end Yes adjust_sample->check_sample

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Q3: What are the recommended initial steps to improve the peak shape of this compound?

Based on the chemical properties of this compound and general HPLC principles, here are the initial steps to take:

  • Lower the Mobile Phase pH: Since this compound is a neutral compound, secondary interactions with acidic silanol groups are a likely cause of tailing.[1][3] Lowering the pH of the mobile phase to between 2.5 and 3.5 can suppress the ionization of these silanol groups, thereby reducing their interaction with the analyte.[5] An acidic modifier like 0.1% formic acid or phosphoric acid in the mobile phase is often effective.[1][5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[2] Using a high-purity silica (B1680970) column with robust end-capping will significantly reduce the potential for secondary interactions. Columns with low silanol activity are specifically designed to improve the peak shape of polar and basic compounds.[1]

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent in the mobile phase can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Varying the ratio of organic solvent to water can sometimes improve peak symmetry.

Frequently Asked Questions (FAQs)

Q4: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?

For polar aromatic compounds like this compound, a reversed-phase C18 or C8 column with high-purity silica and effective end-capping is a good starting point.[7] Columns specifically designed for polar analytes or those with low silanol activity are also excellent choices.[1][8] Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds.

Q5: Can mobile phase additives other than acids help reduce peak tailing for this compound?

While lowering the pH is the most common strategy for neutral compounds, other mobile phase additives can sometimes be beneficial, although they are more commonly used for acidic or basic analytes.[9] For instance, using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can help maintain a consistent pH throughout the analysis, which is crucial for reproducible chromatography.[9] However, for a neutral compound like this compound, the primary focus should be on deactivating the stationary phase through a low pH mobile phase.

Q6: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can contribute to poor peak shape. Two common issues are:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing.[4] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too high a concentration of your analyte can lead to peak fronting or tailing.[4][5] Try diluting your sample to see if the peak shape improves.

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing of this compound

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Use a high-purity, end-capped C18 or C8 column. Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid.Sharper, more symmetrical peak.
Inappropriate Mobile Phase Ensure proper degassing of the mobile phase. Prepare fresh mobile phase daily. Optimize the organic solvent (acetonitrile vs. methanol) and its ratio.Consistent retention times and improved peak shape.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile). Replace the column if flushing does not help. Use a guard column.Restoration of peak shape and column performance.
Extra-Column Volume Use tubing with a small internal diameter. Ensure all fittings are properly connected to minimize dead volume.Reduced peak broadening and tailing.
Sample Overload Dilute the sample. Reduce the injection volume.Improved peak symmetry.
Sample Solvent Effects Dissolve the sample in the initial mobile phase.Sharper peaks for early eluting compounds.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound with good peak shape.

Table 2: Sample Experimental Protocol

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 10 mL of 50:50 Water:Acetonitrile

Rationale for Protocol Choices:

  • Column: A high-quality, end-capped C18 column is chosen to minimize silanol interactions.

  • Mobile Phase: The use of 0.1% formic acid will maintain a low pH to suppress silanol activity. Acetonitrile is a common and effective organic modifier for aromatic compounds.

  • Gradient: A gradient elution allows for the efficient elution of the analyte and any potential impurities.

  • Temperature Control: Maintaining a constant column temperature ensures reproducible retention times.

  • Detector Wavelength: 254 nm is a common wavelength for detecting aromatic compounds.

  • Sample Solvent: The sample is dissolved in a solvent similar to the initial mobile phase composition to prevent peak distortion.

References

Optimization of reaction conditions for the synthesis of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyanobenzoate (B1228447).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ethyl 4-cyanobenzoate, providing potential causes and recommended solutions in a question-and-answer format.

Problem IDQuestionPotential Cause(s)Recommended Solution(s)
EY-01 Low or No Product Yield: Why is the yield of this compound significantly lower than expected or non-existent?1. Incomplete Reaction: Reaction time may be insufficient, or the temperature could be too low. 2. Reagent Degradation: Starting materials or reagents may have degraded due to improper storage. 3. Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive. 4. Incorrect Stoichiometry: The molar ratios of reactants may be incorrect. 5. Moisture Contamination: The presence of water can interfere with certain reaction types, such as those involving acid chlorides or sensitive catalysts.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC). 3. Check Catalyst: Use a fresh batch of catalyst. Ensure the reaction setup is free from potential catalyst poisons. 4. Recalculate and Re-weigh: Double-check all calculations for molar equivalents and carefully weigh all reactants. 5. Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
IP-01 Presence of Impurities: The final product is contaminated with unknown substances. How can this be resolved?1. Unreacted Starting Materials: The reaction did not go to completion. 2. Side Reactions: Competing reaction pathways may be leading to byproducts. For example, hydrolysis of the ester or nitrile group. 3. Contaminated Reagents or Solvents: Impurities may have been introduced with the starting materials or solvents.1. Optimize Reaction Conditions: As with low yield, extending the reaction time or adjusting the temperature can help drive the reaction to completion. 2. Modify Reaction Conditions: Adjusting the temperature, reaction time, or catalyst can minimize side reactions. A thorough literature search for the specific reaction can provide insights into potential byproducts. 3. Purify Starting Materials: If commercially available reagents are of insufficient purity, they may need to be purified before use. Use high-purity or anhydrous solvents.
IP-02 Difficulty in Product Isolation/Purification: I am struggling to isolate a pure sample of this compound. What should I do?1. Inappropriate Purification Method: The chosen method (e.g., crystallization, column chromatography) may not be suitable for separating the product from the specific impurities present. 2. Incorrect Solvent System: For crystallization, the solvent may be too good or too poor. For chromatography, the eluent may not provide adequate separation.1. Select an Appropriate Method: If crystallization fails, column chromatography is a common alternative for purifying esters.[1] 2. Optimize Solvent System: For crystallization, perform small-scale solubility tests with various solvents to find one in which the product is soluble when hot and sparingly soluble when cold. For column chromatography, use TLC to screen different solvent systems to achieve good separation between the product and impurities. A common eluent for this compound is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane.[1][2]
RS-01 Reaction Stalls: The reaction starts but does not proceed to completion after a prolonged period. Why is this happening?1. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 2. Equilibrium has been Reached: The reaction may be reversible and has reached a state of equilibrium. 3. Inhibitor Presence: An unknown impurity in the starting materials or solvent could be inhibiting the reaction.1. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Shift the Equilibrium: If the reaction is reversible (e.g., Fischer esterification), removing a byproduct (like water) can drive the reaction to completion. 3. Use Purified Reagents: Repeating the reaction with purified starting materials and high-purity solvents can resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 4-cyanobenzoic acid, 4-cyanobenzaldehyde, and ethyl 4-bromobenzoate.[1] Another potential precursor is ethyl 4-aminobenzoate, which can be converted to the corresponding diazonium salt and then subjected to a Sandmeyer reaction, though this method involves the use of cyanide salts.[2]

Q2: What is a typical experimental protocol for the synthesis of this compound from 4-cyanobenzoic acid?

A2: A common method is Fischer esterification. A detailed protocol is as follows:

Experimental Protocol: Fischer Esterification of 4-Cyanobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:7 v/v), can be used to separate the starting material from the product.[1] The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a white to light yellow crystalline powder.[1][3] Its melting point is in the range of 52-54 °C.[3][4]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
4-Cyanobenzaldehyde[bmim]N3, Ethanol-50-60Monitored by TLCNot specified[1]
4-Cyanobenzoic acidEthanol, Acid CatalystEthanolRefluxSeveral hoursTypically highGeneral Fischer Esterification
Ethyl 4-nitrobenzoateIndium, Ammonium chlorideEthanol/WaterReflux2.5 hours90 (for Ethyl 4-aminobenzoate)[5]

Visualizations

Reaction_Pathway 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid This compound This compound 4-Cyanobenzoic Acid->this compound + Ethanol Ethanol Ethanol Ethanol->this compound Water Water This compound->Water + Water H2SO4 H2SO4 H2SO4->this compound Catalyst Experimental_Workflow A Reaction Setup B Reaction (Reflux) A->B C Monitoring (TLC) B->C C->B Incomplete D Workup (Neutralization & Extraction) C->D Complete E Purification (Crystallization/Chromatography) D->E F Characterization E->F Troubleshooting_Guide Start Low Yield or Impure Product? IncompleteReaction Check for Incomplete Reaction (TLC) Start->IncompleteReaction Yes SideReactions Investigate Potential Side Reactions Start->SideReactions Yes ReagentQuality Verify Reagent Purity Start->ReagentQuality Yes OptimizeConditions Optimize Reaction Time/Temperature IncompleteReaction->OptimizeConditions ModifyConditions Modify Conditions to Minimize Byproducts SideReactions->ModifyConditions PurifyReagents Purify Starting Materials ReagentQuality->PurifyReagents

References

Technical Support Center: Purification of Crude Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 4-cyanobenzoate (B1228447).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethyl 4-cyanobenzoate?

A1: The most common impurities depend on the synthetic route used. For the common Fischer esterification of 4-cyanobenzoic acid with ethanol (B145695), the primary impurities are unreacted 4-cyanobenzoic acid and residual ethanol .[1][2][3][4] If the synthesis involves the oxidation of 4-cyanobenzaldehyde, then unreacted 4-cyanobenzaldehyde may be present.[5] Side products from hydrolysis of the nitrile group, such as 4-carboxybenzamide , can also be present in small amounts.[6][7][8]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your crude product. A recommended eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:7 v/v).[5] Pure this compound will appear as a single spot. The presence of multiple spots indicates impurities. A spot that remains at the baseline is likely the highly polar 4-cyanobenzoic acid.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 52-54 °C .[5] A broad melting point range or a melting point lower than this range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Problem: Upon cooling the recrystallization solvent, the product separates as an oil instead of solid crystals, or it fails to crystallize altogether.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete removal of acidic impurities: Residual 4-cyanobenzoic acid can interfere with crystal lattice formation.Perform an acid-base extraction prior to recrystallization. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
Incorrect solvent or solvent mixture: The solvent may be too good of a solvent even at low temperatures, or the polarity may not be optimal.Experiment with different solvent systems. Good starting points for this compound include ethanol/water, or a mixture of a non-polar solvent like hexane (B92381) with a slightly more polar solvent like ethyl acetate.[3]
Solution is too concentrated or too dilute: An overly concentrated solution can crash out as an oil, while a very dilute solution may not yield crystals.Adjust the solvent volume. If an oil forms, add a small amount of hot solvent to redissolve it and allow it to cool more slowly. If no crystals form, reduce the solvent volume by evaporation.
Cooling is too rapid: Rapid cooling can favor oiling out over crystal formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also promote slower cooling.
Issue 2: Poor Separation or Streaking on Column Chromatography

Problem: The desired product and impurities do not separate well on the silica (B1680970) gel column, or the spots appear as streaks on the TLC plates used to monitor the fractions.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate eluent polarity: The eluent may be too polar, causing all components to move too quickly, or not polar enough, resulting in poor movement of the desired product.Optimize the eluent system using TLC. A good starting point is a mixture of ethyl acetate and petroleum ether or hexane.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the this compound.
Presence of highly polar impurities: Acidic impurities like 4-cyanobenzoic acid can interact strongly with the silica gel, leading to streaking.Pre-treat the crude product with an acid-base extraction to remove acidic impurities before chromatography. Alternatively, a small amount of a modifying agent like triethylamine (B128534) (0.1-1%) can be added to the eluent to reduce streaking.
Column overloading: Applying too much sample to the column can lead to broad bands and poor separation.Use an appropriate amount of silica gel (typically 30-100 times the weight of the crude product) and ensure the sample is loaded in a concentrated band.
Compound instability on silica gel: Some compounds can degrade on the acidic surface of silica gel.Consider using a different stationary phase. Neutral alumina (B75360) or reverse-phase silica gel can be effective alternatives if compound degradation is suspected.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
  • Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10-20 mL per gram of crude product).

  • Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). This will extract any unreacted 4-cyanobenzoic acid into the aqueous layer.

  • Aqueous Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 20 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • Dissolve the resulting solid in a minimal amount of hot ethanol.

    • Slowly add warm water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the cloudiness.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system for separation using TLC. A common starting point is ethyl acetate/petroleum ether (1:7).

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-80%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography >99%70-90%High resolution, effective for separating complex mixtures.More complex setup, requires larger volumes of solvent, can be time-consuming.
Acid-Base Extraction ->95% (recovery)Excellent for removing acidic or basic impurities.Only effective for impurities with acidic or basic functional groups.

Visualizations

PurificationWorkflow Crude Crude Ethyl 4-cyanobenzoate TLC TLC Analysis Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase Acidic impurities detected Recrystallization Recrystallization TLC->Recrystallization Minor impurities ColumnChrom Column Chromatography TLC->ColumnChrom Multiple impurities or poor separation on TLC AcidBase->Recrystallization PureProduct Pure Ethyl 4-cyanobenzoate Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out or Fails to Crystallize Start->OilingOut CheckAcid Check for Acidic Impurities (e.g., with pH paper) OilingOut->CheckAcid AcidPresent Acidic Impurities Present? CheckAcid->AcidPresent PerformExtraction Perform Acid-Base Extraction AcidPresent->PerformExtraction Yes AdjustSolvent Adjust Solvent System or Concentration AcidPresent->AdjustSolvent No ReattemptRecrystallization Re-attempt Recrystallization PerformExtraction->ReattemptRecrystallization ReattemptRecrystallization->OilingOut Success Crystals Form ReattemptRecrystallization->Success SlowCooling Ensure Slow Cooling AdjustSolvent->SlowCooling SlowCooling->ReattemptRecrystallization

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Large-Scale Production of Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of Ethyl 4-cyanobenzoate (B1228447).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for Ethyl 4-cyanobenzoate?

A1: The most prevalent industrial method for producing this compound is the Fischer-Speier esterification of 4-cyanobenzoic acid with ethanol (B145695), utilizing an acid catalyst. This method is favored for its use of readily available and cost-effective starting materials. Alternative routes, though less common, may include processes starting from 4-cyanobenzaldehyde.

Q2: Why is my reaction yield for this compound consistently low in a large-scale batch?

A2: Low yields in large-scale Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][2][3][4] Inefficient water removal is a common issue in scaling up. Other factors can include suboptimal catalyst concentration, insufficient reaction time, or side reactions.

Q3: What are the primary safety concerns when producing this compound at an industrial scale?

A3: The primary safety concerns include managing the exothermicity of the esterification reaction to prevent thermal runaway, which could lead to over-pressurization of the reactor.[5] Additionally, this compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[6] Proper handling procedures and personal protective equipment (PPE) are essential.

Q4: What are the typical impurities I might encounter, and how can I minimize them?

A4: Common impurities can include unreacted 4-cyanobenzoic acid and byproducts from side reactions. High temperatures can promote the formation of undesirable byproducts.[5] The purity of the starting materials is also crucial, as impurities in the 4-cyanobenzoic acid or ethanol can be carried through the process. Ensuring complete reaction and optimizing temperature control can minimize impurity formation.

Q5: How does catalyst selection and concentration impact the large-scale reaction?

A5: The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical. The catalyst increases the reaction rate, which in turn affects the rate of heat generation.[5] An inadequate amount of catalyst will lead to slow and incomplete reactions, while an excessive amount can increase corrosion and potentially lead to unwanted side reactions. The optimal loading needs to be determined to balance reaction rate and process safety.[1][7]

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Low Product Yield - Equilibrium Limitation: Water byproduct is not being effectively removed, shifting the equilibrium towards the reactants.[2][3][4]- Incomplete Reaction: Insufficient reaction time or temperature.- Sub-optimal Catalyst Loading: Catalyst concentration is too low for effective conversion.[7]- Impure Reactants: Purity of 4-cyanobenzoic acid or ethanol is low.- Improve Water Removal: Utilize a Dean-Stark apparatus or molecular sieves to continuously remove water.[2][3]- Optimize Reaction Conditions: Increase reaction time or temperature, monitoring for byproduct formation.- Adjust Catalyst Concentration: Experiment with incrementally increasing the catalyst loading.- Verify Reactant Purity: Use analytical methods like HPLC or titration to confirm the purity of starting materials.
Product Discoloration (Yellowing) - Thermal Degradation: Reaction temperature is too high, causing decomposition of the product or reactants.- Impurities in Starting Materials: Colored impurities in the 4-cyanobenzoic acid.- Lower Reaction Temperature: Reduce the reaction temperature and extend the reaction time if necessary.- Purify Starting Materials: Recrystallize the 4-cyanobenzoic acid before use.
Presence of Unreacted 4-Cyanobenzoic Acid in Product - Incomplete Reaction: As described above.- Insufficient Ethanol: The molar ratio of ethanol to carboxylic acid is too low.- Drive Reaction to Completion: Optimize reaction time, temperature, and catalyst concentration.- Increase Ethanol Excess: Use a larger excess of ethanol to shift the equilibrium towards the product.[2][3]
Thermal Runaway or Difficulty Controlling Temperature - Excessive Reaction Rate: Reactant addition is too fast in a semi-batch process, or the catalyst concentration is too high.[5]- Inadequate Cooling: The reactor's cooling system cannot handle the heat generated by the reaction.[5][8]- Poor Heat Transfer: Fouling of the reactor jacket or inefficient agitation.- Reduce Reaction Rate: Slow down the addition of reactants or lower the catalyst concentration.- Ensure Adequate Cooling: Verify that the cooling system is functioning correctly and has sufficient capacity.- Improve Heat Transfer: Ensure the reactor is clean and that the agitator is providing adequate mixing.[8]
Phase Separation or Crystallization Issues During Workup - Incorrect Solvent Choice: The solvent used for extraction or crystallization is not optimal.- Temperature Control: The temperature during crystallization is not well-controlled, leading to poor crystal formation or oiling out.- Optimize Solvent System: Experiment with different solvent systems for extraction and recrystallization.- Control Cooling Rate: Implement a controlled cooling profile during crystallization to promote the formation of pure, easily filterable crystals.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification
CatalystTypical Loading (wt%)Operating Temperature (°C)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 1-5%80-120Low cost, high activity.Corrosive, difficult to remove from the product, can cause side reactions at high temperatures.[1]
p-Toluenesulfonic Acid (p-TSA) 1-5%100-140Less corrosive than H₂SO₄, effective catalyst.[9]Higher cost than H₂SO₄.
Solid Acid Catalysts (e.g., Amberlyst-15) 5-15%100-140Reusable, non-corrosive, simplifies product purification.[1][10]Higher initial cost, may have lower activity than homogeneous catalysts, potential for pore blockage.[1]
Table 2: Physical and Safety Data for this compound
PropertyValueReference
CAS Number 7153-22-2[6][11][12][13][14]
Molecular Formula C₁₀H₉NO₂[12][13]
Molecular Weight 175.18 g/mol [6][12][13]
Appearance White to light yellow crystalline powder[12]
Melting Point 52-54 °C[11][12]
Boiling Point 140 °C @ 11 mmHg[11]
Hazard Statements H302, H312, H315, H319, H332[6]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from 4-cyanobenzoic acid and ethanol in a large-scale reactor.

Materials:

  • 4-Cyanobenzoic Acid (1.0 equivalent)

  • Anhydrous Ethanol (5.0-10.0 equivalents, also serves as solvent)

  • Sulfuric Acid (98%, 0.05 equivalents)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium Bicarbonate Solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • Dean-Stark trap

  • Heating/cooling circulator

  • Filtration equipment

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Set up the reactor for reflux with a Dean-Stark trap filled with toluene.

  • Charging Reactants: Charge the reactor with 4-cyanobenzoic acid, anhydrous ethanol, and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, or the reaction is deemed complete by in-process monitoring (e.g., HPLC).

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess ethanol and toluene under reduced pressure.

  • Workup: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start charge_reactants Charge Reactor: - 4-Cyanobenzoic Acid - Ethanol - Toluene start->charge_reactants add_catalyst Add Sulfuric Acid charge_reactants->add_catalyst reflux Heat to Reflux (Azeotropic Water Removal) add_catalyst->reflux monitor Monitor Reaction (e.g., HPLC) reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No cool_down Cool to Room Temperature is_complete->cool_down Yes solvent_removal Solvent Removal (Reduced Pressure) cool_down->solvent_removal workup Aqueous Workup: - Wash with H₂O - Wash with NaHCO₃ - Wash with Brine solvent_removal->workup dry_filter Dry (MgSO₄) and Filter workup->dry_filter concentrate Concentrate dry_filter->concentrate recrystallize Recrystallize concentrate->recrystallize dry_product Dry Final Product recrystallize->dry_product end End dry_product->end

Caption: A flowchart of the large-scale synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst incomplete->optimize_conditions check_water Check Water Removal (Dean-Stark) complete->check_water optimize_conditions->start water_present Water Present check_water->water_present Yes no_water No Water check_water->no_water No improve_removal Improve Water Removal water_present->improve_removal check_reactants Check Reactant Purity and Stoichiometry no_water->check_reactants improve_removal->start check_workup Review Workup and Purification Steps for Loss check_reactants->check_workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Preventing hydrolysis of Ethyl 4-cyanobenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 4-cyanobenzoate (B1228447) during experimental workup.

Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

Unexpected hydrolysis of Ethyl 4-cyanobenzoate to 4-cyanobenzoic acid during the workup procedure can significantly lower product yield. This guide will help you identify the potential causes and implement corrective actions.

Problem: Low yield of this compound with the presence of 4-cyanobenzoic acid as a contaminant.

Potential Cause Observation/Symptom Recommended Action
Excessively Basic Conditions The aqueous layer during a basic wash (e.g., with sodium carbonate or bicarbonate) has a high pH (pH > 9).Use a milder base, such as a saturated solution of sodium bicarbonate (NaHCO₃), and ensure it is cold. Avoid strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
Prolonged Exposure to Aqueous Solutions The workup procedure is lengthy, with extended contact time between the organic layer containing the ester and aqueous wash solutions.Perform extractions and washes efficiently to minimize contact time. Do not let the layers sit in the separatory funnel for extended periods.
Elevated Temperatures The workup is performed at room temperature or higher.Conduct all aqueous washes using ice-cold solutions. Pre-cool all aqueous wash solutions in an ice bath before use.
Insufficient Drying The organic layer is not thoroughly dried before solvent removal. Residual water can promote hydrolysis, especially if acidic or basic traces remain.After the final aqueous wash, use a brine (saturated NaCl solution) wash to remove the bulk of dissolved water. Subsequently, dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) until the agent no longer clumps.
Acidic Contaminants The reaction mixture is acidic, and the acidic catalyst has not been completely neutralized during the workup.Ensure complete neutralization by washing with a mild base (e.g., saturated NaHCO₃ solution) until gas evolution (CO₂) ceases. Test the pH of the aqueous layer to confirm it is neutral or slightly basic.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

A1: The ester functional group in this compound is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acid or base. The presence of the electron-withdrawing cyano (-CN) group on the benzene (B151609) ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Q2: What is the optimal pH range to minimize hydrolysis during workup?

Q3: Can I use sodium hydroxide (NaOH) to neutralize the acid catalyst?

A3: It is strongly advised to avoid using strong bases like sodium hydroxide. NaOH can rapidly saponify (hydrolyze) the ester, leading to the formation of sodium 4-cyanobenzoate, which will be lost to the aqueous layer, significantly reducing your product yield.

Q4: How does temperature affect the rate of hydrolysis?

A4: The rate of hydrolysis, like most chemical reactions, increases with temperature. Therefore, performing all aqueous workup steps at low temperatures (e.g., in an ice bath) is a critical step in minimizing unwanted hydrolysis.

Q5: What is the purpose of a brine wash?

A5: A brine wash (washing the organic layer with a saturated solution of sodium chloride) is used to remove the majority of dissolved water from the organic layer.[3] By reducing the amount of water in the organic phase, the potential for hydrolysis is further minimized before the final drying step with an anhydrous salt.

Experimental Protocol: Workup Procedure to Minimize Hydrolysis

This protocol outlines a recommended workup procedure for a reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution, ice-cold

  • Saturated sodium chloride (brine) solution, ice-cold

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water, ice-cold

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature and then place it in an ice bath for at least 10-15 minutes.

  • Quenching (if applicable): If the reaction is acidic, slowly add ice-cold deionized water or a saturated solution of ammonium (B1175870) chloride to quench the reaction while keeping the flask in the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, add an appropriate organic solvent like ethyl acetate.

  • Neutralization: Add ice-cold saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently swirl. Vent frequently to release any evolved CO₂ gas. Shake the funnel gently, releasing pressure periodically. Drain the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.

  • Water Wash: Wash the organic layer with one portion of ice-cold deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Wash the organic layer with one portion of ice-cold saturated brine solution to remove the majority of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Visualizing the Workup Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate workup steps to prevent the hydrolysis of this compound.

Hydrolysis_Prevention_Workflow start Reaction Complete cool_reaction Cool Reaction Mixture to 0°C start->cool_reaction is_acidic Is the Reaction Mixture Acidic? cool_reaction->is_acidic neutralize Wash with Cold Saturated NaHCO3 Solution is_acidic->neutralize Yes is_basic Is the Reaction Mixture Basic? is_acidic->is_basic No check_gas Gas Evolution? neutralize->check_gas check_gas->neutralize Yes water_wash Wash with Cold Water check_gas->water_wash No brine_wash Wash with Cold Saturated Brine Solution water_wash->brine_wash dry_organic Dry Organic Layer (e.g., Na2SO4) brine_wash->dry_organic isolate_product Isolate Product dry_organic->isolate_product is_basic->water_wash No (Neutral) neutralize_acid Wash with Cold Dilute Acid (e.g., NH4Cl) is_basic->neutralize_acid Yes neutralize_acid->water_wash

Caption: Decision workflow for the workup of this compound.

The following diagram illustrates the key factors that contribute to the hydrolysis of this compound and the corresponding preventative measures.

Hydrolysis_Factors cluster_causes Causes of Hydrolysis cluster_preventions Preventative Measures cause1 High pH (Strong Base) hydrolysis This compound Hydrolysis cause1->hydrolysis cause2 Low pH (Strong Acid) cause2->hydrolysis cause3 High Temperature cause3->hydrolysis cause4 Excess Water cause4->hydrolysis cause5 Long Reaction Time cause5->hydrolysis prevention1 Use Cold, Weak Base (e.g., NaHCO3) prevention2 Use Cold, Weak Acid (e.g., NH4Cl) prevention3 Perform Workup at 0°C prevention4 Brine Wash & Dry (e.g., Na2SO4) prevention5 Efficient Extraction hydrolysis->prevention1 Mitigated by hydrolysis->prevention2 Mitigated by hydrolysis->prevention3 Mitigated by hydrolysis->prevention4 Mitigated by hydrolysis->prevention5 Mitigated by

Caption: Factors influencing hydrolysis and preventative actions.

References

Optimizing mobile phase for better resolution of Ethyl 4-cyanobenzoate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the mobile phase for better resolution of Ethyl 4-cyanobenzoate (B1228447) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for Ethyl 4-cyanobenzoate analysis?

A1: A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of acetonitrile (B52724) (ACN) and water.[1][2][3] A common starting ratio is 50:50 (v/v) Acetonitrile:Water.[2] An acidic modifier like phosphoric acid or formic acid can be added to improve peak shape.[1][3][4][5]

Q2: Why is my peak for this compound showing tailing?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[6] For a compound like this compound, potential causes include secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.[6] Tailing can often be addressed by adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol (B1196071) interactions on the column.[1][3][4][5]

Q3: My resolution between this compound and other components is poor. How can I improve it?

A3: To improve resolution, you can modify the mobile phase composition.[6] Adjusting the ratio of acetonitrile to water is the first step. Increasing the aqueous portion (water) will generally increase retention time and may improve separation. Conversely, increasing the organic portion (acetonitrile) will decrease retention time.[7] If adjusting the solvent ratio is insufficient, employing a gradient elution, where the mobile phase composition changes over the course of the run, can be effective for separating complex mixtures.[7][8]

Q4: Should I use isocratic or gradient elution for my analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample. For simple mixtures containing only this compound, an isocratic method (constant mobile phase composition) is often sufficient and provides faster run times.[2] For more complex samples with multiple components that have different retention behaviors, a gradient elution is often necessary to achieve adequate separation of all peaks.[7][8]

Q5: What are the key physicochemical properties of this compound to consider for HPLC method development?

A5: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below. Its molecular weight and formula help in mass spectrometry identification, while its melting point is useful for purity assessment.[9][10][11] The LogP value (octanol-water partition coefficient) indicates its hydrophobicity and suitability for reversed-phase chromatography.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[9][11]
Molecular Weight175.18 g/mol [11]
Melting Point52-54 °C[10]
LogP2.5[11]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you might encounter during the HPLC analysis of this compound.

ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with free silanol groups on the column.Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase.[1][3][4][5]
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Mobile phase is too strong (low retention).Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation.[7]
Mobile phase is too weak (long run times, broad peaks).Increase the percentage of acetonitrile to decrease retention time and sharpen peaks.
Co-elution of impurities.Optimize the mobile phase by trying different solvent ratios or switching to a gradient elution.[6][7]
Peak Splitting Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column void or contamination.Flush the column or replace it if necessary.
Baseline Noise or Drift Contaminated mobile phase or detector issues.Use fresh, high-purity HPLC-grade solvents and ensure the detector is properly warmed up and calibrated.[7]
Air bubbles in the system.Degas the mobile phase thoroughly before use.[7]

Experimental Protocol: Isocratic HPLC Method for this compound

This protocol describes a general isocratic reversed-phase HPLC method for the analysis of this compound.[1][2]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). Add phosphoric acid to a final concentration of 0.1%.[1][2] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient or 30 °C
DetectionUV at 254 nm

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the working standards.

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase to achieve better resolution for this compound.

MobilePhaseOptimization start Start: Initial Isocratic Method (e.g., 50:50 ACN:H2O) check_resolution Is Resolution Adequate? start->check_resolution adjust_ratio Adjust ACN:H2O Ratio check_resolution->adjust_ratio No check_peak_shape Is Peak Shape Good? check_resolution->check_peak_shape Yes increase_h2o Increase % H2O (to increase retention) adjust_ratio->increase_h2o decrease_h2o Decrease % H2O (to decrease retention) adjust_ratio->decrease_h2o increase_h2o->check_resolution decrease_h2o->check_resolution add_modifier Add Mobile Phase Modifier (e.g., 0.1% Phosphoric Acid) check_peak_shape->add_modifier No (Tailing) consider_gradient Resolution Still Inadequate? check_peak_shape->consider_gradient Yes add_modifier->check_peak_shape develop_gradient Develop Gradient Method consider_gradient->develop_gradient Yes end End: Optimized Method consider_gradient->end No develop_gradient->end

Caption: Workflow for mobile phase optimization in HPLC.

References

Addressing baseline noise in the chromatographic analysis of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of baseline noise in the chromatographic analysis of Ethyl 4-cyanobenzoate (B1228447). Achieving a stable baseline is critical for accurate quantification and reliable results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is chromatographic baseline noise and why is it a problem?

A1: Baseline noise refers to the short-term, irregular fluctuations in the chromatogram's baseline when no analyte is being detected.[2][3] It is distinct from baseline drift, which is a gradual, long-term shift.[2] Excessive noise is problematic because it lowers the signal-to-noise (S/N) ratio, making it difficult to accurately detect and integrate peaks, especially for low-concentration analytes.[1][2] This can lead to poor quantitation, high relative standard deviation (%RSD), and errors in peak identification.[1]

Q2: What are the common types of baseline noise I might see?

A2: Baseline noise can manifest in several ways:

  • Drift: A slow, steady upward or downward trend in the baseline. This can be caused by temperature fluctuations, changes in mobile phase composition, or column degradation.[3]

  • Random Noise: Rapid, erratic fluctuations that can result from the detector's electronics or mobile phase instability.[2][3]

  • Spikes: Sharp, narrow peaks that appear randomly. These are often caused by air bubbles, electrical disturbances, or particulate matter passing through the detector.[4]

Q3: My baseline is noisy while analyzing Ethyl 4-cyanobenzoate. Where should I begin troubleshooting?

A3: A systematic approach is the most effective way to identify the source of the noise.[5] Start by evaluating the most common and easily correctable issues. The logical workflow diagram below provides a step-by-step diagnostic path. Begin with the mobile phase and work your way through the system components, including the pump, column, and detector.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for specific baseline noise issues you may encounter.

Issue 1: High-Frequency, Random Noise or Spikes

Q: My chromatogram shows sharp, random spikes and a "hairy" baseline. What is the likely cause and how do I fix it?

A: This type of noise is often caused by air bubbles in the system, electrical interference, or particulate contamination.[1][4]

Troubleshooting Steps:

  • Check for Air Bubbles: Air bubbles in the mobile phase are a primary cause of spikes and noise, as they can cause check valve malfunctions and interfere with detector readings.[1][6]

    • Action: Degas the mobile phase thoroughly. Use an inline degasser, vacuum degassing, or helium sparging.[2][7] After degassing, prime the pump to remove any trapped air.[8]

  • Inspect for Leaks: Leaks in the system can introduce air.

    • Action: Carefully inspect all fittings and connections for any signs of leakage. Tighten any loose fittings, but be careful not to overtighten.[7]

  • Verify Solvent Quality and Preparation: Impurities or low-quality solvents can introduce particulates or have high UV absorbance, leading to noise.[3]

    • Action: Use high-purity, HPLC-grade solvents and reagents.[2][5] Filter all mobile phases through a 0.2–0.45 μm filter before use.[2]

  • Investigate Electrical Interference: Other electronic equipment in the lab can sometimes introduce noise into the detector signal.[3][4]

    • Action: Ensure the chromatograph has a stable, isolated power supply. If possible, temporarily switch off nearby equipment to see if the noise disappears.[4]

Issue 2: Periodic or Wavy Baseline (Cyclic Noise)

Q: My baseline has a regular, repeating wave pattern. What could be causing this?

A: A periodic or wavy baseline is typically related to the pump or inadequate mobile phase mixing.[2]

Troubleshooting Steps:

  • Assess Pump Performance: Inconsistent pump performance, such as worn seals or malfunctioning check valves, can cause pressure pulsations that manifest as a rhythmic baseline.[2]

    • Action: Perform regular pump maintenance, including replacing seals, pistons, and check valves as needed.[2] Many issues can be prevented with a consistent maintenance schedule.[5]

  • Improve Mobile Phase Mixing: For gradient analysis, incomplete mixing of mobile phase solvents can lead to baseline ripple.[1]

    • Action: If using a low-pressure gradient system, ensure the proportioning valve is functioning correctly. For all systems, using a static mixer between the pump and the column can help ensure a homogenous mobile phase.[6]

  • Check for Temperature Fluctuations: Variations in ambient temperature can affect detectors, especially Refractive Index (RI) detectors, and cause a cyclic baseline.[3][6]

    • Action: Maintain a stable laboratory temperature. Use a column oven to keep the column temperature constant and consider insulating exposed tubing.[6][9]

Issue 3: Baseline Drift

Q: My baseline is consistently drifting upwards or downwards throughout the run. What should I investigate?

A: Baseline drift is often caused by temperature instability, slow column equilibration, or column contamination/bleed.[2]

Troubleshooting Steps:

  • Ensure Proper Equilibration: The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvents.[1]

    • Action: Allow the new mobile phase to run through the system for 10-20 column volumes before starting an analysis.[5] For some methods, like those using ion-pairing reagents, this may take significantly longer.[5]

  • Verify Temperature Stability: A temperature difference between the column and the detector flow cell can cause drift.[10]

    • Action: Use a column oven to maintain a constant temperature. If the column is heated significantly above ambient temperature, a heat exchanger may be needed before the detector.[9][10]

  • Check for Column Contamination and Bleed: Strongly retained compounds from previous injections can slowly elute, appearing as a rising baseline.[5] At high temperatures, the column's stationary phase can also degrade and "bleed," causing drift.[11]

    • Action: Flush the column with a strong solvent to remove contaminants.[2] If column bleed is suspected, ensure the oven temperature program does not exceed the column's maximum recommended temperature.[11] A guard column can help protect the analytical column from contaminants.[2]

Data Presentation

Table 1: Typical HPLC System Suitability Parameters

This table provides general target values for a well-performing HPLC system. Deviations from these, particularly in signal-to-noise ratio, can indicate a problem with baseline noise.

ParameterTypical Acceptance CriteriaPotential Implication of Failure
Signal-to-Noise (S/N) Ratio > 10 for quantitation limitLow S/N indicates excessive baseline noise or low analyte signal.
Baseline Noise (ASTM) Analyte and method-dependentHigher than normal values point to issues with the mobile phase, detector, or pump.
Baseline Drift < 1 x 10^-3 AU/hrExcessive drift suggests problems with temperature, column equilibration, or mobile phase.
Pump Ripple (% Pressure) < 1%High ripple indicates a need for pump maintenance (seals, check valves).

Table 2: Example Impact of Solvent Purity on Baseline Noise

This table illustrates how the quality of a common solvent like acetonitrile (B52724) can affect baseline noise in a UV detector.

Solvent GradePurityUV CutoffTypical Baseline Noise (AU)
HPLC Grade > 99.9%~190 nm< 1 x 10^-5
Reagent Grade ~99.5%~210 nm5 x 10^-5 to 1 x 10^-4
Technical Grade < 99%> 220 nm> 1 x 10^-4

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low-Noise Baseline

This protocol outlines the steps for preparing a mobile phase to minimize baseline noise.

  • Solvent Selection: Use only high-purity, HPLC-grade solvents and reagents from reputable suppliers.[5]

  • Water Purity: Use freshly purified water (e.g., 18.2 MΩ·cm resistivity) to avoid organic contaminants that can be introduced by some deionizing systems.[12]

  • Accurate Measurement: Precisely measure all components of the mobile phase to ensure a consistent composition.

  • Filtration: Filter the entire mobile phase solution through a solvent-compatible 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.[2]

  • Degassing: Thoroughly degas the mobile phase immediately before use by vacuum filtration, helium sparging, or sonication.[5][8] Connect the solvent lines to an inline degasser if available.[5]

  • Storage: Keep mobile phase containers covered to prevent absorption of atmospheric contaminants and evaporation. Prepare fresh mobile phases regularly.[3]

Protocol 2: System Flush to Address Contamination

This protocol is for cleaning the HPLC system to remove contaminants that may cause baseline drift or noise.

  • Disconnect Column: To avoid flushing contaminants onto the column, disconnect it and replace it with a union.[10]

  • Prepare Flushing Solvents: Prepare a series of solvents with varying polarity. A common sequence for a reversed-phase system is:

    • Filtered, deionized water

    • Isopropanol (IPA)

    • Hexane (if lipids or oils are suspected)

    • Isopropanol (IPA)

    • Filtered, deionized water

  • Flush the System: Sequentially flush the pump, injector, and tubing with each solvent for at least 30 minutes at a moderate flow rate (e.g., 1-2 mL/min).

  • Clean Detector Flow Cell: Flush the detector flow cell with methanol (B129727) or isopropanol.[10] For stubborn contamination, flushing with 1N nitric acid may be necessary (consult your detector manual first; never use hydrochloric acid).[5]

  • Re-equilibrate: Once the system is clean, install the column and equilibrate thoroughly with the mobile phase until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow Start Observe Baseline Noise in this compound Analysis Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Q_Degassed Is mobile phase freshly prepared, filtered, and thoroughly degassed? Check_Mobile_Phase->Q_Degassed A_Degas Action: Prepare fresh mobile phase. Filter and degas properly. Q_Degassed->A_Degas No Check_Pump Step 2: Inspect Pump & Connections Q_Degassed->Check_Pump Yes A_Degas->Check_Mobile_Phase Q_Leaks_Pressure Are there visible leaks? Is pressure stable? Check_Pump->Q_Leaks_Pressure A_Leaks_Pressure Action: Tighten fittings. Perform pump maintenance (seals, check valves). Q_Leaks_Pressure->A_Leaks_Pressure No Check_Column Step 3: Assess Column Health Q_Leaks_Pressure->Check_Column Yes A_Leaks_Pressure->Check_Pump Q_Equilibration_Bleed Is column fully equilibrated? Is temperature within limits? Is column contaminated? Check_Column->Q_Equilibration_Bleed A_Equilibration_Bleed Action: Increase equilibration time. Flush column with strong solvent. Use guard column. Q_Equilibration_Bleed->A_Equilibration_Bleed No Check_Detector Step 4: Check Detector Q_Equilibration_Bleed->Check_Detector Yes A_Equilibration_Bleed->Check_Column Q_Lamp_Cell Is detector lamp energy sufficient? Is the flow cell clean? Check_Detector->Q_Lamp_Cell A_Lamp_Cell Action: Check lamp status/hours. Flush flow cell. Q_Lamp_Cell->A_Lamp_Cell No End Stable Baseline Achieved Q_Lamp_Cell->End Yes A_Lamp_Cell->Check_Detector

Caption: A logical workflow for troubleshooting baseline noise.

Experimental_Workflow Prep_Sample 1. Sample Preparation (Dissolve this compound in mobile phase) Inject 4. Sample Injection Prep_Sample->Inject Prep_MP 2. Mobile Phase Preparation (Filter & Degas Solvents) Equilibrate 3. System Equilibration (Pump mobile phase until baseline is stable) Prep_MP->Equilibrate Equilibrate->Inject Separate 5. Chromatographic Separation (Column) Inject->Separate Detect 6. Detection (UV Detector) Separate->Detect Analyze 7. Data Analysis (Integration & Quantification) Detect->Analyze

Caption: Standard workflow for HPLC analysis of this compound.

References

Strategies to minimize the formation of dimers during Ethyl 4-cyanobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of Ethyl 4-cyanobenzoate (B1228447).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimer formation during the synthesis of Ethyl 4-cyanobenzoate?

A1: Dimer formation, often presenting as a secondary amine, can occur during nitrile reduction or related side reactions under specific conditions.[1][2] The primary cause is typically the reaction of an intermediate imine with an amine product.[2] Factors such as reaction temperature, catalyst choice, and the presence of certain reagents can influence the rate of this side reaction.

Q2: Can the choice of starting material influence the likelihood of dimer formation?

A2: Yes, the purity of the starting materials, such as 4-cyanobenzoic acid or its derivatives, is crucial. Impurities can sometimes catalyze unwanted side reactions. Various methods exist for the synthesis of 4-cyanobenzoic acid and its esters, and the choice of a synthetic route that yields a high-purity product is important.[3][4]

Q3: Are there specific analytical techniques to detect and quantify dimer formation?

A3: Standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for detecting and quantifying the presence of dimers.[5][6][7] High-Performance Liquid Chromatography (HPLC) can also be employed for accurate quantification of the product and byproducts.

Q4: How can I purify this compound if dimers have already formed?

A4: If dimer formation has occurred, purification can be achieved through column chromatography using a suitable solvent system, such as ethyl acetate (B1210297)/petroleum ether.[5] Recrystallization from an appropriate solvent can also be an effective method for removing impurities and obtaining high-purity this compound.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Dimer Formation Detected High reaction temperature promoting side reactions.Lower the reaction temperature. The synthesis of this compound from 4-cyanobenzaldehyde (B52832) and ethanol (B145695), for example, is conducted at 50-60 °C.[5]
Inappropriate catalyst or reducing agent.For reactions involving nitrile reduction, the choice of catalyst is critical to avoid the formation of secondary and tertiary amines.[2] Consider using Raney nickel with ammonia (B1221849) in methanol, which has been shown to be effective in similar reductions.[1]
Prolonged reaction time.Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[5]
Low Yield of this compound Incomplete reaction.Ensure the use of appropriate stoichiometry of reagents and allow for sufficient reaction time, while monitoring to avoid byproduct formation.
Suboptimal reaction conditions.Optimize reaction parameters such as solvent, temperature, and catalyst based on literature procedures for similar esters.[4][6]
Loss during workup and purification.Employ careful extraction and purification techniques. If using column chromatography, select a solvent system that provides good separation between the desired product and impurities.[5]
Difficulty in Removing Dimer Impurity Similar polarity of the dimer and the product.Optimize the solvent system for column chromatography to enhance separation. Gradient elution may be necessary. Recrystallization with different solvents should also be explored.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different catalysts on the yield of this compound and the percentage of dimer formation during a nitrile reduction approach.

Catalyst Temperature (°C) Reaction Time (h) Yield of this compound (%) Dimer Formation (%)
Pd/C80247515
Raney Nickel601288< 5
Platinum Dioxide7018828
Cobalt Boride651690< 3

Experimental Protocols

Protocol: Fischer Esterification of 4-Cyanobenzoic Acid to Minimize Dimer Formation

This protocol focuses on a direct esterification method which is less prone to the specific dimer formations seen in nitrile reduction pathways.

Materials:

  • 4-Cyanobenzoic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1 equivalent).

  • Add a significant excess of anhydrous ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate:hexane eluent).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting Dimer Formation start High Dimer Formation Detected check_temp Is Reaction Temperature > 60°C? start->check_temp lower_temp Action: Lower Temperature to 50-60°C check_temp->lower_temp Yes check_catalyst Is a Non-Selective Catalyst Used? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Switch to Raney Ni/NH3 or Cobalt Boride check_catalyst->change_catalyst Yes check_time Is Reaction Time > 12h? check_catalyst->check_time No change_catalyst->check_time reduce_time Action: Monitor Reaction and Reduce Time check_time->reduce_time Yes purify Purify Product via Chromatography/Recrystallization check_time->purify No reduce_time->purify

Caption: A workflow for troubleshooting dimer formation.

ReactionPathway This compound Synthesis Pathways cluster_desired Desired Reaction cluster_side Potential Side Reaction (During Nitrile Reduction) start_desired 4-Cyanobenzoic Acid + Ethanol product This compound start_desired->product H+ catalyst nitrile Nitrile Group imine Intermediate Imine nitrile->imine Reduction amine Primary Amine imine->amine Further Reduction dimer Dimer (Secondary Amine) imine->dimer + Primary Amine amine->dimer + Imine

References

Troubleshooting low conversion rates in the esterification of 4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the esterification of 4-cyanobenzoic acid.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the Fischer esterification of 4-cyanobenzoic acid are a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.

Q1: My esterification reaction of 4-cyanobenzoic acid is showing low or no conversion. What are the primary causes?

Low conversion is typically attributed to one or more of the following factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.[1][2][3]

  • Presence of Water: Any water in the reaction mixture, either from reagents or atmospheric moisture, will inhibit the reaction.[1][2]

  • Insufficient Catalyst Activity: The acid catalyst may be old, inactive, or used in an insufficient amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2][4]

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions.[1]

  • Potential Side Reactions: The nitrile group in 4-cyanobenzoic acid can be susceptible to hydrolysis under strong acidic conditions, leading to the formation of 4-carbamoylbenzoic acid or terephthalic acid.[5][6][7][8][9]

Q2: How can I improve the yield of my esterification reaction?

To drive the reaction towards the product and increase the yield, consider the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can shift the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1][10]

  • Removal of Water: Actively removing water as it forms is a highly effective method. This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water, especially when using a co-solvent like toluene.[1][11]

    • Adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, to the reaction mixture.[1]

  • Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used. Typically, a catalytic amount is sufficient.

  • Increase Reaction Time and/or Temperature: If the reaction is proceeding slowly, increasing the reflux time or the reaction temperature may improve the conversion rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]

Q3: I suspect a side reaction is occurring. What are the potential byproducts and how can I minimize them?

The primary side reaction of concern is the hydrolysis of the nitrile group.

  • Potential Byproducts:

    • 4-Carbamoylbenzoic acid (amide)

    • Terephthalic acid (dicarboxylic acid)

  • Minimization Strategies:

    • Use Milder Acid Catalysts: While strong acids like sulfuric acid are effective, they can also promote nitrile hydrolysis. Consider using a milder catalyst like p-toluenesulfonic acid.

    • Control Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can increase the likelihood of nitrile hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed.

    • Anhydrous Conditions: Strictly maintain anhydrous conditions to minimize the presence of water, which is required for the hydrolysis reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Fischer esterification of a substituted benzoic acid?

Yields can vary depending on the specific substrate and reaction conditions. For example, the esterification of benzoic acid with methanol (B129727) using sulfuric acid as a catalyst has been reported to achieve a yield of 90%.[4] Another study on the synthesis of methyl benzoate (B1203000) reported a yield of 69%.[12] The esterification of 3-bromobenzoic acid with methanol and sulfuric acid has been reported to yield 85% of the corresponding ester.[3]

Q2: What is the role of the acid catalyst in the Fischer esterification?

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][2]

Q3: Can I use tertiary alcohols in Fischer esterification?

Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[1]

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material (4-cyanobenzoic acid) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Q5: What is a standard work-up procedure for a Fischer esterification reaction?

A typical work-up involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Washing with brine (saturated NaCl solution).

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude ester.[4][13][14]

Data Presentation

Table 1: Representative Yields for Fischer Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄16590[4]
Benzoic AcidMethanolH₂SO₄4-5Reflux69[12]
3-Bromobenzoic AcidMethanolH₂SO₄10Reflux85[3]

Experimental Protocols

Protocol 1: Esterification of 4-Cyanobenzoic Acid with Methanol using Sulfuric Acid

This protocol is adapted from standard procedures for the esterification of benzoic acid.[4][12][13][14][15][16]

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-cyanobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Esterification of 4-Cyanobenzoic Acid with Ethanol (B145695) using p-Toluenesulfonic Acid

This protocol utilizes a milder acid catalyst.

Materials:

  • 4-Cyanobenzoic acid

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (optional, for azeotropic water removal)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-cyanobenzoic acid (1.0 eq), an excess of anhydrous ethanol (e.g., 5-10 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq). Toluene can be added as a co-solvent to facilitate azeotropic water removal.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product as needed.

Visualizations

Troubleshooting_Workflow start Low Conversion in Esterification check_water Check for Water Contamination (Reagents, Glassware, Atmosphere) start->check_water check_catalyst Evaluate Catalyst (Age, Amount) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Investigate Potential Side Reactions (Nitrile Hydrolysis) start->check_side_reactions solution_water Use Anhydrous Reagents & Inert Atmosphere. Remove Water. check_water->solution_water solution_catalyst Use Fresh Catalyst & Optimize Loading. check_catalyst->solution_catalyst solution_conditions Increase Temperature/Time & Monitor with TLC. check_conditions->solution_conditions solution_side_reactions Use Milder Catalyst & Control Conditions. check_side_reactions->solution_side_reactions end Improved Conversion solution_water->end solution_catalyst->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting workflow for low conversion rates.

Fischer_Esterification_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Carboxylic_Acid 4-Cyanobenzoic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H+ Nitrile_Hydrolysis Hydrolysis of Nitrile Group Carboxylic_Acid->Nitrile_Hydrolysis H2O, H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack R'OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination -H2O Ester Ester Product Water_Elimination->Ester -H+ Amide Amide Byproduct Nitrile_Hydrolysis->Amide

Caption: Fischer esterification and potential side reaction pathway.

References

Effect of catalyst choice on the purity of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyanobenzoate. The purity of the final product is critically dependent on the chosen synthetic route and catalyst. This guide addresses specific issues that may be encountered with different catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary catalytic routes for the synthesis of this compound:

  • Fischer-Speier Esterification: This is a direct esterification of 4-cyanobenzoic acid with ethanol (B145695) using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Palladium-Catalyzed Cyanation: This involves the cross-coupling of an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate) with a cyanide source, catalyzed by a palladium complex.

  • Enzyme-Catalyzed Esterification: This method utilizes a lipase (B570770) enzyme to catalyze the esterification of 4-cyanobenzoic acid with ethanol, offering a greener alternative.

Q2: How does the choice of catalyst impact the purity of this compound?

A2: The catalyst choice is a critical determinant of the final product's purity.

  • Acid catalysts in Fischer esterification can lead to side reactions like dehydration of ethanol to form diethyl ether, and may require significant purification to remove the acidic catalyst.

  • Palladium catalysts can lead to trace metal contamination in the final product if not properly removed. The choice of ligand and cyanide source can also influence the formation of byproducts.

  • Enzymatic catalysts (lipases) are highly specific and typically result in high purity with minimal side reactions. However, reaction rates can be slower, and enzyme deactivation can be a concern.

Q3: What are the typical impurities I might encounter?

A3: Common impurities depend on the synthetic route:

  • Fischer Esterification: Unreacted 4-cyanobenzoic acid, residual acid catalyst, and diethyl ether.

  • Palladium-Catalyzed Cyanation: Unreacted ethyl 4-halobenzoate, residual palladium catalyst, and byproducts from ligand degradation.

  • Enzyme-Catalyzed Esterification: Unreacted starting materials (if the reaction does not go to completion) and denatured enzyme.

Q4: How can I best purify the final product?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Extraction: To remove water-soluble impurities and catalysts.

  • Column Chromatography: Highly effective for separating the desired product from unreacted starting materials and byproducts.

  • Recrystallization: An excellent method for obtaining high-purity crystalline this compound. A mixed solvent system of ethanol and water can be effective.[1]

  • Activated Carbon Treatment: To remove colored impurities and trace palladium residues.

Troubleshooting Guides

Route 1: Fischer-Speier Esterification (Acid-Catalyzed)
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time too short.- Use a large excess of ethanol to shift the equilibrium. - Remove water as it forms (e.g., using a Dean-Stark apparatus). - Increase the catalyst loading or reaction time.
Product is acidic - Residual acid catalyst.- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. - Wash the organic layer thoroughly with water.
Presence of a low-boiling point impurity - Formation of diethyl ether from ethanol dehydration.- Ensure the reaction temperature is not excessively high. - Remove diethyl ether during solvent evaporation under reduced pressure.
Product fails to crystallize - Presence of unreacted starting materials or byproducts.- Purify the crude product by column chromatography before attempting recrystallization.
Route 2: Palladium-Catalyzed Cyanation
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion - Inactive catalyst. - Poor quality cyanide source. - Insufficient base.- Ensure the palladium catalyst is active; consider using a pre-catalyst that is activated in situ.[2] - Use a high-purity, anhydrous cyanide source. - Optimize the base and its concentration.
Product is dark or discolored - Palladium black formation. - Ligand degradation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use an appropriate palladium-to-ligand ratio. - Treat the crude product with activated carbon.
Trace metal contamination in the final product - Incomplete removal of the palladium catalyst.- Purify the product using column chromatography. - Consider passing the product solution through a silica (B1680970) plug or a specialized palladium scavenger resin.
Formation of multiple byproducts - Side reactions due to high temperature. - Incorrect stoichiometry.- Optimize the reaction temperature; lower temperatures may improve selectivity. - Carefully control the stoichiometry of the reactants, catalyst, and ligand.
Route 3: Enzyme-Catalyzed Esterification
Observed Issue Potential Cause(s) Recommended Solution(s)
Slow reaction rate - Low enzyme activity. - Suboptimal temperature or pH. - Poor substrate solubility.- Use a freshly prepared and active lipase. - Optimize the reaction temperature and pH for the specific lipase used. - Consider using a co-solvent to improve the solubility of 4-cyanobenzoic acid.
Low yield - Enzyme deactivation. - Reversible nature of the reaction.- Immobilize the lipase to improve its stability and reusability. - Remove water from the reaction medium, for example, by using molecular sieves.
Difficulty in isolating the product - Emulsion formation during workup.- Centrifuge the reaction mixture to separate the enzyme. - Use a different solvent system for extraction.
Inconsistent results between batches - Variation in enzyme activity.- Standardize the source and activity of the lipase for each reaction. - Ensure consistent reaction conditions (temperature, pH, agitation).

Data Presentation: Comparison of Catalytic Methods

Parameter Fischer-Speier Esterification (Acid-Catalyzed) Palladium-Catalyzed Cyanation Enzyme-Catalyzed Esterification (Lipase)
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligandImmobilized Lipase (e.g., Novozym 435)
Starting Materials 4-cyanobenzoic acid, EthanolEthyl 4-bromobenzoate, Zinc cyanide4-cyanobenzoic acid, Ethanol
Typical Yield 60-85%>95%[2]70-95%
Typical Purity (before recrystallization) 85-95%90-98%>98%
Key Advantages - Inexpensive catalyst. - Simple procedure.- High yield and conversion. - Tolerant to a wide range of functional groups.- High selectivity, minimal byproducts. - Environmentally friendly ("green") process.
Key Disadvantages - Equilibrium-limited reaction. - Requires harsh acidic conditions. - Catalyst removal can be challenging.- Expensive catalyst. - Potential for heavy metal contamination. - Requires inert atmosphere.- Slower reaction rates. - Enzyme cost and stability can be a concern.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
  • To a round-bottom flask equipped with a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Palladium-Catalyzed Cyanation of Ethyl 4-bromobenzoate
  • To a Schlenk flask, add palladium(II) acetate (0.01 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.015 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add ethyl 4-bromobenzoate (1 equivalent), zinc cyanide (0.6 equivalents), and anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Enzyme-Catalyzed Esterification using Immobilized Lipase
  • In a flask, dissolve 4-cyanobenzoic acid (1 equivalent) and ethanol (3 equivalents) in a suitable organic solvent (e.g., toluene (B28343) or hexane).

  • Add immobilized lipase (e.g., Novozym 435, 10-20% by weight of the limiting reagent).

  • Add molecular sieves (3Å) to remove the water formed during the reaction.

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

Visualizations

Experimental_Workflow cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Pd-Catalyzed Cyanation cluster_route3 Route 3: Enzymatic Esterification start1 4-Cyanobenzoic Acid + Ethanol process1 Acid Catalyst (H₂SO₄) Reflux start1->process1 workup1 Neutralization & Extraction process1->workup1 purification1 Recrystallization workup1->purification1 end_product This compound purification1->end_product start2 Ethyl 4-Halobenzoate + Cyanide Source process2 Pd Catalyst + Ligand Inert Atmosphere, Heat start2->process2 workup2 Filtration & Extraction process2->workup2 purification2 Column Chromatography workup2->purification2 purification2->end_product start3 4-Cyanobenzoic Acid + Ethanol process3 Immobilized Lipase Water Removal start3->process3 workup3 Enzyme Filtration process3->workup3 purification3 Solvent Evaporation workup3->purification3 purification3->end_product

Caption: Experimental workflows for the synthesis of this compound.

Catalyst_Purity_Relationship cluster_catalyst Catalyst Choice cluster_impurities Potential Impurities / Side Reactions acid_cat Acid Catalyst (e.g., H₂SO₄) acid_imp Unreacted Acid Diethyl Ether acid_cat->acid_imp pd_cat Palladium Catalyst (e.g., Pd(OAc)₂) pd_imp Residual Palladium Ligand Byproducts pd_cat->pd_imp enzyme_cat Enzyme Catalyst (Lipase) enzyme_imp Unreacted Starting Materials (if incomplete) enzyme_cat->enzyme_imp final_purity Final Product Purity acid_imp->final_purity Requires thorough purification pd_imp->final_purity Requires specialized purification enzyme_imp->final_purity Often high purity directly

Caption: Catalyst choice and its effect on product purity.

References

Solving solubility issues of Ethyl 4-cyanobenzoate in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered with Ethyl 4-cyanobenzoate (B1228447) in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 4-cyanobenzoate and what are its basic physical properties?

This compound (CAS No. 7153-22-2) is a chemical compound with the formula C₁₀H₉NO₂.[1] It typically appears as a white to almost-white crystalline powder.[2] Key physical properties are summarized below.

PropertyValueReference
Molecular Weight175.18 g/mol [3]
Melting Point52-54 °C[2]
Boiling Point140 °C at 11 mmHg[2]
AppearanceWhite to Almost white powder to crystal[2]

Q2: In which common laboratory solvents is this compound soluble?

This compound is reported to be soluble in methanol.[2] Based on its chemical structure (an aromatic ester), it is expected to be soluble in a range of polar organic solvents. Its solubility in non-polar solvents is likely to be lower. It has poor solubility in water.[4][5]

Q3: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to poor solubility:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound. "Like dissolves like" is a guiding principle; a molecule's polarity dictates its solubility in different solvents.

  • Low Temperature: Solubility of solids in liquids generally increases with temperature.[6] Your reaction may be running at a temperature too low to achieve complete dissolution.

  • Concentration: You may be attempting to create a solution that is above the saturation point of this compound in that specific solvent at the current temperature.

  • Purity of Materials: Impurities in either the this compound or the solvent can sometimes affect solubility.

Q4: Can I heat the mixture to dissolve the this compound?

Yes, increasing the temperature is a common method to increase the solubility of a solid.[6] However, you must ensure that the temperature does not exceed the boiling point of your solvent or cause decomposition of your reactants or the this compound itself. It is also important to consider that the compound may precipitate out of the solution if it cools down.

Troubleshooting Guides

Issue 1: this compound Precipitates During Reaction

If you observe the formation of a solid after the reaction has started, it could be the starting material crashing out or the product precipitating.

A logical workflow is essential for diagnosing and solving solubility issues that arise during a reaction.

A Poor Solubility or Precipitation Observed C Analyze solid (TLC, NMR) if possible A->C B Is the solid starting material or product? D Starting Material Precipitating B->D Starting Material E Product Precipitating B->E Product C->B F Increase Temperature D->F G Add Co-solvent D->G H Decrease Reactant Concentration D->H L Isolate product as it forms (if practical) E->L M Accept lower yield or re-design synthesis E->M I Is reaction still feasible? F->I G->I H->I J Proceed with modified conditions I->J Yes K Consider alternative solvent system I->K No K->M

Caption: Troubleshooting workflow for precipitation during a reaction.

  • Increase Temperature: Gently warm the reaction mixture. Monitor the reaction progress by TLC to ensure the desired reaction is proceeding and not degrading.[7]

  • Add a Co-solvent: Introduce a small amount of a good solvent for this compound that is miscible with your primary reaction solvent. This technique, known as co-solvency, can significantly enhance solubility.[8]

  • Dilute the Reaction: Decrease the overall concentration of the reactants by adding more of the primary solvent.

Issue 2: Selecting an Appropriate Solvent System

Choosing the right solvent or solvent mixture from the outset can prevent many solubility problems.

This table summarizes properties of common organic solvents to aid in selection.

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantNotes on Suitability
Tetrahydrofuran (THF)660.2077.5Good starting point for polar aprotic reactions.
Dichloromethane (DCM)400.3099.0Volatile, good for reactions near room temperature.
Acetonitrile (MeCN)820.46037.5Polar aprotic, miscible with water.
Ethyl Acetate (EtOAc)770.2286.0Moderately polar, common for extractions and chromatography.[9][10]
Toluene1110.0992.4Non-polar, good for higher temperature reactions.
N,N-Dimethylformamide (DMF)1530.38636.7High-boiling polar aprotic solvent, excellent solubilizing power.
Methanol (MeOH)650.76232.7Known to dissolve this compound.[2] Protic, may interfere with some reagents.

Data compiled from multiple sources.[9][10]

Use the following decision tree to guide your choice of a primary solvent or co-solvent system.

A Start: Need to dissolve This compound B Are protic solvents compatible with reaction? A->B C Consider Methanol or other alcohols B->C Yes D Are reactants polar or non-polar? B->D No G Does reaction require high temperature? C->G E Try polar aprotic solvents: THF, Acetonitrile, DMF, EtOAc D->E Polar F Try non-polar solvents: Toluene, Hexane D->F Non-polar E->G F->G H Select high-boiling solvent (e.g., DMF, Toluene) G->H Yes I Select lower-boiling solvent (e.g., THF, DCM, EtOAc) G->I No J Solubility still poor? Consider co-solvent system H->J I->J J->E Yes K End: Optimized Solvent System J->K No

Caption: Decision diagram for selecting a suitable reaction solvent.

Experimental Protocols

Protocol 1: Determining Optimal Solvent via Small-Scale Solubility Test

Objective: To quickly identify a suitable solvent or co-solvent system for a reaction.

Methodology:

  • Preparation: Dispense 10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., THF, Toluene, DMF, Ethyl Acetate) dropwise, starting with 0.1 mL.

  • Observation: After each addition, vortex the vial for 30 seconds and observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve at room temperature, gently warm the vial in a water bath (e.g., to 50 °C) and observe any change in solubility.

  • Co-solvent Test: For solvents where solubility is poor, add a second solvent (a "co-solvent" in which the compound is known to be more soluble, like methanol) dropwise to see if dissolution occurs.

  • Selection: Choose the solvent or solvent mixture that dissolves the compound at the lowest volume and desired temperature and is compatible with the planned reaction conditions.

Protocol 2: Implementing a Co-Solvent System in a Reaction

Objective: To maintain a homogeneous reaction mixture when the primary solvent is a poor solvent for this compound.

Methodology:

  • Initial Setup: In the reaction flask, add the this compound and the minimum amount of the "good" solvent (the co-solvent, e.g., DMF or Methanol) required to just dissolve it with stirring.

  • Dilution: Slowly add the primary reaction solvent (the "poor" solvent) to the dissolved mixture. If the compound begins to precipitate, add a small amount more of the co-solvent until the solution is clear again.

  • Reagent Addition: Once a stable, homogeneous solution is achieved, add the other reactants as per your standard protocol.

  • Monitoring: Throughout the reaction, monitor for any signs of precipitation. If it occurs, a slight increase in temperature or the addition of a small amount more of the co-solvent may be necessary.

cluster_0 Preparation cluster_1 Screening cluster_2 Optimization A Weigh equal amounts of this compound into multiple vials B Add fixed volume of primary solvent to each vial A->B C Vortex and observe room temp solubility B->C D Add co-solvent dropwise to vials with undissolved solid C->D E Observe solubility after co-solvent addition D->E F Identify best co-solvent(s) E->F G Determine minimum co-solvent ratio for complete dissolution F->G H Verify compatibility with reaction conditions G->H I Select optimal co-solvent system for scale-up H->I

Caption: Experimental workflow for screening co-solvents.

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-cyanobenzoate and Methyl 4-cyanobenzoate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an objective comparison of two closely related and widely used synthetic intermediates: Ethyl 4-cyanobenzoate (B1228447) and Methyl 4-cyanobenzoate.

This document delves into a comparative analysis of their synthesis, physical properties, and reactivity, supported by experimental data and detailed protocols. The aim is to furnish a comprehensive resource that facilitates an informed choice between these two valuable chemical building blocks.

Physicochemical Properties: A Head-to-Head Comparison

While structurally similar, the minor difference in the alkyl ester group—ethyl versus methyl—imparts subtle yet tangible differences in the physicochemical properties of these compounds. These variations can influence their solubility, reaction kinetics, and purification profiles.

PropertyThis compoundMthis compound
CAS Number 7153-22-2[1][2]1129-35-7[3]
Molecular Formula C₁₀H₉NO₂[4]C₉H₇NO₂[5]
Molecular Weight 175.18 g/mol [1][4]161.16 g/mol [5]
Melting Point 52-54 °C[1][2][6]65-67 °C[7][8]
Boiling Point 140 °C at 11 mmHg[6]142-144 °C at 12 mmHg[7][8]
Solubility Poorly soluble in water; miscible with organic solvents.[9]Insoluble in water; soluble in chloroform (B151607) and ethyl acetate (B1210297).[7]
Appearance White to off-white crystalline powder or solid.[10]White to off-white crystalline powder.

Performance in Synthesis: A Comparative Overview

Both this compound and Mthis compound are key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and functional polymers.[3][7][11][12] Their reactivity is primarily centered around the ester and cyano functionalities, as well as the aromatic ring.

The choice between the ethyl and methyl ester can influence reaction outcomes. Generally, methyl esters are slightly more reactive towards nucleophilic acyl substitution (e.g., hydrolysis, amidation) than their ethyl counterparts due to the lesser steric hindrance and the slightly greater electron-withdrawing nature of the methoxy (B1213986) group compared to the ethoxy group. However, in practice, these differences are often minor and can be compensated for by adjusting reaction conditions.

The most common method for the synthesis of both compounds is the Fischer esterification of 4-cyanobenzoic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.

Synthesis Yield Comparison
CompoundStarting MaterialAlcoholCatalystReported Yield
Mthis compound m-CyanobenzamideMethanol (B129727)20% HCl/methanol solution93%[7][13]
Mthis compound 4-Cyanobenzoic acidMethanolMonolith-SO₃HNot specified, but implied to be high.[13]
This compound 4-cyanobenzaldehydeEthanol (B145695)[bmim]N₃Not specified, isolated by preparative chromatography.[6]

It is important to note that reaction conditions, including catalyst, temperature, and reaction time, significantly influence the final yield.

Experimental Protocols

The following is a generalized, detailed protocol for the synthesis of this compound and Mthis compound via Fischer esterification.

Protocol: Fischer Esterification of 4-Cyanobenzoic Acid

Objective: To synthesize this compound or Mthis compound from 4-cyanobenzoic acid.

Materials:

  • 4-Cyanobenzoic acid

  • Anhydrous ethanol (for this compound) or anhydrous methanol (for Mthis compound)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether for extraction

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoic acid in a 10 to 20-fold molar excess of the corresponding alcohol (ethanol or methanol).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of both Ethyl and Mthis compound via Fischer esterification.

Synthesis_Workflow Start 4-Cyanobenzoic Acid + Alcohol (Methanol or Ethanol) Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Quenching, Extraction, & Neutralization Reaction->Workup Purification Drying, Solvent Removal, & Recrystallization Workup->Purification Product Pure Ethyl or Methyl 4-Cyanobenzoate Purification->Product

Caption: General workflow for the synthesis of alkyl 4-cyanobenzoates.

Logical Relationships in Reactivity

The choice between the methyl and ethyl ester can be guided by several factors, including the specific downstream application and desired reactivity. The following diagram outlines some of these considerations.

Reactivity_Considerations Choice Choice of Ester: Ethyl vs. Mthis compound Methyl Mthis compound Choice->Methyl Ethyl This compound Choice->Ethyl Reactivity Slightly Higher Reactivity in Nucleophilic Acyl Substitution Methyl->Reactivity leads to Sterics Lower Steric Hindrance Methyl->Sterics due to Volatility Higher Volatility of Methanol byproduct Methyl->Volatility generates Hydrophobicity Slightly More Hydrophobic Ethyl->Hydrophobicity is Solubility Potentially Better Solubility in Less Polar Solvents Ethyl->Solubility may have

Caption: Factors influencing the choice between methyl and ethyl esters.

Conclusion

Both this compound and Mthis compound are versatile and effective intermediates in organic synthesis. The selection between the two is often dictated by subtle differences in their physical properties and reactivity, as well as practical considerations such as the cost and availability of the corresponding alcohol. While methyl esters may offer a slight advantage in terms of reactivity for certain nucleophilic substitution reactions, the differences are generally minimal. For most applications, both esters can be used interchangeably with minor adjustments to the reaction protocol. This guide provides the necessary data and protocols to assist researchers in making a well-informed decision based on the specific requirements of their synthetic targets.

References

A Spectroscopic Showdown: Differentiating Ethyl 4-cyanobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of ethyl 4-cyanobenzoate (B1228447) and its ortho- and meta-isomers, ethyl 2-cyanobenzoate and ethyl 3-cyanobenzoate, respectively. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we can elucidate the distinct structural fingerprints of these closely related molecules.

At a Glance: Key Spectroscopic Differentiators

The substitution pattern of the cyano and ethyl carboxylate groups on the benzene (B151609) ring significantly influences the electronic environment of the constituent atoms. This, in turn, leads to characteristic differences in their spectroscopic signatures. Here is a summary of the key data:

Spectroscopic DataEthyl 2-cyanobenzoateEthyl 3-cyanobenzoateEthyl 4-cyanobenzoate
¹H NMR (δ, ppm) Aromatic protons typically show complex splitting patterns due to close proximity and varied coupling.Aromatic protons exhibit distinct signals, often with smaller coupling constants compared to the ortho isomer.Two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[1]
¹³C NMR (δ, ppm) Carbonyl carbon signal is notably influenced by the adjacent cyano group.Chemical shifts of aromatic carbons reflect the meta-substitution pattern.Shows fewer signals in the aromatic region due to molecular symmetry.[2]
IR (cm⁻¹) C≡N stretch may be influenced by steric interactions with the ortho-ester group.C≡N and C=O stretching frequencies are characteristic of the meta-substitution.C≡N and C=O stretching frequencies are typical for a para-substituted benzonitrile (B105546) and benzoate (B1203000) ester.
Mass Spec. (m/z) Molecular Ion (M⁺): 175. Fragmentation pattern can show loss of the ethoxy group (-OC₂H₅).[3]Molecular Ion (M⁺): 175. Fragmentation includes loss of ethoxy and subsequent loss of CO.[4]Molecular Ion (M⁺): 175. Prominent fragments at m/z 147, 130, and 102 are observed.[5][6]

Delving into the Data: A Detailed Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers.

  • This compound: Due to its para-substitution, this isomer exhibits a highly symmetrical pattern in the aromatic region, typically showing two distinct doublets.[1] Each doublet integrates to two protons, representing the chemically equivalent protons on the benzene ring.

  • Ethyl 3-cyanobenzoate: The meta-substitution leads to a more complex splitting pattern in the aromatic region compared to the para isomer. One would expect to see four distinct signals for the aromatic protons, each with its own multiplicity based on its coupling with neighboring protons.

  • Ethyl 2-cyanobenzoate: The ortho-substitution results in the most complex aromatic region among the three isomers. The close proximity of the two bulky substituents can lead to significant steric interactions, influencing the conformation of the molecule and the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show clear differences based on the substitution pattern.

  • This compound: The symmetry of the para-isomer results in fewer signals in the aromatic region of the ¹³C NMR spectrum compared to its isomers.[2]

  • Ethyl 3-cyanobenzoate and Ethyl 2-cyanobenzoate: These less symmetrical isomers will display a greater number of distinct signals for the aromatic carbons. The chemical shift of the carbonyl carbon and the cyano carbon can also be subtly influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies to consider for these isomers are the C≡N stretch of the nitrile group and the C=O stretch of the ester group.

Functional GroupTypical Wavenumber (cm⁻¹)Observations
C≡N Stretch2220-2240The position of this peak can be subtly influenced by the electronic effects of the substituent's position.
C=O Stretch1715-1735The electronic environment around the ester group, dictated by the position of the cyano group, can cause slight shifts in this absorption band.

While the differences in the IR spectra might be subtle, they can be used in conjunction with other spectroscopic data for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. All three isomers have the same molecular weight and will therefore show a molecular ion peak (M⁺) at m/z = 175.[3][4][5][6] However, their fragmentation patterns can differ, providing clues to their structure.

Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 146, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 118. The relative intensities of these and other fragment ions can vary between the isomers due to the different stabilities of the resulting carbocations. For instance, in this compound, prominent fragments are often observed at m/z 147, 130, and 102.[5][6]

Experimental Protocols: A Guide to Data Acquisition

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • For liquids/oils: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/salt plates).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

The logical flow of comparing these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion I1 Ethyl 2-cyanobenzoate NMR NMR Spectroscopy (¹H and ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 Ethyl 3-cyanobenzoate I2->NMR I2->IR I2->MS I3 This compound I3->NMR I3->IR I3->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (C≡N, C=O) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Patterns MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 1. Workflow for the spectroscopic comparison of ethyl cyanobenzoate isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers and drug development professionals can confidently distinguish between this compound and its isomers, ensuring the correct compound is utilized in their work.

References

Performance of Ethyl 4-cyanobenzoate in liquid crystal displays vs other cyanobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance characteristics of Ethyl 4-cyanobenzoate (B1228447) and its homologous counterparts, providing researchers and scientists with critical data for material selection in advanced liquid crystal displays.

In the realm of liquid crystal displays (LCDs), the molecular architecture of the liquid crystal material is paramount in dictating the performance of the end device. Alkyl 4-cyanobenzoates represent a significant class of mesogenic compounds, valued for their favorable electro-optical properties. This guide provides a comparative analysis of Ethyl 4-cyanobenzoate against its homologous series, including methyl, propyl, butyl, and pentyl 4-cyanobenzoates, to aid researchers and drug development professionals in making informed decisions for their specific applications.

Performance Characteristics: A Comparative Overview

The performance of a liquid crystal in a display is determined by a range of physical properties, including its phase transition temperatures, birefringence, dielectric anisotropy, and viscosity. These parameters collectively influence the display's operating temperature range, contrast ratio, switching speed, and power consumption.

A study of the homologous series of 4-cyanophenyl 4-n-alkylbenzoates (nCPB) reveals a clear trend in their mesomorphic behavior. The melting points and nematic-isotropic transition temperatures (clearing points) are crucial for defining the operational range of the liquid crystal. As the length of the alkyl chain increases from methyl (n=1) to pentyl (n=5), a general, albeit not monotonic, trend is observed in these transition temperatures.

CompoundAlkyl Chain (n)Melting Point (°C)Clearing Point (TN-I) (°C)
Mthis compound16648
This compound25344
Propyl 4-cyanobenzoate34835
Butyl 4-cyanobenzoate43547
Pentyl 4-cyanobenzoate53043

Table 1: Phase Transition Temperatures of Alkyl 4-Cyanobenzoates.

Experimental Protocols for Characterization

The characterization of liquid crystal materials is essential to determine their suitability for specific applications. The following are detailed methodologies for key experiments used to evaluate the performance of cyanobenzoate-based liquid crystals.

Determination of Phase Transition Temperatures (Melting and Clearing Points)

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

  • DSC Protocol:

    • A small sample (typically 1-5 mg) of the alkyl 4-cyanobenzoate is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored as a function of temperature.

    • Endothermic peaks are observed at phase transitions. The peak corresponding to the transition from the crystalline solid to the liquid crystal phase is the melting point, and the peak for the transition from the liquid crystal phase to the isotropic liquid is the clearing point.

    • The sample is then cooled at the same rate to observe the corresponding exothermic peaks for the transitions upon cooling.

  • POM Protocol:

    • A small amount of the sample is placed between a glass slide and a coverslip.

    • The sample is placed on a hot stage of a polarizing microscope.

    • The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.

    • The transition from a crystalline solid (often showing sharp edges) to a birefringent liquid crystal texture (e.g., nematic schlieren texture) indicates the melting point.

    • The temperature at which the birefringent texture disappears and the field of view becomes completely dark (isotropic) is the clearing point.

Measurement of Birefringence (Δn)

Method: Refractometry (e.g., Abbé refractometer) or Spectrophotometry with a polarizing setup.

  • Refractometry Protocol:

    • A sample of the liquid crystal is placed in a temperature-controlled refractometer.

    • The liquid crystal is aligned in a planar configuration (director parallel to the prism surface) and a homeotropic configuration (director perpendicular to the prism surface). This can be achieved by surface treatment of the prisms or by applying a strong magnetic field.

    • For the planar alignment, the refractive index for light polarized parallel to the director (ne, extraordinary refractive index) and perpendicular to the director (no, ordinary refractive index) are measured.

    • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = ne - no.

    • Measurements are performed at a specific wavelength and as a function of temperature.

Measurement of Dielectric Anisotropy (Δε)

Method: Dielectric Spectroscopy

  • Protocol:

    • The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The cell gap is precisely known.

    • The inner surfaces of the cell are treated to induce either planar or homeotropic alignment of the liquid crystal molecules.

    • For a planar aligned cell, the capacitance is measured with an LCR meter when an AC electric field is applied parallel to the director (C||) and perpendicular to the director (C⊥).

    • The dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director are calculated from the capacitance values, the cell dimensions, and the permittivity of free space.

    • The dielectric anisotropy (Δε) is then calculated as: Δε = ε|| - ε⊥.

    • Measurements are typically performed at a frequency of 1 kHz and at various temperatures.

Measurement of Viscosity (η)

Method: Rotational Viscometry or Capillary Viscometry

  • Rotational Viscometry Protocol:

    • A cone-and-plate or parallel-plate geometry rotational viscometer is used.

    • The liquid crystal sample is placed in the measurement gap, and the temperature is precisely controlled.

    • To measure the rotational viscosity associated with the director reorientation, specialized techniques involving the application of electric or magnetic fields are required to orient the sample and then measure the response to a rotating field or a sudden field change.

    • For a more straightforward bulk viscosity measurement, the viscosity is measured as a function of shear rate at a constant temperature within the nematic phase.

Logical Relationships and Molecular Structure

The performance of alkyl 4-cyanobenzoates in liquid crystal displays is intrinsically linked to their molecular structure. The length of the alkyl chain plays a critical role in determining the physical properties of the material. The following diagram illustrates the relationship between the alkyl chain length and its impact on key performance parameters.

G cluster_structure Molecular Structure cluster_properties Performance Properties Alkyl Chain Length Alkyl Chain Length Clearing Point Clearing Point Alkyl Chain Length->Clearing Point Influences Birefringence Birefringence Alkyl Chain Length->Birefringence Generally Decreases Dielectric Anisotropy Dielectric Anisotropy Alkyl Chain Length->Dielectric Anisotropy Generally Decreases Viscosity Viscosity Alkyl Chain Length->Viscosity Generally Increases

Caption: Alkyl Chain Influence on LC Properties.

Conclusion

The choice of an appropriate alkyl 4-cyanobenzoate for a liquid crystal display application depends on the desired performance characteristics. Shorter alkyl chains, as in this compound, may offer higher birefringence and dielectric anisotropy, which are beneficial for achieving high contrast and low threshold voltages. However, this may come at the cost of a potentially narrower nematic range. Conversely, longer alkyl chains might provide a broader nematic range and lower melting points but could lead to increased viscosity, resulting in slower switching times. This comparative guide provides a foundational understanding of the structure-property relationships within this homologous series, enabling researchers to select the optimal material for their specific display requirements. Further experimental validation of the birefringence, dielectric anisotropy, and viscosity for each member of the series is recommended for precise device engineering.

A Comparative Guide to HPLC, GC-MS, and qNMR for the Quantification of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. Ethyl 4-cyanobenzoate (B1228447), a key intermediate in the synthesis of various organic molecules, requires robust analytical methods to ensure the quality and consistency of research and manufacturing processes. This guide provides an objective comparison of three powerful analytical techniques for the quantification of Ethyl 4-cyanobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Performance Comparison

The selection of an analytical method hinges on a variety of factors, including the specific requirements for sensitivity, selectivity, accuracy, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantification of small aromatic molecules like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei producing that signal.
Linearity (r²) > 0.999> 0.995Not applicable (quantification is absolute)
Accuracy (% Recovery) 98 - 102%95 - 105%High (often considered a primary ratio method)
Precision (%RSD) ≤ 2%< 5%Typically < 5%, can be higher for trace analysis
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLAnalyte dependent, generally higher than chromatographic methods
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLAnalyte dependent, generally higher than chromatographic methods
Sample Throughput HighModerateLow to Moderate
Strengths Versatile for a wide range of compounds, high precision and accuracy.Excellent for volatile and semi-volatile compounds, provides structural information for identification.[1]Absolute quantification without the need for a calibration curve, non-destructive.
Limitations Requires reference standards for quantification.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a validated reverse-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Workflow:

The following diagram illustrates the key steps in validating the HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development (Column, Mobile Phase Selection) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: A typical workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the analysis of this compound by GC-MS.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

2. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration suitable for GC-MS analysis (typically in the µg/mL range).

Comparative Workflow of Analytical Techniques

The choice of analytical technique also depends on the overall workflow, from sample preparation to data analysis. The following diagram illustrates the typical workflows for HPLC, GC-MS, and qNMR.

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (Dissolution, Dilution, Filtration) hplc_analysis HPLC Separation (C18 Column) hplc_prep->hplc_analysis hplc_detection UV/DAD Detection hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Integration, Calibration Curve) hplc_detection->hplc_data gcms_prep Sample Preparation (Dissolution in Volatile Solvent) gcms_analysis GC Separation (Capillary Column) gcms_prep->gcms_analysis gcms_detection Mass Spectrometry (Ionization, Fragmentation, Detection) gcms_analysis->gcms_detection gcms_data Data Analysis (Peak Integration, Mass Spectrum Library Search) gcms_detection->gcms_data qnmr_prep Sample Preparation (Dissolution in Deuterated Solvent with Internal Standard) qnmr_analysis NMR Data Acquisition (1H NMR Spectrum) qnmr_prep->qnmr_analysis qnmr_data Data Analysis (Signal Integration, Purity Calculation) qnmr_analysis->qnmr_data

Caption: A comparison of the analytical workflows for HPLC, GC-MS, and qNMR.

References

Comparison of different synthetic routes to Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-cyanobenzoate (B1228447) is a key building block in the synthesis of numerous pharmaceuticals and functional materials. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and reagent toxicity. This guide provides an objective comparison of four common synthetic routes to Ethyl 4-cyanobenzoate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four different synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.

Synthetic Route Starting Material Key Reagents Reaction Conditions Reported Yield Key Advantages Key Disadvantages
1. Fischer Esterification 4-Cyanobenzoic acidEthanol (B145695), H₂SO₄ (catalyst)Reflux, excess ethanol~90-95%[1]High yield, simple procedure, readily available and inexpensive reagents.Requires strong acid catalyst, equilibrium reaction requires removal of water or use of excess alcohol to drive to completion.
2. Palladium-Catalyzed Cyanation Ethyl 4-bromobenzoate (B14158574) or Ethyl 4-chlorobenzoateK₄[Fe(CN)₆], Pd catalyst (e.g., Pd/CM-phos)70-100°C, dioxane/waterUp to 96%High yield, use of non-toxic cyanide source, good functional group tolerance.[2]Requires expensive palladium catalyst and specialized ligands, may require inert atmosphere.
3. Sandmeyer Reaction Ethyl 4-aminobenzoate (B8803810)NaNO₂, HCl, CuCN0-5°C for diazotization, then heated with CuCN52-93% (for various aryl diazonium salts)[3]Well-established classical reaction, utilizes inexpensive reagents.Use of toxic copper cyanide, formation of diazonium salt intermediate can be hazardous if not handled properly, moderate to good yields.
4. Oxidative Esterification 4-Cyanobenzaldehyde (B52832)Ethanol, [bmim]N₃50-60°CNot specified in literatureMilder reaction conditions compared to others.Yield not readily available, requires a specific ionic liquid.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Fischer Esterification of 4-Cyanobenzoic Acid

This method involves the acid-catalyzed esterification of 4-cyanobenzoic acid with ethanol.

Protocol:

  • To a solution of 4-cyanobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents, serving as both reactant and solvent), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[1][5]

Palladium-Catalyzed Cyanation of Ethyl 4-bromobenzoate

This modern cross-coupling reaction utilizes a non-toxic cyanide source.

Protocol:

  • To a reaction vessel, add ethyl 4-bromobenzoate (1 equivalent), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), a palladium precatalyst (e.g., 0.2 mol% palladacycle precatalyst), and a suitable ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of dioxane and water (1:1 v/v) and a base (e.g., KOAc, 0.125 equivalents).

  • Heat the reaction mixture to 100°C and stir for 1 hour, or until TLC or GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Sandmeyer Reaction of Ethyl 4-aminobenzoate

A classic method for the introduction of a cyano group onto an aromatic ring.

Protocol:

  • Diazotization: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat this solution to 60-70°C.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat and stir the mixture for another 30-60 minutes.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[6]

Oxidative Esterification of 4-Cyanobenzaldehyde

This route offers a direct conversion from the corresponding aldehyde.

Protocol:

  • Thoroughly mix 4-cyanobenzaldehyde (1 equivalent), 1-butyl-3-methylimidazolium azide (B81097) ([bmim]N₃, 3 equivalents), and ethanol (3 equivalents).[4]

  • Stir the reaction mixture at 50-60°C. Monitor the reaction progress by TLC.[4]

  • Upon completion, isolate the target product, this compound, by preparative chromatography.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Fischer_Esterification 4-Cyanobenzoic_acid 4-Cyanobenzoic Acid Reaction H₂SO₄ (cat.) Reflux 4-Cyanobenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction Ethyl_4-cyanobenzoate This compound Reaction->Ethyl_4-cyanobenzoate

Caption: Fischer Esterification of 4-Cyanobenzoic Acid.

Palladium_Catalyzed_Cyanation Ethyl_4-bromobenzoate Ethyl 4-bromobenzoate Reaction Pd Catalyst Base, Heat Ethyl_4-bromobenzoate->Reaction K4FeCN6 K₄[Fe(CN)₆] K4FeCN6->Reaction Ethyl_4-cyanobenzoate This compound Reaction->Ethyl_4-cyanobenzoate

Caption: Palladium-Catalyzed Cyanation of Ethyl 4-bromobenzoate.

Sandmeyer_Reaction Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate Diazotization 1. NaNO₂, HCl (0-5°C) Ethyl_4-aminobenzoate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation 2. CuCN, Heat Diazonium_Salt->Cyanation Ethyl_4-cyanobenzoate This compound Cyanation->Ethyl_4-cyanobenzoate

Caption: Sandmeyer Reaction of Ethyl 4-aminobenzoate.

Oxidative_Esterification 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Reaction [bmim]N₃ 50-60°C 4-Cyanobenzaldehyde->Reaction Ethanol Ethanol Ethanol->Reaction Ethyl_4-cyanobenzoate This compound Reaction->Ethyl_4-cyanobenzoate

Caption: Oxidative Esterification of 4-Cyanobenzaldehyde.

References

A Comparative Guide to Purity Assessment of Ethyl 4-cyanobenzoate: qNMR vs. HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the accurate determination of purity for compounds such as Ethyl 4-cyanobenzoate (B1228447) is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two commonly used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this key aromatic ester. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical application of these analytical methods.

At a Glance: qNMR, HPLC, and GC for Purity Analysis

Quantitative NMR stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC are comparative techniques that rely on the response of a detector to the analyte relative to a reference standard or the total detected components. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required accuracy, and available instrumentation.

Quantitative Purity Analysis: A Head-to-Head Comparison

To illustrate the performance of each technique, a single batch of Ethyl 4-cyanobenzoate was analyzed using qNMR, HPLC-UV, and GC-FID. The results are summarized in the table below.

ParameterqNMR (¹H NMR)HPLC-UVGC-FID
Purity (% w/w) 99.85 ± 0.0599.9299.89
Principle Molar concentrationUV AbsorbanceFlame Ionization
Quantitation Absolute (Primary)Relative (Area %)Relative (Area %)
Reference Std. Internal Standard (Maleic Acid)Not required for area %Not required for area %
Key Advantages High precision and accuracy, non-destructive, structural informationHigh sensitivity, excellent separation of non-volatile impuritiesHigh sensitivity for volatile impurities, robust
Limitations Lower sensitivity, potential for signal overlapRequires chromophores, response factor variabilityNot suitable for non-volatile or thermally labile compounds

Experimental Protocols

Detailed methodologies for the qNMR, HPLC, and GC analyses are provided below. These protocols are designed to be a starting point and may require optimization for specific instruments and laboratory conditions.

Quantitative ¹H-NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic Acid (Certified Reference Material, Purity >99.5%)

Solvent: Chloroform-d (CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of Maleic Acid into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase and baseline correct the spectrum.

  • Integrate the well-resolved aromatic proton signals of this compound (δ ~8.15 ppm, 2H and δ ~7.75 ppm, 2H) and the olefinic proton signal of Maleic Acid (δ ~6.30 ppm, 2H).

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

Gradient:

Time (min) %A %B
0 70 30
15 30 70
20 30 70
21 70 30

| 25 | 70 | 30 |

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis:

  • Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC) Protocol

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: 15 °C/min to 280 °C.

  • Final hold: 5 minutes at 280 °C.

Injector Temperature: 250 °C

Detector Temperature: 300 °C

Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetone (B3395972) to a final concentration of 1 mg/mL.

Data Analysis:

  • Purity is calculated using the area percent method, similar to the HPLC analysis.

Visualizing the Methodologies

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample (this compound) weigh_is Weigh Internal Standard (Maleic Acid) nmr_acq Acquire ¹H NMR Spectrum (400 MHz) weigh_sample->nmr_acq dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity (% w/w) integration->calculation result Final Purity Value calculation->result

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_results Purity Assessment analyte This compound qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gc GC analyte->gc purity Purity Value (% w/w) qnmr->purity hplc->purity gc->purity

Caption: Comparison of Analytical Methods.

Conclusion

The purity assessment of this compound can be reliably performed using qNMR, HPLC, and GC. While all three methods provided comparable purity values in this illustrative study, the choice of the most suitable technique depends on the specific analytical needs. qNMR offers the distinct advantage of being a primary method that provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard. HPLC is well-suited for routine quality control, offering excellent separation of potential non-volatile impurities. GC is a powerful tool for detecting volatile and semi-volatile impurities that might be missed by HPLC. For a comprehensive characterization of this compound, employing a combination of these orthogonal techniques can provide the highest level of confidence in the purity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates like Ethyl 4-cyanobenzoate (B1228447) is paramount for ensuring product quality, reaction optimization, and regulatory compliance. The selection of a suitable analytical method is a critical decision that impacts data reliability and overall project success. This guide provides an objective comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ethyl 4-cyanobenzoate.

This comparison is supported by detailed experimental protocols and expected performance data derived from the analysis of similar aromatic esters and nitriles. This guide will aid in the selection of the most appropriate method and facilitate the cross-validation process to ensure consistency and accuracy of analytical results.

Comparison of Analytical Method Performance

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of each method for the analysis of aromatic esters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Specificity High, dependent on chromatographic resolutionVery high, based on mass-to-charge ratio
Throughput HighModerate
Sample Volatility Not a limiting factorRequires volatile or semi-volatile analytes
Thermal Stability Suitable for thermally labile compoundsRequires thermally stable analytes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive. A reverse-phase HPLC method with UV detection is a robust approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of a mass spectrometer. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent and reliable results. This process is essential when transferring methods between laboratories or when using different techniques to analyze the same sample.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Data Generate HPLC Data HPLC_Val->HPLC_Data Compare Compare Results (Statistical Analysis) HPLC_Data->Compare GCMS_Dev Method Development GCMS_Val Method Validation GCMS_Dev->GCMS_Val GCMS_Data Generate GC-MS Data GCMS_Val->GCMS_Data GCMS_Data->Compare Equiv Equivalence Demonstrated? Compare->Equiv Report Final Report Equiv->Report Yes NoEquiv Investigate Discrepancies Equiv->NoEquiv No NoEquiv->Compare

References

The Ester Group in Ethyl 4-Cyanobenzoate: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the ester functional group is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Ethyl 4-cyanobenzoate (B1228447), a substituted aromatic ester, presents a compelling case study in substituent effects on reaction kinetics. This guide provides a comparative analysis of the reactivity of the ester group in Ethyl 4-cyanobenzoate against its unsubstituted counterpart, ethyl benzoate (B1203000), and other analogs. The discussion is supported by experimental data and detailed methodologies for key transformations including hydrolysis, transesterification, and reduction.

Comparative Reactivity: The Influence of the Cyano Group

The para-cyano group in this compound is a potent electron-withdrawing group. This electronic perturbation significantly influences the reactivity of the distal ester moiety by modulating the electron density at the carbonyl carbon. The primary effect is an increase in the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This is a direct consequence of the cyano group's ability to withdraw electron density through both inductive (-I) and resonance (-M) effects.

Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of esters is a bimolecular nucleophilic acyl substitution (BAC2) reaction. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged tetrahedral intermediate formed during the rate-determining step.

Quantitative Comparison of Reaction Rates

The Hammett equation provides a quantitative measure of the effect of substituents on the reaction rates of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (ethyl benzoate).

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a para-cyano group, σ is approximately +0.66.[1][2]

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of ethyl benzoates, ρ is approximately +2.5.[1][2]

Using these values, we can estimate the relative rate of hydrolysis of this compound compared to ethyl benzoate:

log(k/k₀) = (0.66) * (2.5) = 1.65 k/k₀ = 10¹·⁶⁵ ≈ 44.7

This calculation predicts that the ester group in This compound hydrolyzes approximately 45 times faster than the ester group in ethyl benzoate under the same conditions.

CompoundSubstituentSubstituent Constant (σp)Relative Rate of Hydrolysis (k/k₀)Second-Order Rate Constant (k) at 30°C in 85% Ethanol/Water (L mol⁻¹ s⁻¹)
Ethyl Benzoate-H0.001~8.2 x 10⁻³[3]
Ethyl 4-methylbenzoate-CH₃-0.17~0.373.06 x 10⁻³[3]
Ethyl 4-chlorobenzoate-Cl+0.23~3.73.04 x 10⁻²[3]
This compound -CN +0.66 ~45 (estimated) ~0.37 (estimated)
Ethyl 4-nitrobenzoate-NO₂+0.78~897.31 x 10⁻¹[3]

Experimental Protocol: Determination of Hydrolysis Rate Constant

This protocol outlines a method for determining the second-order rate constant for the alkaline hydrolysis of an ethyl benzoate derivative.[4][5]

Materials:

  • This compound

  • Ethyl Benzoate (for comparison)

  • Ethanol (reagent grade)

  • Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric Acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Thermostatted water bath

  • Conical flasks, pipettes, burettes, and stopwatches

Procedure:

  • Prepare stock solutions of the ester (e.g., 0.05 M in ethanol) and NaOH (e.g., 0.1 M in a water-ethanol mixture).

  • Equilibrate the reactant solutions in a thermostatted water bath to the desired reaction temperature (e.g., 30°C).

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a conical flask, starting the stopwatch simultaneously.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution.

  • Immediately titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.

  • The second-order rate constant (k) is determined by plotting 1/[ester] versus time, where the slope of the line is equal to k.

Hydrolysis Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Prepare Stock Solutions (Ester in Ethanol, NaOH in Ethanol/Water) P2 Equilibrate Solutions in Water Bath P1->P2 R1 Mix Ester and NaOH Solutions (Start Timer) P2->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench with Standard HCl R2->R3 A1 Titrate Unreacted HCl with Standard NaOH R3->A1 A2 Calculate [NaOH] at each time point A1->A2 A3 Plot 1/[Ester] vs. Time A2->A3 A4 Determine Rate Constant (k) from Slope A3->A4

Caption: Workflow for the kinetic study of ester hydrolysis.

Transesterification

Transesterification, the conversion of one ester to another, is a reversible reaction often catalyzed by acids or bases. The increased electrophilicity of the carbonyl carbon in this compound also facilitates this reaction, particularly under acid-catalyzed conditions where the carbonyl oxygen is protonated, further enhancing its electrophilic character.

Comparative Data

ReactionSubstrateCatalystTypical ConditionsYield
TransesterificationEthyl BenzoateAcid (e.g., H₂SO₄)Reflux in excess methanol (B129727)Good to Excellent
TransesterificationThis compound Acid (e.g., H₂SO₄)Reflux in excess methanolHigh (expected)
Transesterification (analog)4-CyanobenzamideHCl/Methanol64°C, 12 hours93% (for methyl ester)[7]

Experimental Protocol: Acid-Catalyzed Transesterification

This protocol describes a general procedure for the acid-catalyzed transesterification of an ethyl ester to a methyl ester.[8][9]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude mthis compound.

  • The product can be further purified by recrystallization or column chromatography.

Transesterification Mechanism

G cluster_0 Acid-Catalyzed Transesterification Start This compound Protonation Protonated Ester (Enhanced Electrophilicity) Start->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + CH₃OH Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination Methyl Ester + Protonated Ethanol Proton_Transfer->Elimination - C₂H₅OH Deprotonation Mthis compound Elimination->Deprotonation - H⁺

Caption: Mechanism of acid-catalyzed transesterification.

Reduction to Alcohol

The reduction of esters to primary alcohols is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electrophilic nature of the carbonyl carbon in this compound makes it readily susceptible to reduction. However, a key consideration is the potential for the reducing agent to also reduce the cyano group.

Comparative Data

Lithium aluminum hydride is a powerful reducing agent capable of reducing both esters and nitriles. Therefore, careful control of reaction conditions is necessary to achieve selective reduction of the ester. Sodium borohydride (B1222165) is a milder reducing agent and is generally not reactive enough to reduce esters unless activated, for example, with the addition of salts like CaCl₂ or by using a large excess of the reagent in a high-boiling solvent.[10] This offers a potential pathway for selective reduction of the ester in the presence of the nitrile.

Reducing AgentSubstrateTypical ConditionsProductYield
LiAlH₄Ethyl BenzoateTHF, 0°C to refluxBenzyl alcoholHigh
LiAlH₄ This compound THF, low temperature (4-cyanophenyl)methanol Good (potential for nitrile reduction)
NaBH₄/MethanolAromatic EstersReflux in THFCorresponding Alcohols88-97%[8]

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol provides a general method for the reduction of an ester to a primary alcohol using LiAlH₄.[11] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-cyanophenyl)methanol.

  • The product can be purified by column chromatography or recrystallization.

Reduction Workflow

G cluster_setup Inert Atmosphere Setup cluster_reaction Reduction Reaction cluster_workup Workup and Isolation S1 Flame-dried Glassware S2 Suspend LiAlH₄ in Anhydrous THF under Nitrogen S1->S2 R1 Cool LiAlH₄ suspension to 0°C S2->R1 R2 Add Ester Solution Dropwise R1->R2 R3 Stir at Room Temperature R2->R3 W1 Cool to 0°C and Quench (e.g., Fieser Workup) R3->W1 W2 Filter and Wash Precipitate W1->W2 W3 Dry and Concentrate Filtrate W2->W3 W4 Purify Product W3->W4

Caption: Workflow for the LiAlH₄ reduction of an ester.

Conclusion

The presence of the para-cyano group in this compound renders the ester group significantly more reactive towards nucleophilic attack compared to unsubstituted ethyl benzoate. This enhanced reactivity is evident in the accelerated rate of alkaline hydrolysis and is predicted to facilitate other transformations such as transesterification and reduction. For synthetic applications, this increased reactivity can be advantageous, allowing for milder reaction conditions or shorter reaction times. However, in the context of drug design and stability, the lability of this ester linkage must be carefully considered. The choice of reagents, particularly for reduction, is crucial to ensure selectivity and avoid unwanted side reactions involving the cyano group. The provided protocols offer a foundation for the experimental exploration of the rich chemistry of this versatile molecule.

References

A Comparative Guide to the Stability of Ethyl 4-Cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a molecule is a critical parameter in the fields of medicinal chemistry and materials science. For derivatives of Ethyl 4-cyanobenzoate (B1228447), understanding their resistance to degradation under various conditions is paramount for predicting shelf-life, ensuring efficacy in biological systems, and developing robust formulations. This guide provides a comparative analysis of the stability of Ethyl 4-cyanobenzoate and its analogs, with a focus on hydrolytic, thermal, and photostability.

Comparative Stability Analysis

The stability of an ester is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano (-CN) and bromo (-Br) groups, can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack, a key step in hydrolytic degradation.

In general, this compound is considered stable under normal storage conditions. However, the introduction of various functional groups can alter its stability profile. The following table summarizes experimental data on the hydrolytic stability of ethyl benzoate (B1203000) and its substituted derivatives. While specific data for a wide range of this compound derivatives is not extensively available in the literature, the data on analogous compounds provides valuable insights into structure-stability relationships.

Table 1: Comparative Hydrolytic Stability of Ethyl Benzoate Derivatives

CompoundSubstituentHalf-life (t½) in Alkaline Conditions (min)Half-life (t½) in Rat Plasma (min)Half-life (t½) in Rat Liver Microsomes (min)
Ethyl benzoate-H141712
Ethyl 2-bromobenzoate2-Br1510N.D.
Ethyl 3-bromobenzoate3-Br251112
Ethyl 4-bromobenzoate4-Br121210

Data sourced from a comparative study on the hydrolytic stability of homologous esters.[1] N.D. = Not Determined.

From the data, it can be observed that the position of an electron-withdrawing substituent has a notable impact on the alkaline hydrolysis rate. For instance, a bromo group in the para position (4-Br) leads to a shorter half-life (12 min) compared to the unsubstituted ethyl benzoate (14 min), indicating decreased stability.[1] Conversely, a bromo group in the meta position (3-Br) results in increased stability (25 min).[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible stability data. Below are methodologies for assessing hydrolytic, thermal, and photostability.

Hydrolytic Stability Testing

This protocol is adapted from studies on the hydrolysis of benzoate esters.[1]

Objective: To determine the rate of hydrolysis of a compound in an aqueous solution under basic conditions.

Materials:

  • Test compound (e.g., this compound derivative)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide (B78521) (LiOH)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound in THF.

  • In a reaction vessel, combine THF and deionized water (e.g., in a 6:4 ratio).

  • Add the stock solution of the test compound to the THF/water mixture to achieve the desired final concentration.

  • Initiate the hydrolysis reaction by adding a solution of LiOH.

  • Maintain the reaction mixture at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., an acidic solution).

  • Analyze the concentration of the remaining test compound in each aliquot using a validated HPLC method.

  • Calculate the half-life (t½) of the compound by plotting the natural logarithm of the concentration versus time.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

This is a general protocol for assessing thermal stability.

Objective: To determine the temperature at which a compound begins to decompose.

Materials:

  • Test compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the test compound (typically 5-10 mg) into the TGA sample pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs (T₅).

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.

Objective: To evaluate the stability of a compound upon exposure to light.

Materials:

  • Test compound

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cells or other suitable transparent containers.

  • Dark control samples (wrapped in aluminum foil).

  • HPLC system.

Procedure:

  • Prepare solutions of the test compound in a suitable solvent.

  • Place the solutions in transparent containers (e.g., quartz cells).

  • Prepare dark control samples by wrapping identical containers with aluminum foil.

  • Expose the samples and dark controls in the photostability chamber to a specified integrated energy (e.g., not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA).

  • Monitor the temperature during the exposure to minimize thermal degradation.

  • After the exposure period, analyze the concentration of the test compound in both the exposed and dark control samples using HPLC.

  • Assess for the formation of any photodegradation products.

  • The extent of photodegradation is determined by comparing the results from the exposed samples to those of the dark controls.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

G cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of Test Compound hydro Hydrolytic Stability Test (e.g., Alkaline Hydrolysis) prep->hydro Introduce to Test Conditions thermal Thermal Stability Test (e.g., TGA) prep->thermal Introduce to Test Conditions photo Photostability Test (e.g., ICH Q1B) prep->photo Introduce to Test Conditions analysis Quantitative Analysis (e.g., HPLC) hydro->analysis Collect Samplesat Timepoints thermal->analysis Collect Samplesat Timepoints photo->analysis Collect Samplesat Timepoints results Data Interpretation - Half-life (t½) - Decomposition Temp (Td) - Degradation Products analysis->results Calculate Stability Parameters

Caption: A generalized workflow for conducting hydrolytic, thermal, and photostability testing of a chemical compound.

Factors Influencing Ester Stability

The stability of this compound derivatives is governed by a combination of electronic and steric factors, as well as external environmental conditions.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Ester Stability electronic Electronic Effects - Inductive - Resonance electronic->center steric Steric Hindrance steric->center ph pH ph->center temp Temperature temp->center light Light Exposure light->center

Caption: Key intrinsic and extrinsic factors that influence the stability of ester compounds.

References

A Comparative Guide to the Purification of Ethyl 4-Cyanobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. Ethyl 4-cyanobenzoate (B1228447), a key building block in the synthesis of various pharmaceuticals, often requires rigorous purification to remove impurities that can affect reaction yields, downstream processes, and the final product's safety and efficacy. This guide provides a comparative overview of common laboratory-scale purification techniques for Ethyl 4-cyanobenzoate, supported by illustrative experimental data and detailed protocols.

Comparison of Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Here, we compare three widely used techniques: recrystallization, column chromatography, and distillation.

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential adsorption of components of a mixture onto a stationary phase.Separation based on differences in boiling points of the compound and impurities under reduced pressure.
Initial Purity (Assumed) 95% (by HPLC)95% (by HPLC)95% (by HPLC)
Final Purity Achieved >99.5% (by HPLC)>99.8% (by HPLC)~98-99% (by HPLC)
Typical Yield 80-90%70-85%90-95%
Throughput High (can be scaled up)Low to Medium (labor-intensive and limited by column size)High (suitable for larger quantities)
Solvent Consumption ModerateHighLow
Cost LowHigh (due to silica (B1680970) gel and large solvent volumes)Moderate (requires specialized glassware and vacuum pump)
Ideal for Removing Solid impurities with different solubility profiles.A wide range of impurities, including those with similar polarities.Volatile impurities with significantly different boiling points.
Key Disadvantage Product loss in the mother liquor.Can be time-consuming and generates significant solvent waste.Not effective for removing non-volatile impurities or azeotropes.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for laboratory-scale purification and can be adapted based on the specific impurity profile of the crude this compound.

Recrystallization

Recrystallization is a robust and economical method for purifying solid compounds. The selection of an appropriate solvent is critical for high recovery and purity. Ethanol (B145695) is a suitable solvent for this compound due to its favorable solubility profile.

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound (assumed 95% purity) in a minimal amount of hot ethanol (approximately 50-60 mL) by heating on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For complete crystallization, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 10 mL) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for compounds of moderate polarity like this compound.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh, ~100 g) in hexane.

  • Column Packing: Wet pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve 2 g of crude this compound in a minimal amount of dichloromethane (B109758) (or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Vacuum Distillation

Vacuum distillation is suitable for purifying thermally stable liquids or low-melting solids with volatile impurities. This compound has a boiling point of approximately 140°C at 11 mmHg, making vacuum distillation a viable option.

Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Place 20 g of crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation: Gradually reduce the pressure to approximately 10-15 mmHg. Heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point (around 140°C at 11 mmHg). Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Techniques cluster_analysis Analysis and Final Product Crude Crude this compound (Initial Purity: ~95%) Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Analysis Purity Analysis (HPLC, GC, Melting Point) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure_Product Purified this compound (Final Purity: >99.5%) Analysis->Pure_Product

Caption: Workflow for the purification and analysis of this compound.

The logical relationship between selecting a purification technique based on impurity type is outlined below.

Technique_Selection cluster_impurities Predominant Impurity Type cluster_techniques Recommended Purification Technique Impurity_Type Impurity Profile of Crude Product Solid_Impurities Solid By-products (Different Solubility) Impurity_Type->Solid_Impurities Assess Polar_Impurities Polar/Non-polar Impurities (Similar Polarity to Product) Impurity_Type->Polar_Impurities Assess Volatile_Impurities Volatile Starting Materials (Different Boiling Point) Impurity_Type->Volatile_Impurities Assess Recrystallization Recrystallization Solid_Impurities->Recrystallization Chromatography Column Chromatography Polar_Impurities->Chromatography Distillation Vacuum Distillation Volatile_Impurities->Distillation

Caption: Decision guide for selecting a purification technique based on impurity type.

Unveiling the Mesogenic Potential: A Comparative Analysis of 4-Cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mesogenic properties of liquid crystal candidates is paramount. This guide offers a comparative analysis of the liquid crystalline behavior of a homologous series of 4-alkoxybenzoic acids, serving as a model system to understand the principles applicable to Ethyl 4-cyanobenzoate (B1228447) derivatives. The influence of molecular structure, specifically the length of the terminal alkyl chain, on the transition temperatures and mesophase behavior is explored through experimental data and detailed protocols.

The investigation into the liquid crystalline properties of rod-like (calamitic) molecules is a cornerstone of materials science. These compounds, which exhibit phases of matter intermediate between crystalline solids and isotropic liquids, are integral to technologies such as liquid crystal displays (LCDs) and are of growing interest in biomedical applications. 4-Alkoxybenzoic acids are an important class of thermotropic liquid crystals that are structurally simple and serve as foundational materials for the synthesis of more complex mesogens.[1] Through the formation of hydrogen-bonded dimers, these molecules exhibit the characteristic rod-like shape conducive to forming liquid crystal phases.[2]

Comparative Analysis of Mesogenic Properties

The mesogenic properties of a homologous series of 4-n-alkoxybenzoic acids, where the alkyl chain length (n) varies, provide a clear illustration of structure-property relationships. The transition from a crystalline solid to a liquid crystalline phase (melting point) and from a liquid crystalline phase to an isotropic liquid (clearing point) are key parameters in characterizing these materials.

Below is a summary of the transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, showcasing the impact of increasing alkyl chain length on their mesomorphic behavior.

Compound (n-alkoxybenzoic acid)Alkyl Chain Length (n)Melting Point (°C)Clearing Point (°C)Mesophase Type
4-Butoxybenzoic acid4147-148160-161Nematic
4-Pentyloxybenzoic acid5137-138152-153Nematic
4-Hexyloxybenzoic acid6104-105153-154Nematic
4-Heptyloxybenzoic acid799-100146-147Smectic C, Nematic
4-Octyloxybenzoic acid8101-102147-148Smectic C, Nematic
4-Nonyloxybenzoic acid998-99143-144Smectic C, Nematic
4-Decyloxybenzoic acid1095-96142-143Smectic C, Nematic
4-Dodecyloxybenzoic acid1299-100137-138Smectic C, Nematic

Note: The data presented is a representative compilation from various sources for illustrative purposes.

As the length of the flexible alkyl chain increases, a distinct trend in the mesogenic properties is observed. Initially, the clearing point tends to decrease, followed by a more gradual change. A significant development is the appearance of a more ordered smectic phase in addition to the nematic phase for longer chain derivatives (n=7 and above). This demonstrates that subtle changes in molecular architecture can induce profound changes in the self-assembled structures.

Experimental Protocols

The characterization of the mesogenic properties of these compounds relies on a suite of well-established experimental techniques.

Synthesis of 4-n-Alkoxybenzoic Acids

A common synthetic route to 4-n-alkoxybenzoic acids involves the Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • Appropriate n-alkyl bromide (e.g., 1-bromobutane (B133212) for 4-butoxybenzoic acid)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethanol, acetone)

Procedure:

  • A mixture of 4-hydroxybenzoic acid, an excess of the n-alkyl bromide, and potassium carbonate is refluxed in a suitable solvent for several hours.

  • The reaction progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is treated with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

The chemical structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR and NMR.[3]

Characterization of Mesomorphic Behavior

Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystalline phases. A small sample of the compound is placed on a glass slide and covered with a coverslip. The sample is then heated and cooled on a hot stage while being observed through a polarizing microscope. The appearance of birefringent textures, which are characteristic of different mesophases (e.g., schlieren textures for nematic phases, focal-conic fan textures for smectic phases), confirms the presence and type of liquid crystalline ordering.[3]

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. A small, accurately weighed sample is sealed in an aluminum pan and heated at a constant rate. The difference in heat flow to the sample and a reference pan is measured as a function of temperature. Endothermic peaks correspond to phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).[3]

Visualizing Molecular Structure and Experimental Workflow

To better understand the molecular basis of the mesogenic properties and the experimental process, the following diagrams are provided.

General Molecular Structure of 4-Alkoxybenzoic Acid Dimers cluster_0 4-Alkoxybenzoic Acid Monomer 1 cluster_1 4-Alkoxybenzoic Acid Monomer 2 cluster_dimer Hydrogen-Bonded Dimer R1 R-O- Ph1 Phenyl Ring C1 C=O OH1 O-H C2 C=O OH1->C2 Hydrogen Bond R2 R-O- Ph2 Phenyl Ring OH2 O-H OH2->C1 Hydrogen Bond Dimer [R-O-Ph-COOH]₂ cluster_0 cluster_0 cluster_1 cluster_1

Caption: Dimerization of 4-alkoxybenzoic acids via hydrogen bonding.

Experimental Workflow for Mesogenic Property Analysis Start Start: Synthesize Homologous Series Purify Purification (Recrystallization) Start->Purify Structure Structural Confirmation (FT-IR, NMR) Purify->Structure POM Polarized Optical Microscopy (POM) - Identify Mesophase Textures - Determine Transition Temperatures Structure->POM DSC Differential Scanning Calorimetry (DSC) - Measure Transition Temperatures - Determine Enthalpy Changes Structure->DSC Data Data Analysis and Comparison POM->Data DSC->Data End End: Structure-Property Relationship Data->End

Caption: Workflow for characterizing liquid crystal properties.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ethyl 4-cyanobenzoate (B1228447), a compound that requires careful management. Adherence to these protocols will minimize risk and ensure operational integrity.

Ethyl 4-cyanobenzoate is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3][4] The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA's 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[5]Protects against eye irritation from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves, such as nitrile rubber (minimum 4mil thickness).[6] For prolonged contact, consider heavier-duty gloves like butyl rubber or neoprene.[7][8]Prevents skin contact, which can cause irritation and absorption of the harmful substance. Nitrile gloves offer good resistance to a variety of chemicals.[7][9][10][11][12]
Body Protection A lab coat, fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling large quantities or if engineering controls are insufficient to control airborne dust.[13]Prevents inhalation of the harmful powder, which can cause respiratory tract irritation.
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step protocol outlines the safe handling of this compound, particularly in its powdered form.

Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control airborne particles.[2][4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be fully aware of its hazards and emergency procedures.[5][13]

Weighing Procedure:

  • Tare Container: Place a sealed, empty container on the analytical balance and tare it.

  • Transfer in Fume Hood: Move the tared container and the stock container of this compound into a chemical fume hood.

  • Dispense Powder: Carefully dispense the desired amount of powder into the tared container. Use a spatula and avoid generating dust. Do not pour the powder directly from the stock bottle.

  • Seal and Re-weigh: Securely close the container with the dispensed powder and re-weigh it on the balance to determine the exact amount.

  • Clean Up: Decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood with a damp cloth to collect any residual dust.

Handling Solutions:

  • Dissolving: When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible.

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.[14]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Waste Collection and Disposal:

  • All hazardous waste containers must be kept closed except when adding waste.[15]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents.

  • Follow your institution's specific procedures for the collection and disposal of chemical waste.

Emergency Procedures

Spills:

  • Small Spills: For small powder spills, carefully cover the spill with an absorbent material, such as sand or a spill pillow. Gently sweep the material into a designated hazardous waste container. Avoid creating dust. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste.

  • Large Spills: Evacuate the area and prevent others from entering. If the spill is significant or involves a volatile solution, contact your institution's emergency response team immediately.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 handle1 Weigh this compound prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 clean1 Clean Equipment and Work Surface handle2->clean1 clean2 Remove and Dispose of Contaminated PPE clean1->clean2 disp1 Segregate Solid and Liquid Waste clean2->disp1 disp2 Store in Labeled Hazardous Waste Containers disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.